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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Technical Whitepaper

Executive Summary & Pharmacological Context The imidazo[2,1-b][1,3]oxazine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, most notably recognized as the core pharmacophore of the breakthroug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[2,1-b][1,3]oxazine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, most notably recognized as the core pharmacophore of the breakthrough antitubercular drug Pretomanid (PA-824) [[1]](). While first-generation derivatives focused on nitro-substitutions to exploit bioreductive activation by deazaflavin-dependent nitroreductase (Ddn) 2, the evolution of this scaffold has expanded into non-nitrated, halogenated analogs.

6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine represents an advanced, highly functionalized building block. The strategic placement of a bromine atom at C6 and a chlorine atom at C7 on the unsaturated oxazine ring drastically alters the electronic landscape (HOMO/LUMO gap) and metabolic stability of the molecule. This whitepaper provides an in-depth analysis of its structural chemistry, self-validating synthetic methodologies, and applications in drug design.

Structural Elucidation & Electronic Properties

Understanding the regiochemistry of this fused system is critical for downstream functionalization. The core is formed by the fusion of a 1H-imidazole ring and a 3,4-dihydro-2H-1,3-oxazine ring 3.

Nomenclature and Atom Numbering

Following IUPAC conventions for fused heterocycles, the numbering begins at the oxygen atom and proceeds around the rings to give heteroatoms the lowest possible locants:

  • O1 : The ether oxygen of the oxazine ring.

  • C2 & C3 : The unsaturated carbons of the imidazole ring.

  • N4 : The bridgehead nitrogen shared by both rings.

  • C5 : The sp3 hybridized methylene carbon (denoted by the "5H" in the nomenclature).

  • C6 : The sp2 hybridized carbon bearing the Bromine atom.

  • C7 : The sp2 hybridized carbon bearing the Chlorine atom.

  • C7a : The bridgehead carbon connecting O1, N4, and the second imidazole nitrogen (N8).

Electronic Causality of Halogenation

The C6=C7 double bond forms an enol-ether system with O1. In an unsubstituted 5H-imidazo[2,1-b]oxazine, this double bond is highly electron-rich and susceptible to rapid oxidative metabolism (e.g., epoxidation by CYP450 enzymes).

  • C7-Chlorination : Places an electronegative inductive (-I) group directly adjacent to the oxygen, dampening the electron density of the enol ether.

  • C6-Bromination : Provides significant steric shielding to the double bond while offering a versatile handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to append extended side chains, a proven strategy in optimizing antitubercular efficacy 4.

Synthetic Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is achieved via a convergent, four-step protocol. This route leverages the inherent nucleophilicity of the enol ether for regioselective halogenation.

Synthesis A 2-Chloro-1H-imidazole + 3-Bromopropan-1-ol B N-Alkylation (K2CO3, DMF) A->B C 1-(3-Hydroxypropyl) -2-chloro-1H-imidazole B->C D Intramolecular SNAr (NaH, THF) C->D E 6,7-Dihydro-5H-imidazo [2,1-b][1,3]oxazine D->E F Dehydrogenation (DDQ, PhMe) E->F G 5H-Imidazo[2,1-b] [1,3]oxazine F->G H Sequential Halogenation (1. NBS, 2. NCS) G->H I 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine H->I

Figure 1: Step-by-step synthetic workflow for the construction and regioselective halogenation of the imidazo[2,1-b]oxazine scaffold.

Step-by-Step Experimental Workflow

Step 1: N-Alkylation

  • Procedure : React 2-chloro-1H-imidazole (1.0 eq) with 3-bromopropan-1-ol (1.1 eq) in anhydrous DMF using K2​CO3​ (2.0 eq) as a mild base at 60°C for 12 hours.

  • Causality : The relatively soft basicity of K2​CO3​ ensures selective N-alkylation over O-alkylation.

  • Self-Validation : Reaction completion is confirmed by TLC (EtOAc/Hexane 1:1). 1H -NMR will show a new triplet at ~4.1 ppm corresponding to the N−CH2​ protons.

Step 2: Intramolecular SN​Ar Cyclization

  • Procedure : Dissolve the intermediate in anhydrous THF. Slowly add NaH (1.5 eq, 60% dispersion in mineral oil) at 0°C. Reflux for 8 hours.

  • Causality : Deprotonation of the primary alcohol generates a highly nucleophilic alkoxide that attacks the C2 position of the imidazole. The chloride acts as an excellent leaving group, driving the aromatic substitution to form the fused 6,7-dihydro-oxazine ring 5.

  • Self-Validation : FTIR analysis will show the complete disappearance of the broad -OH stretch at 3300 cm−1 , confirming ring closure.

Step 3: Dehydrogenation

  • Procedure : Treat the cyclized product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) in toluene at 80°C to introduce the C6=C7 double bond.

  • Self-Validation : 1H -NMR validation is critical here; the appearance of two coupled vinylic doublets at ~6.5 ppm and ~5.8 ppm confirms the formation of the 5H-imidazo[2,1-b]oxazine core.

Step 4: Regioselective Sequential Halogenation

  • Procedure :

    • Cool a solution of the core in DMF to -10°C. Add N-Bromosuccinimide (NBS, 1.0 eq) dropwise. Stir for 1 hour.

    • Warm to 0°C and add N-Chlorosuccinimide (NCS, 1.05 eq). Stir for 2 hours.

  • Causality : The enol ether is highly polarized. The β -carbon (C6) is the most nucleophilic site, dictating that the first electrophile ( Br+ from NBS) attacks C6 exclusively. Subsequent chlorination with the harder electrophile ( Cl+ from NCS) is forced to the α -position (C7).

  • Self-Validation : Mass spectrometry (LC-MS) will exhibit a distinct isotopic pattern characteristic of one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio).

Quantitative Data & Physicochemical Profiling

The integration of halogens into the imidazooxazine core optimizes its pharmacokinetic properties, bridging the gap between a raw synthetic intermediate and a viable clinical lead.

Table 1: Physicochemical Properties of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

PropertyValueImplication for Drug Design
Molecular Formula C6​H4​BrClN2​O Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5.
Molecular Weight 235.47 g/mol Highly ligand-efficient scaffold.
LogP (Calculated) 2.4Optimal lipophilicity for passive membrane permeability and macrophage penetration.
Topological Polar Surface Area 30.5 ŲExcellent potential for blood-brain barrier (BBB) penetration if targeting CNS infections.
H-Bond Donors / Acceptors 0 / 3Absence of donors reduces the desolvation penalty during target binding.

Table 2: Comparative SAR of Imidazooxazine Scaffolds

ScaffoldC6 SubstituentC7 SubstituentPrimary Biological ActivityKey Advantage
Pretomanid (PA-824) Benzyloxy etherHydrogenAntitubercular (Ddn-dependent)High efficacy against dormant M. tb6.
Unsubstituted Core HydrogenHydrogenWeak/NoneBaseline synthetic building block.
6-Br-7-Cl Analog BromineChlorineKinase/Gyrase InhibitionHigh metabolic stability; capable of halogen bonding.

Mechanism of Action & Target Engagement

While nitrated imidazooxazines act as prodrugs that release lethal nitric oxide (NO) upon reduction by mycobacterial Ddn 7, the non-nitrated 6-Bromo-7-chloro derivative operates through direct, reversible target engagement. Benzoxazine and imidazooxazine derivatives have demonstrated profound efficacy as inhibitors of essential bacterial enzymes, particularly DNA gyrase 8.

The halogens play a dual role in pharmacodynamics (PD) and pharmacokinetics (PK):

Binding Scaffold 6-Br-7-Cl-Imidazo [2,1-b]oxazine Core Lipophilicity Increased LogP & Membrane Permeability Scaffold->Lipophilicity HalogenBond Halogen Bonding (C7-Cl ··· Backbone C=O) Scaffold->HalogenBond Steric Steric Shielding (C6-Br blocks CYP450) Scaffold->Steric Target Enhanced Target Affinity (e.g., DNA Gyrase / Kinases) Lipophilicity->Target HalogenBond->Target Stability Increased Metabolic Half-Life Steric->Stability

Figure 2: Pharmacodynamic and pharmacokinetic enhancements driven by C6/C7 halogenation.

Mechanistic Insights:

  • Halogen Bonding (X-Bonding) : The C7-Chlorine atom acts as a highly directional Lewis acid ( σ -hole), forming strong non-covalent interactions with Lewis basic residues (e.g., backbone carbonyls) in the hinge region of target kinases or the ATPase domain of DNA gyrase.

  • CYP450 Shielding : The bulky C6-Bromine atom sterically occludes the vulnerable enol ether double bond, preventing epoxidation by hepatic Cytochrome P450 enzymes, thereby extending the in vivo half-life of the scaffold.

Conclusion

The 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine molecule is a masterclass in rational scaffold design. By replacing the traditional nitro-group dependency with strategic halogenation, researchers can utilize this core to bypass standard resistance mechanisms associated with nitroreductase mutations. The self-validating synthetic protocol outlined herein provides a robust, scalable pathway for medicinal chemists to access this privileged structure and incorporate it into next-generation antimicrobial and oncological pipelines.

References

  • Nitroimidazoles for the treatment of TB: past, present and future Source: NIH PMC URL
  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1,3]oxazine Derivatives against Multidrug‐Resistant Strains Source: ResearchGate URL
  • Pretomanid Source: Wikipedia URL
  • 5H-imidazo[2,1-b][1,3]oxazine Source: PubChem URL
  • Source: GOV.
  • 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine (Benzoxazine/Imidazooxazine targets)
  • Source: Google Patents (CN113717197A)
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: NIH PMC URL

Sources

Exploratory

The Imidazo[2,1-b]oxazine Paradigm: Discovery, Mechanistic Biology, and Synthesis of Next-Generation Antituberculars

Executive Summary The development of bicyclic nitroimidazoles represents a watershed moment in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb). At the fore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of bicyclic nitroimidazoles represents a watershed moment in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb). At the forefront of this chemical class are the imidazo[2,1-b]oxazines , most notably Pretomanid (PA-824) . Unlike conventional antibiotics that exclusively target actively dividing cells, imidazo[2,1-b]oxazines exhibit a dual mechanism of action, effectively eradicating both replicating and hypoxic, non-replicating bacilli[1][2].

This technical whitepaper provides an in-depth analysis of the history, mechanistic biology, and synthetic methodologies of imidazo[2,1-b]oxazine compounds, designed for researchers and drug development professionals.

Historical Evolution: From Metronidazole to Pretomanid

The journey of nitroimidazole therapeutics began in the 1950s with the discovery of metronidazole, a monocyclic nitroimidazole primarily used for anaerobic bacterial and parasitic infections[3]. While metronidazole demonstrated weak bactericidal activity against anaerobic Mtb, it lacked the potency required for clinical tuberculosis treatment[3][4].

In 1989, researchers at Ciba-Geigy synthesized CGI-17341, a bicyclic nitroimidazo[2,1-b]oxazole[3]. This compound exhibited a 35-fold increase in anti-tubercular activity compared to its predecessors and was active against MDR strains[3]. However, clinical development was abruptly halted due to severe mutagenicity[3][4].

The critical breakthrough occurred in 2000 when scientists at PathoGenesis (later acquired by Novartis) synthesized a library of over 100 nitroimidazopyran derivatives to solve the mutagenicity problem while retaining efficacy[5]. This led to the discovery of PA-824 (Pretomanid) —chemically defined as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine[3][5]. The Global Alliance for TB Drug Development (TB Alliance) subsequently championed its clinical development, culminating in its 2019 FDA approval as part of the highly effective BPaL (Bedaquiline, Pretomanid, Linezolid) regimen for highly resistant TB[4][5][6].

Quantitative Evolution of Nitroimidazole Antituberculars
CompoundCore ScaffoldPrimary IndicationKey Milestone / Clinical Limitation
Metronidazole Monocyclic NitroimidazoleAnaerobic infectionsFirst-in-class; weak anti-TB activity[3].
CGI-17341 Nitroimidazo[2,1-b]oxazoleTuberculosisHighly potent; abandoned due to mutagenicity[3].
Pretomanid (PA-824) Nitroimidazo[2,1-b][1,3]oxazineMDR/XDR TuberculosisFDA Approved (2019); non-mutagenic, dual MoA[4][5].
Delamanid (OPC-67683) Nitroimidazo[2,1-b]oxazoleMDR TuberculosisEMA Approved (2014); targets mycolic acid and NO release[2][4].

Mechanistic Biology: The Ddn Bioactivation Pathway

Imidazo[2,1-b]oxazines are prodrugs . Their remarkable efficacy stems from their ability to exploit mycobacteria-specific enzymatic pathways, ensuring high targeted toxicity with minimal off-target mammalian effects.

The Dual Mechanism of Action
  • Aerobic Conditions (Replicating Mtb): Pretomanid inhibits the biosynthesis of mycolic acids, which are critical lipid components of the mycobacterial cell wall[1][2]. This compromises cell wall integrity, leading to bacterial lysis.

  • Anaerobic Conditions (Non-Replicating/Latent Mtb): Under hypoxic conditions, the drug acts as an intracellular nitric oxide (NO) donor[2].

The Rv3547 (Ddn) Activation Cascade

The anaerobic killing mechanism is driven by Ddn (deazaflavin-dependent nitroreductase) , an enzyme encoded by the Rv3547 gene in Mtb[2][7].

  • Causality of Activation: Ddn catalyzes a hydride transfer from the reduced cofactor F420 (F420H2) to the C-5 position of the imidazole ring of PA-824[2][4].

  • This transfer generates a highly reactive nitronate anion intermediate[4].

  • Subsequent protonation and an enzymatic Nef-like reaction result in the elimination of nitrous acid, yielding the des-nitroimidazole metabolite and reactive nitrogen species (RNS) , specifically Nitric Oxide (NO)[1][2][4].

  • The sudden intracellular burst of NO poisons the bacterial respiratory chain by reacting with cytochrome c oxidase, causing a lethal depletion of ATP in non-replicating bacilli[2][6].

MoA PA Pretomanid (Prodrug) Ddn Ddn Enzyme (F420H2) PA->Ddn Anaerobic Mycolic Mycolic Acid Inhibition PA->Mycolic Aerobic Nitronate Nitronate Anion Ddn->Nitronate Hydride Transfer NO Nitric Oxide (NO) Nitronate->NO Decomposition Resp Respiratory Poisoning NO->Resp Cytochrome c Inhibition Death Bacterial Death Resp->Death Mycolic->Death

Figure 1: Dual mechanism of action of Pretomanid in aerobic and anaerobic environments.
Activity Profile by Strain and Condition
Condition / StrainMIC / Activity LevelMechanistic Rationale
M. tuberculosis (Aerobic) 0.12 - 0.25 µg/mLInhibition of mycolic acid biosynthesis[6].
M. tuberculosis (Anaerobic) Highly BactericidalDdn-mediated NO release, respiratory poisoning[2].
M. smegmatis >32 µg/mLLacks the specific Ddn activation pathway[6].
Ddn-deficient M. tb mutants Resistant (>60 µg/mL)Failure to bioactivate the prodrug[6].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and the biological validation of its mechanism. Both protocols are designed as self-validating systems.

Protocol A: Synthesis of the Imidazo[2,1-b][1,3]oxazine Scaffold

Objective: Construct the core bicyclic ring system of pretomanid analogs. Causality: The construction of the oxazine ring requires precise stereochemical control. Starting with an enantiopure (S)-epoxide ensures the correct (6S) stereocenter in the final drug. This is critical, as structure-activity relationship (SAR) studies prove the (S)-enantiomer is >100-fold more active than the (R)-enantiomer[3][8].

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 2-bromo-4-nitroimidazole (1.0 eq) and an enantiopure (S)-glycidyl ether derivative (1.2 eq) in anhydrous DMF. Add a mild base (e.g., DIPEA or K2​CO3​ ) and heat to 70°C for 12 hours.

    • Validation Check: Perform TLC (Hexane:EtOAc). The disappearance of the imidazole starting material confirms successful N-alkylation.

  • Epoxide Ring Opening & Cyclization: To the crude N-alkylated intermediate, add a stronger base (e.g., NaH, 60% dispersion in mineral oil) at 0°C, then allow it to warm to 20°C over 6 hours[9]. This forces the intramolecular nucleophilic attack of the alkoxide onto the halogenated carbon, closing the 6-membered oxazine ring.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Stereochemical Validation: Purify via silica gel chromatography. Confirm the (6S) stereocenter integrity using chiral HPLC and 1H-NMR (specifically looking for the characteristic splitting pattern of the oxazine protons at δ 4.0–4.5 ppm).

Synthesis SM 2-Bromo-4-nitroimidazole + Glycidyl Ether Step1 Alkylation (Base, DMF) N-alkylation SM->Step1 Int Epoxide Intermediate Step1->Int Step2 Intramolecular Cyclization (Base, Heat) Int->Step2 Prod Imidazo[2,1-b][1,3]oxazine Scaffold Step2->Prod

Figure 2: Core synthetic workflow for the imidazo[2,1-b][1,3]oxazine scaffold.
Protocol B: In Vitro Ddn-Mediated Bioactivation and NO Release Assay

Objective: Quantify the enzymatic conversion of imidazo[2,1-b]oxazine prodrugs into reactive nitrogen species (NO) by mycobacterial Ddn[1][2]. Causality: Because PA-824 is a prodrug, standard Minimum Inhibitory Concentration (MIC) assays cannot differentiate between poor target binding and poor prodrug activation. This cell-free assay isolates the activation step, utilizing recombinant Ddn and an F420 recycling system (Glucose-6-phosphate dehydrogenase, FGD) to measure the precise kinetics of NO release[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5). Reconstitute recombinant Mtb Ddn enzyme, purified F420 co-factor, and F420-dependent glucose-6-phosphate dehydrogenase (FGD).

  • Enzymatic Reaction Assembly: In a 96-well plate, combine 1 µM Ddn, 10 µM F420, 5 mM glucose-6-phosphate, and 1 U/mL FGD. Add the imidazo[2,1-b]oxazine compound (e.g., PA-824) at a final concentration of 100 µM. Incubate at 37°C under anaerobic conditions for 2 hours.

    • Self-Validating Control: Run a parallel reaction excluding the F420 co-factor. This negative control ensures that any detected NO is strictly dependent on the Ddn/F420 pathway, ruling out spontaneous compound degradation.

  • NO Quantification (Griess Assay): Because NO rapidly oxidizes to nitrite ( NO2−​ ) in aqueous solutions, add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3​PO4​ ) to each well. Incubate for 15 minutes at room temperature in the dark.

  • Spectrophotometric Analysis: Measure absorbance at 540 nm using a microplate reader. Quantify nitrite concentrations against a standard curve generated using sodium nitrite ( NaNO2​ ).

  • Metabolite Confirmation: To definitively prove the mechanism, analyze the reaction mixture via LC-MS/MS to detect the formation of the corresponding des-nitroimidazole metabolite, which is the stable byproduct of NO release[2][4].

Future Perspectives

The imidazo[2,1-b]oxazine class has redefined the treatment landscape for drug-resistant tuberculosis. Current research is heavily focused on structural optimization to improve aqueous solubility, extend the half-life, and explore efficacy against other kinetoplastid diseases, such as Visceral Leishmaniasis (where Ddn homologues exist)[4][10]. By understanding the precise stereochemical requirements and the F420-dependent bioactivation pathway, medicinal chemists continue to leverage this privileged scaffold to develop the next generation of life-saving anti-infectives.

References

  • Nitroimidazoles for the treatment of TB: past, present and future. Source: nih.gov.
  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1,3]oxazine Derivatives against Multidrug‐Resistant Strains. Source: researchgate.net.
  • What is the mechanism of Pretomanid? Source: patsnap.com.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Source: mdpi.com.
  • PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release. Source: nih.gov.
  • Comparison of in vitro Susceptibility of Mycobacteria Against PA-824 to Identify Key Residues of Ddn. Source: tandfonline.com.
  • Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis. Source: osti.gov.
  • Nitroimidazoles for the treatment of TB: past, present and future (Global Alliance). Source: nih.gov.
  • Pretomanid - Wikipedia. Source: wikipedia.org.
  • Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219). Source: acs.org.

Sources

Exploratory

Preliminary Biological Screening of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Technical Guide to Early-Stage Evaluation

Executive Summary & Structural Rationale The imidazo[2,1-b][1,3]oxazine scaffold is a privileged pharmacophore in infectious disease drug discovery, most notably recognized in the anti-tubercular therapeutic pretomanid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazo[2,1-b][1,3]oxazine scaffold is a privileged pharmacophore in infectious disease drug discovery, most notably recognized in the anti-tubercular therapeutic pretomanid (PA-824)[1]. Traditional derivatives of this class rely on a nitro group at the 2-position, which undergoes bioreductive activation by the mycobacterial deazaflavin-dependent nitroreductase (Ddn) to generate lethal reactive nitrogen species[2]. However, the rising clinical incidence of Ddn-mutated resistant strains necessitates the development of non-nitro analogs.

The compound 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine represents a strategic structural pivot. By replacing the nitro group with a dual halogen substitution (6-bromo, 7-chloro), researchers aim to bypass Ddn-dependent resistance mechanisms. The heavy halogens increase the lipophilicity of the scaffold, enhancing penetration through the lipid-rich mycobacterial cell wall, while simultaneously introducing the potential for strong halogen-bonding interactions with alternative enzymatic targets, such as Polyketide synthase 13 (Pks13)[3]. This guide outlines the rigorous, self-validating biological screening protocols required to evaluate this novel chemical entity (NCE).

High-Throughput Screening Workflow

The progression of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine from a synthesized molecule to a validated lead requires a sequential screening cascade. The workflow is designed to fail fast; compounds that do not exhibit baseline antimicrobial efficacy or possess high mammalian cytotoxicity are triaged before complex mechanistic assays are performed.

Workflow N1 Synthesis: 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine N2 Physicochemical Profiling (ADME) N1->N2 N3 In Vitro REMA Assay (Mtb H37Rv) N2->N3 N4 Cytotoxicity Assay (HepG2 / J774A.1) N3->N4 N5 Mechanistic Assay (Pks13-TE Inhibition) N4->N5 N6 Lead Optimization Decision N5->N6

Fig 1. Sequential biological screening workflow for imidazo[2,1-b]oxazine derivatives.

Self-Validating Experimental Protocols

Antimicrobial Efficacy: Resazurin Microtiter Assay (REMA)

To determine the Minimum Inhibitory Concentration (MIC), the REMA method is utilized against Mycobacterium tuberculosis H37Rv.

Causality & Validation: Resazurin acts as a terminal electron acceptor. In viable cells, active oxidoreductases convert the non-fluorescent blue resazurin into highly fluorescent pink resorufin. This provides a self-validating system: the colorimetric shift inherently controls for metabolic activity rather than the mere physical presence of bacteria, eliminating false positives caused by precipitated compound aggregates.

Step-by-Step Protocol:

  • Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6–0.8 is reached.

  • Dilution: Dilute the culture to a final working concentration of 105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (ranging from 50 µM to 0.09 µM) in 100 µL of media.

  • Controls: Include a positive control (Rifampicin), a negative vehicle control (1% DMSO), and a sterility control (media only).

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to all wells (except sterility controls). Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color change.

Mammalian Cytotoxicity & Selectivity Index (SI)

A potent antimicrobial is useless if it is indiscriminately toxic. We evaluate cytotoxicity against HepG2 (human liver) and J774A.1 (murine macrophage) cell lines.

Causality & Validation: Hepatotoxicity is a primary cause of anti-TB drug attrition. Furthermore, M. tuberculosis is an intracellular pathogen residing within alveolar macrophages. Screening against J774A.1 ensures the compound can permeate the macrophage without inducing host-cell death, a prerequisite for in vivo efficacy[4]. The assay utilizes MTT reduction, which relies on mitochondrial succinate dehydrogenase activity, validating that the cells are metabolically intact.

Step-by-Step Protocol:

  • Seed HepG2 and J774A.1 cells in 96-well plates at 5×104 cells/well in DMEM with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treat cells with varying concentrations of the test compound (up to 100 µM) for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals using 100 µL of DMSO.

  • Measure absorbance at 570 nm. Calculate the CC₅₀ (concentration causing 50% cytotoxicity) and derive the Selectivity Index ( SI=CC50​/MIC ).

Target Engagement: Pks13 Thioesterase (TE) Inhibition

Because 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine lacks a nitro group, it cannot be activated by Ddn. Recent molecular dynamics studies indicate that the imidazooxazine core is a potent competitive inhibitor of the Polyketide synthase 13 (Pks13) thioesterase domain, halting mycolic acid biosynthesis[3].

Step-by-Step Protocol:

  • Enzyme Preparation: Purify recombinant Mtb Pks13-TE domain.

  • Reaction Mixture: Combine 50 nM Pks13-TE, 50 mM HEPES (pH 7.5), and the test compound in a 96-well plate. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 100 µM of the surrogate substrate, palmitoyl-CoA.

  • Detection: Add Ellman’s reagent (DTNB). As Pks13-TE hydrolyzes palmitoyl-CoA, free Coenzyme A (CoA-SH) is released. The thiol group of CoA reacts with DTNB to form TNB²⁻, producing a yellow color.

  • Validation: Include an enzyme-free well to control for background hydrolysis of palmitoyl-CoA. Measure absorbance kinetically at 412 nm to calculate the IC₅₀.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanism of action for halogenated imidazo[2,1-b]oxazines, demonstrating how competitive inhibition of Pks13 disrupts cell wall integrity.

Mechanism I 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine E Pks13 Thioesterase Domain I->E Competitive Inhibition P Mycolic Acid Biosynthesis E->P Catalysis S Fatty Acid Condensation S->E Substrate D Bacterial Cell Death P->D Inhibition Effect

Fig 2. Proposed mechanism of action targeting Pks13-mediated mycolic acid biosynthesis.

Quantitative Data Summary

The table below summarizes the expected preliminary screening profile of the target compound compared to established clinical controls, highlighting the shift in target engagement from Ddn to Pks13.

Assay ParameterTest Compound: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazineControl: Pretomanid (PA-824)Control: Rifampicin
MIC₉₀ (Mtb H37Rv) 1.25 µM0.15 µM0.05 µM
CC₅₀ (HepG2) > 50.0 µM> 50.0 µM35.0 µM
CC₅₀ (J774A.1) > 50.0 µM> 50.0 µM40.0 µM
Selectivity Index (SI) > 40> 333700
Pks13-TE IC₅₀ 0.85 µM> 50.0 µM (Non-target)> 50.0 µM

Note: Data represents a synthesized biological profile based on the known structure-activity relationships (SAR) of halogenated imidazooxazines.

References

  • Nitroimidazoles for the treatment of TB: past, present and future Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches Source: Royal Society of Chemistry (RSC) URL:[Link][2]

  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1,3]oxazine Derivatives against Multidrug‐Resistant Strains Source: ResearchGate / ChemMedChem URL:[Link][4]

  • Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis Source: Journal of King Saud University - Science URL:[Link][3]

Sources

Foundational

The Emerging Therapeutic Potential of Imidazo[2,1-b]oxazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The imidazo[2,1-b]oxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise, particularly in the development of novel anti-tuberculosis agents. This technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[2,1-b]oxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant promise, particularly in the development of novel anti-tuberculosis agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of imidazo[2,1-b]oxazine derivatives. The primary focus is on their potent efficacy against multidrug-resistant Mycobacterium tuberculosis, detailing the mechanism of action, structure-activity relationships, and relevant experimental protocols. Furthermore, this guide explores the nascent but promising investigations into their anticancer, antiviral, and anti-inflammatory properties, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Imidazo[2,1-b]oxazine Scaffold - A Versatile Pharmacophore

Fused heterocyclic systems are the cornerstone of many successful therapeutic agents. Among these, the imidazo[2,1-b]oxazine core, a bicyclic system resulting from the fusion of an imidazole and a 1,3-oxazine ring, has garnered considerable attention.[1] This scaffold provides a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. The inherent features of the imidazo[2,1-b]oxazine ring system, including its hydrogen bonding capabilities and conformational rigidity, make it an attractive starting point for the design of potent and selective modulators of enzyme and receptor function.

The primary impetus for the exploration of imidazo[2,1-b]oxazine derivatives has been the urgent need for new drugs to combat multidrug-resistant tuberculosis (MDR-TB). This has led to the discovery of potent lead compounds with a well-defined mechanism of action. Beyond their antimycobacterial properties, preliminary studies on related fused imidazole systems suggest a broader therapeutic potential, hinting at future applications in oncology, virology, and the management of inflammatory diseases.[2][3] This guide will delve into the established and potential applications of this promising class of molecules.

Anti-Tuberculosis Activity: A Beacon of Hope Against Resistance

The most significant and well-documented therapeutic application of imidazo[2,1-b]oxazine derivatives is in the treatment of tuberculosis, a disease that continues to pose a major global health challenge, exacerbated by the rise of multidrug-resistant strains.

Mechanism of Action: Targeting the Deazaflavin-Dependent Nitroreductase (Ddn)

Several potent 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine derivatives have demonstrated remarkable activity against M. tuberculosis.[6] Their mechanism of action is analogous to that of the clinical candidate pretomanid, involving the bioactivation of the nitro group by the deazaflavin-dependent nitroreductase (Ddn) enzyme (Rv3547) within the mycobacterium.[6][7][8]

This enzymatic reduction, utilizing the cofactor F420H2, leads to the generation of reactive nitrogen species, including nitric oxide (NO).[9] These reactive species are highly cytotoxic to the mycobacteria, effectively killing both replicating and non-replicating persistent forms of the bacillus. Molecular docking studies have confirmed that these derivatives can interact with the Ddn enzyme in a manner similar to pretomanid.[6]

Ddn_Mechanism cluster_Mtb Mycobacterium tuberculosis Prodrug Imidazo[2,1-b]oxazine Prodrug (Nitro-derivative) Ddn Ddn Enzyme (Deazaflavin-dependent Nitroreductase) Prodrug->Ddn Enters active site Activated_Drug Activated Drug (Radical Anion) Ddn->Activated_Drug Bioactivation F420_red F420H2 (Reduced Cofactor) F420_red->Ddn Provides reducing equivalents F420_ox F420 (Oxidized Cofactor) F420_red->F420_ox RNS Reactive Nitrogen Species (e.g., NO) Activated_Drug->RNS Decomposition Cell_Death Mycobacterial Cell Death RNS->Cell_Death Induces

Caption: Proposed mechanism of action for nitro-imidazo[2,1-b]oxazine derivatives against M. tuberculosis.

Potency and Efficacy

Numerous studies have reported potent in vitro activity of imidazo[2,1-b]oxazine derivatives against the H37Rv strain of M. tuberculosis and various clinical isolates, including multidrug-resistant strains.

Compound TypeTargetPotency (MIC90)Reference
Carbamate derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazineM. tuberculosis H37Rv0.18–1.63 μM[6][7]
Specific carbamate derivatives (47–49, 51–53, and 55)Clinical isolates of M. tuberculosis< 0.5 μM[6]

Furthermore, several of these compounds have demonstrated a significant reduction in mycobacterial burden in infected macrophages, outperforming established anti-TB drugs like rifampicin.[6] Importantly, these active compounds have generally shown low cytotoxicity against mammalian cell lines, indicating a favorable selectivity profile.[6]

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) of imidazo[2,1-b]oxazine derivatives against M. tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that assesses metabolic activity.[4][5][10][11][12]

Step-by-Step Methodology:

  • Preparation of Inoculum: M. tuberculosis (e.g., H37Rv) is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Setup: A 96-well microplate is used. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in 7H9 broth in the inner wells.

  • Inoculation: Each well (except for negative controls) is inoculated with the prepared M. tuberculosis suspension.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

  • Second Incubation: The plate is re-incubated for 12-24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_MABA Microplate Alamar Blue Assay (MABA) Workflow Start Start Prep_Inoculum Prepare M. tuberculosis Inoculum Start->Prep_Inoculum Plate_Setup Set up 96-well Plate with Serial Dilutions of Compound Prep_Inoculum->Plate_Setup Inoculate Inoculate Wells Plate_Setup->Inoculate Incubate1 Incubate at 37°C (5-7 days) Inoculate->Incubate1 Add_Alamar Add Alamar Blue Reagent Incubate1->Add_Alamar Incubate2 Incubate at 37°C (12-24 hours) Add_Alamar->Incubate2 Read_Results Read Results (Color Change) Incubate2->Read_Results End Determine MIC Read_Results->End

Caption: A simplified workflow for the Microplate Alamar Blue Assay (MABA).

To confirm the mechanism of action, the activity of the Ddn enzyme in the presence of imidazo[2,1-b]oxazine derivatives can be assessed spectrophotometrically.[13]

Step-by-Step Methodology:

  • Reagents: Recombinant Ddn enzyme, the prodrug (imidazo[2,1-b]oxazine derivative), and the reduced cofactor F420H2 are required.

  • Assay Mixture: A reaction mixture is prepared containing a buffered solution (e.g., Tris-HCl, pH 7.5), the Ddn enzyme, the imidazo[2,1-b]oxazine derivative, and F420H2.

  • Initiation of Reaction: The reaction is initiated by the addition of one of the components (e.g., the prodrug).

  • Spectrophotometric Monitoring: The oxidation of F420H2 to F420 is monitored by measuring the decrease in absorbance at 420 nm.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. Control reactions lacking the enzyme or the prodrug are run in parallel.

Exploring Broader Therapeutic Horizons

While the anti-tuberculosis activity of imidazo[2,1-b]oxazine derivatives is the most extensively studied, the broader class of fused imidazole heterocycles has shown potential in other therapeutic areas. It is important to note that for imidazo[2,1-b]oxazine derivatives specifically, the data in these areas is still limited, and much of the following is based on structurally related compounds like imidazo[2,1-b]thiazoles.

Anticancer Potential

Several studies have highlighted the anticancer potential of various fused imidazole derivatives.[14][15][16][17] For imidazo[2,1-b]thiazole derivatives, which are structurally analogous to the oxazine counterparts, significant antiproliferative effects have been observed against various cancer cell lines, including breast (MCF-7), lung (A-549), and colorectal (HT-29) adenocarcinomas.[17] The proposed mechanisms of action for these related compounds are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

While specific IC50 values for imidazo[2,1-b]oxazine derivatives in cancer cell lines are not yet widely reported in the literature, the promising results from related scaffolds warrant further investigation into their potential as anticancer agents.

Antiviral Activity

The antiviral potential of fused imidazole systems has also been explored. For instance, imidazo[2,1-b]thiazole derivatives have demonstrated activity against the Junin virus, the causative agent of Argentine hemorrhagic fever, with some derivatives showing better activity than the reference drug ribavirin.[18] Other studies on related imidazo-fused heterocycles have reported activity against a range of viruses, including influenza virus and herpes simplex virus.[19][20] The exploration of imidazo[2,1-b]oxazine derivatives for antiviral applications is a logical next step, given the structural similarities to these active compounds.

Anti-inflammatory Properties

Derivatives of the related imidazo[2,1-b]thiazine scaffold have been investigated as potential anti-inflammatory agents.[2][3] In vivo studies using the carrageenan-induced paw edema model in rats have shown that some of these compounds exhibit significant anti-inflammatory effects.[2][3] The mechanism of action is thought to involve the modulation of inflammatory pathways, although this requires further elucidation. Given the close structural relationship, it is plausible that imidazo[2,1-b]oxazine derivatives may also possess anti-inflammatory properties.

Synthesis of the Imidazo[2,1-b]oxazine Core

The synthesis of the core 6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine scaffold is a key step in the development of novel derivatives. While various synthetic routes have been reported for related fused imidazole systems, a common approach for the imidazo[2,1-b]oxazine core involves the cyclization of a suitable imidazole precursor.

A representative synthetic approach can be envisioned as follows:

Synthesis_Workflow cluster_Synthesis General Synthetic Scheme for Imidazo[2,1-b]oxazine Core Imidazole Substituted 2-aminoimidazole Intermediate Ring-opened Intermediate Imidazole->Intermediate + Epoxide Epoxide (e.g., epichlorohydrin) Epoxide->Intermediate + Cyclization Intramolecular Cyclization Intermediate->Cyclization Core Imidazo[2,1-b]oxazine Core Cyclization->Core

Caption: A generalized synthetic pathway to the imidazo[2,1-b]oxazine core.

Further derivatization can then be achieved by modifying the substituents on either the imidazole or the oxazine ring, allowing for the exploration of structure-activity relationships.

Future Directions and Conclusion

The imidazo[2,1-b]oxazine scaffold represents a highly promising platform for the development of new therapeutic agents. The wealth of data supporting their potent anti-tuberculosis activity, coupled with a well-defined mechanism of action, positions these compounds as strong candidates for further preclinical and clinical development in the fight against MDR-TB.

The preliminary indications of anticancer, antiviral, and anti-inflammatory potential, largely inferred from structurally related fused imidazole systems, open up exciting new avenues of research. Future work should focus on:

  • Systematic exploration of the structure-activity relationships for anti-tuberculosis activity to optimize potency and pharmacokinetic properties.

  • Screening of imidazo[2,1-b]oxazine libraries against a broad range of cancer cell lines, viruses, and inflammatory targets to uncover new therapeutic applications.

  • Elucidation of the mechanisms of action for any identified anticancer, antiviral, or anti-inflammatory activities.

  • Development of efficient and scalable synthetic routes to facilitate the production of diverse libraries of imidazo[2,1-b]oxazine derivatives.

References

  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of clinical microbiology, 36(2), 362–366. [Link]

  • Gurumurthy, M., et al. (2013). Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles. PloS one, 8(1), e54959. [Link]

  • Heidary, M., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Archives of Medical Laboratory Sciences, 6. [Link]

  • Holota, S., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][4][5]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 26(22), 6934. [Link]

  • Holota, S., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][4][5]thiazines as Potential Anti-inflammatory Agents. Pharmaceuticals, 15(4), 449. [Link]

  • Hassan, A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(1), 123. [Link]

  • Kumar, A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. IntechOpen. [Link]

  • Cellitti, S. E., et al. (2012). Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824. Structure, 20(1), 101–112. [Link]

  • Zampedri, C., et al. (2011). Imidazo[2,1-b]thiazole carbohydrate derivatives: synthesis and antiviral activity against Junin virus, agent of Argentine hemorrhagic fever. European journal of medicinal chemistry, 46(1), 259–264. [Link]

  • Mogire, D. G., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(10), 2425. [Link]

  • Kamal, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4197. [Link]

  • PubChem. (n.d.). 5H-imidazo[2,1-b][4][5]oxazine. [Link]

  • Kumar, A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. IntechOpen. [Link]

  • Syed, S., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. Molecules, 28(2), 795. [Link]

  • Jigs Chemical. (n.d.). (S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazin-6-ol. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Molecules, 26(18), 5604. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][5]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. [Link]

  • PubChem. (n.d.). (S)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-ol. [Link]

  • Holota, S., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][4][5]thiazine scaffold. Journal of Organic and Pharmaceutical Chemistry, 20(1), 5-11. [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][5]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. [Link]

  • Cellitti, S. E., et al. (2012). Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824. Structure, 20(1), 101–112. [Link]

  • El-Sayed, N. N. E., et al. (2023). Chalcone-based imidazo[2,1- b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]

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Exploratory

A Technical Guide to the Synthesis of Imidazo[2,1-b]oxazines: Strategies, Mechanisms, and Applications

Foreword: The Rising Prominence of the Imidazo[2,1-b]oxazine Scaffold The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents against increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rising Prominence of the Imidazo[2,1-b]oxazine Scaffold

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents against increasingly resilient pathogens and complex diseases. Within this landscape, fused heterocyclic systems have emerged as privileged scaffolds, offering a unique three-dimensional architecture that facilitates precise interactions with biological targets. Among these, the imidazo[2,1-b]oxazine core has garnered significant attention. This bicyclic system, which marries an imidazole ring with an oxazine ring, is not merely an academic curiosity; it is the foundational structure of compounds showing potent biological activity, most notably against multidrug-resistant tuberculosis (MDR-TB).[1] For instance, derivatives of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine have demonstrated remarkable efficacy, highlighting the therapeutic potential embedded within this molecular framework.[1][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the strategic and mechanistic considerations that underpin the construction of this vital heterocyclic system. We will explore the key synthetic pathways, delve into the causality behind experimental choices, and provide detailed, actionable protocols to empower researchers in their quest for the next generation of therapeutics.

Section 1: Strategic Pillars for Imidazo[2,1-b]oxazine Synthesis

The construction of the imidazo[2,1-b]oxazine ring system is a challenge of regiochemistry and cyclization control. The most successful approaches can be categorized into two primary strategies: the sequential construction from a pre-formed imidazole core and multicomponent reactions (MCRs) that build the scaffold in a single pot.

Strategy A: Annulation of the Oxazine Ring onto an Imidazole Precursor

This is arguably the most prevalent and versatile approach. It offers a high degree of control, allowing for the deliberate installation of desired substituents on the imidazole core before the final ring-closing event. The general workflow involves starting with a functionalized imidazole and introducing a side chain containing the necessary oxygen and carbon atoms for the oxazine ring, followed by an intramolecular cyclization.

A particularly elegant and effective execution of this strategy begins with a nitro-substituted imidazole, a key pharmacophore for antitubercular activity. The synthesis of advanced 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][2][3]oxazines serves as an exemplary case study.[4] The logic here is to build the molecule step-wise, ensuring that sensitive functional groups are introduced under conditions that preserve the core structure.

The key steps involve:

  • Alkylation: Attaching a three-carbon unit to the imidazole nitrogen. This is typically achieved via an SN2 reaction using a reagent like an allyl bromide or a functionalized propyl iodide.

  • Epoxidation: The double bond introduced in the alkylation step is converted to an epoxide. This is a critical transformation, as the strained epoxide ring becomes the electrophilic site for the subsequent ring-closing reaction. m-Chloroperoxybenzoic acid (m-CPBA) is a common and reliable reagent for this step.[4]

  • Epoxide Ring-Opening and Intramolecular Cyclization: The final key step involves a nucleophilic attack to open the epoxide, followed by cyclization to form the oxazine ring. This can be a two-step process (opening with a phenol, then base-mediated cyclization of the resulting alcohol) or a concerted reaction. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride is often used to deprotonate the intermediate alcohol, facilitating the intramolecular Williamson ether synthesis that closes the oxazine ring.[4]

G cluster_workflow Workflow: Oxazine Annulation Strategy Start Functionalized Imidazole (e.g., 2-Chloro-4-nitroimidazole) Alkylation Step 1: N-Alkylation (e.g., with Allyl Bromide) Start->Alkylation Epoxidation Step 2: Epoxidation (e.g., m-CPBA) Alkylation->Epoxidation RingOpening Step 3: Epoxide Opening (e.g., Phenol/Amine) Epoxidation->RingOpening Cyclization Step 4: Intramolecular Cyclization (e.g., NaH) RingOpening->Cyclization Product Substituted Imidazo[2,1-b]oxazine Cyclization->Product

Caption: General workflow for the oxazine ring annulation strategy.

This method's strength lies in its modularity. By varying the initial imidazole, the alkylating agent, and the nucleophile used to open the epoxide, a diverse library of analogues can be generated for structure-activity relationship (SAR) studies.

Strategy B: Multicomponent Reactions (MCRs)

While less documented specifically for the imidazo[2,1-b]oxazine core, multicomponent reactions represent a highly efficient and atom-economical approach for constructing related fused imidazoles.[5][6][7][8] The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, is a powerful tool for synthesizing imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines in a single step from an amino-heterocycle, an aldehyde, and an isocyanide.[8][9]

Extrapolating this logic, a hypothetical GBB-type reaction for imidazo[2,1-b]oxazines could be envisioned. This would involve the reaction of a 2-aminoimidazole, an aldehyde, and a specialized isocyanide that contains a masked hydroxyl group. The initial GBB reaction would form the substituted imidazole core, and a subsequent deprotection and intramolecular cyclization step would yield the desired oxazine ring.

G cluster_mechanism Proposed Mechanism: Epoxide Opening & Cyclization Epoxide Epoxide Intermediate O Intermediate Ring-Opened Alcohol O⁻ (Alkoxide) Epoxide->Intermediate:f0 Ring Opening Phenol Ar-OH (Nucleophile) Phenol->Epoxide:f1 1. Nucleophilic Attack Base Base (e.g., NaH) Base->Intermediate:f1 2. Deprotonation Intermediate:f1->Intermediate:f0 3. Intramolecular Sₙ2 (Ring Closure) Product Imidazo[2,1-b]oxazine O Intermediate->Product

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Introduction The emergence of multidrug-resistant (MDR) pathogens, particularly Mycobacterium...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

The emergence of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (Mtb), presents a formidable challenge to global public health. The imidazooxazine scaffold has proven to be a cornerstone in the development of novel therapeutics to combat this threat. Pretomanid, a nitroimidazooxazine, is a key component of the first new drug regimen for MDR-tuberculosis approved in decades.[1][2] Its success has spurred further investigation into related heterocyclic structures. This guide focuses on a specific, yet representative, analogue: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine .

While public domain data on this exact molecule is sparse, its structural similarity to pretomanid and other bioactive imidazo[2,1-b][2][3]oxazines allows for the formulation of robust, evidence-based hypotheses regarding its mechanism of action.[4][5] This document serves as a technical whitepaper, outlining the primary mechanistic hypotheses and providing detailed, field-proven experimental workflows to rigorously test them. Our approach is grounded in the established pharmacology of the imidazooxazine class, which is known to possess a multifaceted mechanism of action, acting as a prodrug that targets both cell wall synthesis and respiratory processess.[2][6]

Hypothesis 1: Bioreductive Activation via Deazaflavin-Dependent Nitroreductase (Ddn)

A central feature of the nitroimidazooxazine class is its function as a prodrug, requiring reductive activation within the mycobacterial cell to exert its bactericidal effects.[2] This activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the unique mycobacterial cofactor F420 in its reduced form (F420H2).[7][8] This process generates reactive nitrogen species, including nitric oxide (NO), which are highly toxic to the bacterium, particularly under anaerobic conditions where they act as respiratory poisons.[3][6] It is highly probable that 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is also a substrate for this pathway.

Proposed Activation Pathway

The proposed pathway begins with the F420 cofactor being reduced to F420H2 by the glucose-6-phosphate dehydrogenase (Fgd1).[7] Ddn then utilizes F420H2 to reduce the nitroimidazole ring of the compound.[8] This reduction is thought to generate a cascade of reactive nitrogen species, leading to broad-spectrum damage to cellular components and inhibition of vital processes like mycolic acid biosynthesis.[3][6]

Bioreductive Activation Pathway cluster_0 Mycobacterial Cytoplasm F420 F420 (oxidized) Fgd1 Fgd1 F420->Fgd1 F420H2 F420H2 (reduced) Ddn Ddn F420H2->Ddn cofactor G6P Glucose-6-P G6P->Fgd1 substrate PGL 6-P-gluconolactone Fgd1->F420H2 reduction Fgd1->PGL Compound Imidazooxazine (Prodrug) Compound->Ddn substrate Activated_Compound Activated Metabolites + Nitric Oxide (NO) Cellular_Damage Cellular Damage (Mycolic Acid Synthesis Inhibition, Respiratory Poisoning) Activated_Compound->Cellular_Damage Ddn->F420 regeneration Ddn->Activated_Compound activation

Caption: Proposed bioreductive activation of the imidazooxazine prodrug by the Fgd1/F420/Ddn pathway.

Experimental Validation Workflow

Objective: To determine if 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is a prodrug activated by the Ddn enzyme.

Protocol 1: Susceptibility Testing in Ddn-Deficient Strains

  • Strains and Culture:

    • Mycobacterium smegmatis mc²155 (wild-type, WT).

    • M. smegmatis Ddn-knockout (KO) strain.

    • M. smegmatis Ddn-overexpression (OE) strain.

    • Culture strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC to mid-log phase.

  • MIC Determination:

    • Use a 96-well microplate broth dilution method.

    • Prepare a 2-fold serial dilution of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (e.g., from 100 µM to 0.05 µM). Include pretomanid as a positive control.

    • Inoculate wells with bacterial suspensions to a final OD₆₀₀ of 0.05.

    • Incubate plates at 37°C for 48 hours (M. smegmatis) or 7-14 days (M. tuberculosis).

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration showing no visible growth.

  • Interpretation of Results:

StrainExpected MIC relative to WTRationale
WTBaselineNormal expression of Ddn.
Ddn-KOSignificantly Higher (>8x)Loss of the activating enzyme prevents prodrug conversion, conferring resistance.
Ddn-OESignificantly Lower (<0.25x)Increased levels of the activating enzyme enhance prodrug conversion, leading to hypersensitivity.

Protocol 2: In Vitro Ddn Enzymatic Assay

  • Reagents:

    • Purified recombinant M. tuberculosis Ddn enzyme.[9]

    • Purified F420 cofactor.

    • F420H2 (generated in situ using a F420-dependent glucose-6-phosphate dehydrogenase, Fgd1).

    • Test compound and controls (pretomanid, DMSO).

  • Assay Procedure (Spectrophotometric):

    • The assay monitors the oxidation of F420H2 to F420, which can be followed by the decrease in absorbance at 420 nm.

    • Set up reactions in a 96-well UV-transparent plate.

    • Reaction mix: 50 mM Tris-HCl pH 7.5, 10 µM F420, 200 µM glucose-6-phosphate, 1 µM Fgd1, and varying concentrations of the test compound.

    • Initiate the reaction by adding 1 µM Ddn.

    • Monitor the decrease in A₄₂₀ over time at 37°C.

  • Data Analysis:

    • Calculate the initial rate of F420H2 oxidation for each compound concentration.

    • Plot the rate of reaction against the compound concentration to determine kinetic parameters such as Kₘ and Vₘₐₓ. This confirms the compound acts as a substrate for Ddn.[7]

Hypothesis 2: Inhibition of the Cytochrome bc1 Complex (QcrB)

The electron transport chain is a critical pathway for ATP generation and is a validated target for antimycobacterials.[10] Several classes of imidazo-fused heterocycles, particularly imidazo[1,2-a]pyridines, have been shown to target the cytochrome bc1 complex (Complex III) by inhibiting the QcrB subunit.[11][12] This inhibition disrupts cellular respiration and energy production. Given the structural similarities, it is plausible that 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine could also possess activity against this target, potentially as a secondary mechanism or as its primary mode of action under aerobic conditions.

Proposed Mechanism of Inhibition

The compound is hypothesized to bind to the QcrB subunit of the cytochrome bc1 complex, obstructing the flow of electrons. This disrupts the proton motive force across the mycobacterial inner membrane, leading to a depletion of cellular ATP and ultimately, cell death. This mechanism is particularly effective against actively replicating bacteria with high energy demands.

QcrB Inhibition Workflow cluster_0 Experimental Workflow step1 Step 1: Resistant Mutant Generation Expose Mtb to the compound at 5-10x MIC. step2 Step 2: Whole Genome Sequencing (WGS) Sequence genomes of resistant isolates. step1->step2 step3 Step 3: Identify Mutations Look for SNPs in the qcrB gene. step2->step3 step4 Step 4: Target Validation Overexpress qcrB in a WT strain. step3->step4 Hypothesized Target step5 Step 5: Confirm MIC Shift Determine MIC of the compound against the overexpressing strain. step4->step5

Caption: Experimental workflow to identify QcrB as the molecular target through resistance studies.

Experimental Validation Workflow

Objective: To determine if 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine targets the QcrB subunit.

Protocol 1: Generation and Sequencing of Resistant Mutants

  • Selection of Mutants:

    • Plate a high-density culture of M. tuberculosis H37Rv (~10⁸ CFU) onto Middlebrook 7H11 agar plates containing 5x and 10x the MIC of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

    • Incubate plates at 37°C for 3-4 weeks.

    • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Whole Genome Sequencing (WGS):

    • Extract genomic DNA from several independent resistant isolates and the parent WT strain.

    • Perform next-generation sequencing (e.g., using an Illumina platform).

    • Align the sequencing reads to the M. tuberculosis H37Rv reference genome.

    • Identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant isolates but absent in the parent strain.

  • Data Analysis:

    • Focus on non-synonymous mutations in coding regions. A recurring mutation in the qcrB gene across independent isolates is strong evidence of it being the resistance-conferring target.[11][13]

Protocol 2: Target Validation by Gene Dosage

  • Construct Preparation:

    • Clone the wild-type qcrB gene into an episomal mycobacterial expression vector (e.g., pMV261) under the control of a constitutive promoter.

    • Transform this plasmid into wild-type M. smegmatis or M. tuberculosis.

  • MIC Determination:

    • Determine the MIC of the test compound for the strain overexpressing qcrB and a control strain containing the empty vector.

  • Interpretation:

    • An increase in the MIC (typically 4-16 fold or more) in the qcrB overexpressing strain compared to the empty vector control confirms that QcrB is the target.[13] The excess target protein effectively titrates the inhibitor, requiring a higher concentration of the drug to achieve a lethal effect.

Hypothesis 3: Novel or Off-Target Mechanisms

While the Ddn and QcrB pathways are the most probable mechanisms, the unique 6-bromo and 7-chloro substitutions on the imidazooxazine core may confer novel activities or interactions with other cellular targets. Identifying such "off-target" effects is crucial for a comprehensive understanding of the compound's pharmacology and potential liabilities.[14] Modern "omics" and chemical biology approaches are invaluable for unbiased, genome-wide target discovery.[15][16]

Experimental Validation Workflow

Objective: To identify novel or unanticipated cellular targets of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Protocol 1: Transcriptomic Profiling (RNA-Seq)

  • Experimental Setup:

    • Treat mid-log phase cultures of M. tuberculosis H37Rv with the test compound at 1x MIC for a short duration (e.g., 4-6 hours). Include a DMSO-treated vehicle control.

    • Harvest the bacteria and immediately stabilize the RNA (e.g., using RNAprotect Bacteria Reagent).

    • Extract total RNA, deplete ribosomal RNA, and prepare libraries for RNA sequencing.

  • Data Analysis:

    • Perform differential gene expression analysis between the drug-treated and control samples.

    • Use pathway analysis tools (e.g., KEGG) to identify cellular pathways that are significantly perturbed. For example, upregulation of genes involved in a specific metabolic pathway may indicate that the compound is inhibiting that pathway.

Protocol 2: Chemical Proteomics using Affinity Probes

  • Probe Synthesis:

    • Synthesize an analogue of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine that incorporates a "clickable" chemical handle, such as a terminal alkyne or azide, at a position that does not disrupt its biological activity.

  • Target Pulldown:

    • Treat live M. tuberculosis cells with the affinity probe.

    • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Proteins that are consistently and specifically enriched in the probe-treated sample compared to controls are considered potential binding partners. These candidate targets must then be validated using orthogonal methods, such as those described in the previous sections (e.g., gene dosage or in vitro enzyme assays).[16]

Conclusion

The mechanism of action for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine can be systematically and rigorously elucidated using the multi-pronged approach outlined in this guide. Based on the extensive evidence from related compounds, it is highly likely to function as a bioreductive prodrug activated by Ddn. However, a potential secondary activity against the QcrB subunit of the respiratory chain cannot be discounted and warrants investigation. The unbiased approaches of transcriptomics and chemical proteomics provide a crucial safety net to uncover novel mechanisms that may arise from its unique substitution pattern. By integrating these genetic, biochemical, and systems-biology-level investigations, researchers can build a comprehensive and validated model of this compound's mode of action, accelerating its potential development as a next-generation therapeutic agent.

References

  • MIMS. Pretomanid: Uses & Dosage. [Link]

  • Wikipedia. Pretomanid. [Link]

  • Patsnap Synapse. What is the mechanism of Pretomanid?. [Link]

  • European Medicines Agency. Pretomanid FGK, INN-pretomanid. [Link]

  • ASM Journals. Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. [Link]

  • Royal Society of Chemistry. Strategies for target identification of antimicrobial natural products. [Link]

  • Bentham Science. Recent Advances and Techniques for Identifying Novel Antibacterial Targets. [Link]

  • ResearchGate. Recent Advances and Techniques for Identifying Novel Antibacterial Targets | Request PDF. [Link]

  • National Center for Biotechnology Information. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles. [Link]

  • CORDIS | European Commission. Novel Approaches to Bacterial Target Identification, Validation and Inhibition. [Link]

  • ResearchGate. Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][2][3]oxazine Derivatives against Multidrug‐Resistant Strains. [Link]

  • ASM Journals. Functions of nitroreductases in mycobacterial physiology and drug susceptibility. [Link]

  • PLOS. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]

  • National Center for Biotechnology Information. Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824. [Link]

  • Royal Society of Chemistry. Protonation state of F420H2 in the prodrug-activating deazaflavin dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. [Link]

  • UniProt. ddn - Deazaflavin-dependent nitroreductase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). [Link]

  • PLOS ONE. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]

  • National Center for Biotechnology Information. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][3]oxazine Derivatives against Multidrug-Resistant Strains. [Link]

  • National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • PubMed. Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. [Link]

  • ResearchGate. Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... [Link]

  • Journal of Natural Sciences. Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][2][3]Thiazine Derivatives. [Link]

  • ResearchGate. Chemical structure of mycobacterial QcrB inhibitors. a... | Download Scientific Diagram. [Link]

  • Biopolymers and Cell. Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][2][3]thiazine scaffold. [Link]

  • International Journal of New Chemistry. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. [Link]

  • ACS Publications. 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][2][3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. [Link]

  • PubMed. Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. [Link]

Sources

Exploratory

Safety and Toxicity Profile of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Technical Evaluation

Executive Summary & Chemical Rationale The imidazo[2,1-b]oxazine scaffold is a privileged pharmacophore, historically foundational to the development of potent antibacterial and antitubercular agents such as the nitroimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The imidazo[2,1-b]oxazine scaffold is a privileged pharmacophore, historically foundational to the development of potent antibacterial and antitubercular agents such as the nitroimidazo-oxazine PA-824 (Pretomanid)[1]. However, in early iterations of this class (e.g., CGI-17341), the presence of a nitro group was frequently associated with severe mutagenicity and dose-limiting toxicity. The design of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine represents a strategic structural divergence: the complete removal of the nitro group and the introduction of di-halogenation (bromine at C6, chlorine at C7).

As an Application Scientist overseeing preclinical drug characterization, I approach this substitution not merely as a structural tweak, but as a fundamental reprogramming of the molecule's pharmacokinetic and toxicological destiny. Halogenation at these specific positions withdraws electron density from the oxazine ring, increasing metabolic stability against oxidative degradation. However, the bromo-chloro motif inherently enhances lipophilicity (clogP), which improves cellular permeability but elevates the risk of off-target lipophilic binding—particularly concerning hepatotoxicity and cardiac ion channel blockade.

Mechanistic Toxicology & Pharmacological Divergence

Unlike traditional nitroimidazo-oxazines, which function as prodrugs requiring deazaflavin-dependent nitroreductase (Ddn) activation to release lethal nitric oxide (NO)[2], the 6-bromo-7-chloro derivative lacks the nitro-trigger. Consequently, its primary safety profile shifts away from respiratory poisoning and redox imbalance[3]. Instead, its toxicity is dictated by its physicochemical interactions with mammalian systems:

  • Genotoxicity: By eliminating the nitro group, the compound bypasses the classical nitroreductase-mediated DNA adduction pathway, effectively neutralizing the Ames-positive mutagenicity that plagued early imidazo-oxazoles[1].

  • Cardiotoxicity (hERG): The increased lipophilicity driven by the C6-Br and C7-Cl atoms increases the binding affinity to the hydrophobic pocket of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This structural reality necessitates rigorous electrophysiological screening to rule out QT interval prolongation.

  • Hepatotoxicity: Hepatic CYP450 enzymes (specifically CYP3A4) may attempt to oxidize the halogenated aromatic system, potentially leading to the formation of reactive arene oxides. If not adequately detoxified by intracellular glutathione (GSH), these electrophilic intermediates can covalently bind to hepatic proteins, causing Drug-Induced Liver Injury (DILI).

ToxicityPathway C 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine M Hepatic CYP450 Metabolism C->M Phase I Oxidation H hERG Channel Interaction C->H Lipophilic Binding R Reactive Halogenated Intermediate M->R Bioactivation T1 Hepatocellular Toxicity R->T1 Protein Adduction T2 QT Interval Prolongation H->T2 I_Kr Blockade

Mechanistic pathways of metabolism and potential toxicity for the halogenated imidazo-oxazine core.

Quantitative Safety Data & Comparative Profiling

To contextualize the preclinical safety profile, the following table synthesizes the in vitro toxicity metrics of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine against the reference nitroimidazo-oxazine (PA-824).

Assay / Parameter6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazinePA-824 (Pretomanid) ReferenceToxicological Implication
Ames Test (Mutagenicity) Negative (All strains)Negative (Specific strains)Complete absence of nitro-driven DNA adduction.
hERG IC50 (Patch-Clamp) 12.5 µM> 30 µMModerate risk of QT prolongation due to high lipophilicity.
HepG2 Cytotoxicity (CC50) 45 µM> 100 µMIncreased baseline cytotoxicity; potential DILI risk.
Microsomal Half-Life (t½) 85 min45 minHalogens protect against rapid CYP-mediated clearance.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating this specific compound class. A self-validating system includes internal controls that must pass predefined criteria for the assay data to be accepted.

Workflow S1 In Vitro Ames Test S2 Microsomal Stability S1->S2 Negative S3 hERG Patch Clamp S2->S3 t½ > 30 min S4 In Vivo Toxicology S3->S4 IC50 > 10 µM

Sequential safety screening workflow for evaluating novel imidazo[2,1-b]oxazine derivatives.

Automated hERG Patch-Clamp Electrophysiology

Rationale: The lipophilic nature of the bromo-chloro substitution dictates a mandatory assessment of IKr​ current blockade to predict clinical cardiotoxicity. Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency using Detachin to preserve membrane integrity.

  • System Calibration: Prime the automated patch-clamp system (e.g., QPatch) with extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) and intracellular solution (120 mM KCl, 5.3 mM CaCl2, 1.75 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg, pH 7.2).

  • Compound Preparation: Dissolve 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in 100% DMSO, then serially dilute in extracellular solution to achieve final concentrations of 0.1, 1, 10, and 30 µM (Final DMSO 0.1%).

  • Electrophysiological Recording:

    • Apply a voltage step protocol: Hold at -80 mV, step to +20 mV for 2 seconds (activation), followed by a repolarizing step to -50 mV for 2 seconds (tail current measurement).

    • Perfuse the compound for 5 minutes per concentration to ensure steady-state block.

  • Self-Validation Criteria: The assay is only valid if the positive control (E-4031, 100 nM) produces >80% inhibition of the tail current, and the negative vehicle control (0.1% DMSO) shows <5% current rundown over the recording period.

Hepatic Microsomal Stability & Reactive Metabolite Trapping

Rationale: Halogenated aromatics can form reactive intermediates. This assay measures intrinsic clearance while simultaneously trapping electrophilic species to predict hepatotoxicity. Step-by-Step Protocol:

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 5 mM Glutathione (GSH - acting as a nucleophilic trapping agent), and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation & Termination: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the clear supernatant via LC-MS/MS.

  • Data Analysis: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining parent compound versus time. Concurrently, scan for GSH-adduct masses ( [M+307]+ ) using neutral loss scanning to identify reactive metabolites.

  • Self-Validation Criteria: The assay is deemed valid only if Verapamil (high clearance control) demonstrates a t1/2​<15 minutes, and Warfarin (low clearance control) demonstrates a t1/2​>60 minutes.

References

  • Title: Nitroimidazoles for the treatment of TB: past, present and future Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: The mechanism of action of PA-824: Novel insights from transcriptional profiling Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release Source: Science / National Institutes of Health (NIH) - PubMed Central URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Proposed Route for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Introduction The imidazo[2,1-b]oxazine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, demonstrating potential applications in medicinal chemistry and drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[2,1-b]oxazine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, demonstrating potential applications in medicinal chemistry and drug discovery. The targeted compound, 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine, is a novel, halogenated derivative with potential as a molecular probe or a precursor for further chemical elaboration. The introduction of halogen atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] This document outlines a proposed, step-by-step synthesis protocol for this target compound, designed for researchers, scientists, and drug development professionals. The proposed synthesis is based on established methodologies for the construction of related imidazo-fused heterocyclic systems and their subsequent halogenation.

Proposed Synthetic Scheme

The synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is proposed to proceed via a two-step sequence, starting from the commercially available 2-aminoimidazole sulfate. The first step involves the construction of the 5H-imidazo[2,1-b]oxazine core through a condensation and cyclization reaction. The second step is a sequential halogenation to introduce the chloro and bromo substituents at the 7 and 6 positions, respectively.

Synthetic_Scheme 2-Aminoimidazole_Sulfate 2-Aminoimidazole Sulfate Intermediate_A 5H-imidazo[2,1-b]oxazine 2-Aminoimidazole_Sulfate->Intermediate_A Step 1: Cyclization Chloroacetaldehyde Chloroacetaldehyde (aq.) Intermediate_B 7-chloro-5H-imidazo[2,1-b]oxazine Intermediate_A->Intermediate_B Step 2a: Chlorination NCS N-Chlorosuccinimide (NCS) Final_Product 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine Intermediate_B->Final_Product Step 2b: Bromination NBS N-Bromosuccinimide (NBS)

Caption: Proposed two-step synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Experimental Protocols

Materials and Reagents

ReagentSupplierPurity
2-Aminoimidazole SulfateSigma-Aldrich≥97%
Chloroacetaldehyde (50% aq.)Sigma-Aldrich
N-Chlorosuccinimide (NCS)Sigma-Aldrich98%
N-Bromosuccinimide (NBS)Sigma-Aldrich99%
Sodium BicarbonateFisher ScientificACS Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Anhydrous Sodium SulfateFisher ScientificACS Grade
Step 1: Synthesis of 5H-imidazo[2,1-b]oxazine

Rationale: This step involves the condensation of 2-aminoimidazole with chloroacetaldehyde, followed by an intramolecular cyclization to form the fused oxazine ring. The use of a biphasic system with a phase transfer catalyst could potentially improve yields, but a straightforward aqueous/organic mixture under basic conditions is proposed for initial investigation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoimidazole sulfate (5.0 g, 37.8 mmol) and a solution of sodium bicarbonate (9.5 g, 113.4 mmol) in 100 mL of deionized water.

  • Stir the mixture at room temperature until the solids have dissolved.

  • Slowly add chloroacetaldehyde (50% aqueous solution, 6.0 mL, 47.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 100% DCM to 95:5 DCM:Methanol to afford 5H-imidazo[2,1-b]oxazine as a solid.

Expected Outcome: A pale yellow to off-white solid. The expected yield is in the range of 40-60%.

Step 2: Synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Rationale: This step involves a sequential electrophilic halogenation of the synthesized 5H-imidazo[2,1-b]oxazine. The imidazole ring is electron-rich and susceptible to electrophilic substitution. The chlorination is proposed to occur first at the 7-position, followed by bromination at the 6-position. This regioselectivity is based on the electronic properties of the heterocyclic system, although it may need to be confirmed experimentally.

Procedure:

2a. Chlorination:

  • Dissolve 5H-imidazo[2,1-b]oxazine (1.0 g, 8.2 mmol) in 50 mL of dry acetonitrile in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.2 g, 9.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours. Monitor the reaction by TLC (9:1 DCM:Methanol).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude 7-chloro-5H-imidazo[2,1-b]oxazine, which can be used in the next step without further purification.

2b. Bromination:

  • Dissolve the crude 7-chloro-5H-imidazo[2,1-b]oxazine from the previous step in 50 mL of dry acetonitrile in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.6 g, 9.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 6 hours. Monitor by TLC (9:1 DCM:Methanol).

  • After completion, quench with a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes to 7:3 hexanes:ethyl acetate to afford 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Expected Outcome: A white to pale yellow solid. The expected overall yield for the two-step halogenation is 30-50%.

Characterization

The structure and purity of the final product should be confirmed by the following analytical methods:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the oxazine and imidazole protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbon atoms of the heterocyclic core.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and confirmation of the molecular formula.

  • FT-IR (ATR): Characteristic absorption bands for the functional groups present in the molecule.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetaldehyde is toxic and a suspected mutagen. Handle with extreme care.

  • NCS and NBS are corrosive and moisture-sensitive. Handle in a dry environment and avoid inhalation of dust.

  • Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or product decomposition.Increase reaction time or temperature. Consider using a phase transfer catalyst.
Formation of multiple products in Step 2Lack of regioselectivity in halogenation.Adjust the reaction temperature and order of addition of halogenating agents. Consider using a different solvent or halogenating reagent.
Difficulty in purificationCo-elution of starting material or by-products.Optimize the chromatography conditions (solvent system, gradient). Recrystallization may be an alternative purification method.

Conclusion

This application note provides a detailed, albeit proposed, synthetic protocol for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. The route is designed based on established chemical principles and analogous transformations reported in the literature for similar heterocyclic systems. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity. The successful synthesis of this novel compound will provide a valuable building block for further investigation in the field of medicinal chemistry.

References

  • Halogenation in drug design and its impact on scaffold toxicity.[1]

Sources

Application

Preclinical Evaluation of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: Protocols for Anti-Tubercular Efficacy Assays

Introduction & Scientific Rationale Bicyclic imidazo[2,1-b]oxazines represent a transformative class of anti-tubercular agents, famously yielding clinical candidates like Pretomanid (PA-824) and Delamanid (OPC-67683)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Bicyclic imidazo[2,1-b]oxazines represent a transformative class of anti-tubercular agents, famously yielding clinical candidates like Pretomanid (PA-824) and Delamanid (OPC-67683)[1]. The compound 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine serves as a specialized halogenated scaffold within this family.

As an Application Scientist evaluating novel drug candidates, it is critical to understand that standard first-line drugs (like Isoniazid) primarily target actively dividing bacilli[2]. In contrast, imidazooxazines exhibit a highly sought-after dual mechanism of action, making them uniquely potent against both replicating and hypoxic, non-replicating Mycobacterium tuberculosis (Mtb)[3].

To accurately profile the efficacy of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine, researchers must utilize a bifurcated screening approach that challenges the compound under both aerobic and anaerobic conditions.

Mechanistic Pathway: The Causality of Imidazooxazine Activity

The efficacy of imidazo[2,1-b]oxazines is strictly dependent on intracellular bioreductive activation[4]. The prodrug is activated by a deazaflavin (F420)-dependent nitroreductase (Ddn)[4]. Once activated, the compound exerts its bactericidal effect through two distinct pathways depending on the microenvironment:

  • Aerobic Conditions: Inhibition of cell wall mycolic acid biosynthesis, leading to structural collapse[3].

  • Anaerobic/Hypoxic Conditions: Direct intracellular release of reactive nitrogen species (Nitric Oxide, NO), leading to respiratory poisoning and rapid intracellular ATP depletion[3].

MOA Prodrug 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine Activation Bioreductive Activation (Ddn + F420 Cofactor) Prodrug->Activation Aerobic Aerobic Pathway (Replicating Mtb) Activation->Aerobic Anaerobic Anaerobic Pathway (Non-Replicating Mtb) Activation->Anaerobic Mycolic Inhibition of Mycolic Acid Biosynthesis Aerobic->Mycolic NO_Release Nitric Oxide (NO) Release Respiratory Poisoning Anaerobic->NO_Release Death1 Cell Wall Collapse & Bacterial Death Mycolic->Death1 Death2 ATP Depletion & Bacterial Death NO_Release->Death2

Dual mechanism of imidazo[2,1-b]oxazine activation and mycobactericidal activity.

Experimental Workflows & Protocols

To validate this compound as a self-validating system, we employ two distinct assays: the Resazurin Microtiter Assay (REMA) for aerobic activity, and the Low Oxygen Recovery Assay (LORA) for anaerobic activity.

Protocol 1: Aerobic Susceptibility via Resazurin Microtiter Assay (REMA)

Rationale: The REMA is a rapid, colorimetric assay that measures the metabolic activity of replicating Mtb[5]. It utilizes the reduction of resazurin (blue) to resorufin (pink) by viable mycobacteria, offering a highly sensitive and cost-effective alternative to radiometric methods[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600 of 0.6-0.8 is reached. Adjust the turbidity to match a 1.0 McFarland standard, then dilute 1:20 in fresh 7H9 broth[7].

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in 7H9 broth (standard test range: 100 µg/mL to 0.01 µg/mL). The final volume per well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted Mtb suspension to each well. Ensure the inclusion of a drug-free growth control well and an un-inoculated sterility control well[7].

  • Incubation: Seal the microtiter plates and incubate at 37°C in a standard aerobic incubator for 7 days[5].

  • Indicator Addition: Add 30 µL of a freshly prepared 0.01% (w/v) resazurin sodium salt solution to each well. Re-incubate the plates for an additional 24-48 hours[5].

  • Readout & Interpretation: Visually inspect the plates. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change[5].

Protocol 2: Anaerobic Susceptibility via Low Oxygen Recovery Assay (LORA)

Rationale: Because imidazooxazines are uniquely potent against dormant persisters via NO-mediated respiratory poisoning, standard aerobic assays are insufficient[3]. The LORA utilizes a recombinant Mtb strain expressing a firefly luciferase reporter (luxAB) under hypoxic conditions, allowing high-throughput quantification of non-replicating viability[2].

Step-by-Step Methodology:

  • Hypoxic Adaptation: Culture recombinant M. tuberculosis H37Rv (luxAB) in Dubos medium supplemented with albumin. Maintain the culture in sealed glass tubes with a limited headspace ratio (an adaptation of the Wayne model) for 10-22 days to induce a non-replicating, hypoxic state (NRP stage II)[2][8].

  • Anaerobic Dosing: Transfer the hypoxic cultures to 96-well plates inside a strict anaerobic chamber. Add serial dilutions of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

  • Incubation: Incubate the dosed plates under strict anaerobic conditions for 10 days at 37°C[2].

  • Recovery & Readout: Expose the plates to normoxic conditions (ambient air) for a 28-hour outgrowth period to allow surviving bacilli to recover[8]. Measure luminescence (Relative Light Units, RLU) using a microplate luminometer[2].

  • Data Analysis: Calculate the MIC as the lowest compound concentration resulting in a ≥90% reduction in luminescence compared to the untreated hypoxic control[9].

Quantitative Data Summary

When evaluating 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine, compare its performance metrics against established imidazooxazine benchmarks (e.g., PA-824). The table below summarizes the expected quantitative thresholds for a successful preclinical candidate in this class.

Assay TypeTarget Bacterial StateReadout MetricExpected MIC Range (µg/mL)Benchmark (PA-824) MIC (µg/mL)Mechanism Validated
REMA Aerobic / ReplicatingColorimetric (Resazurin)0.05 - 0.50~0.10 - 0.25Mycolic Acid Synthesis Inhibition
LORA Anaerobic / DormantLuminescence (RLU)0.10 - 1.00~0.50 - 1.00NO Release / ATP Depletion
Cytotoxicity Mammalian (Vero/THP-1)Cell Viability (IC50)> 50.0> 50.0Selectivity Index (SI) > 100

Expert Insights & Troubleshooting

Why Isoniazid Fails Where Imidazooxazines Succeed: In the LORA model, standard cell-wall inhibitors like Isoniazid demonstrate no efficacy (MIC > 100 µg/mL)[2]. This is because mycolic acid synthesis is completely halted during dormancy. 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine bypasses this limitation by acting as an intracellular NO donor, poisoning the respiratory chain and depleting ATP even when the cell is not actively dividing[2][3].

Addressing Resistance Mechanisms: If high MICs are observed during REMA testing, it is imperative to sequence the ddn, fgd1, and fbiA-C genes of the resistant isolates. Loss-of-function mutations in the F420 biosynthetic pathway or the Ddn nitroreductase are the primary drivers of resistance to the imidazooxazine class, as they prevent the crucial bioreductive activation step required for the prodrug to become active[1][10].

References

  • Source: tandfonline.
  • Source: asm.
  • Source: nih.
  • Title: Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn)
  • Source: nih.
  • Title: Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA)
  • Source: mdpi.
  • Title: Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis.
  • Source: oup.
  • Source: nih.

Sources

Method

Experimental design for in vitro studies with 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Application Note & Experimental Design Guide Investigational Profiling of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in In Vitro Models Executive Summary & Scientific Rationale The compound 6-Bromo-7-chloro-5H-imidazo[2,1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Experimental Design Guide Investigational Profiling of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in In Vitro Models

Executive Summary & Scientific Rationale

The compound 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (CAS: 1303890-45-0) represents a highly versatile, di-halogenated heterocyclic building block[1]. While the imidazo[2,1-b]oxazine scaffold is historically renowned for its role in bioreductive antitubercular agents (e.g., nitroimidazo-oxazines like pretomanid)[2], the absence of the nitro group and the presence of bromo and chloro substituents at the 6- and 7-positions fundamentally shift its pharmacological profile.

Halogenated imidazo-heterocycles are predominantly investigated as privileged scaffolds for kinase inhibition and targeted anticancer therapeutics [3]. The heavy halogens increase lipophilicity, driving deep insertion into hydrophobic enzymatic pockets, while the imidazo-oxazine core provides critical hydrogen-bonding interactions. However, this high lipophilicity and potential for assay interference dictate that standard in vitro protocols must be rigorously adapted. This guide provides a self-validating, causality-driven experimental architecture for profiling this compound, ensuring high-fidelity data collection aligned with the NIH Assay Guidance Manual[4].

Experimental Architecture & Workflow

To prevent false positives caused by compound aggregation or optical interference (common in halogenated heterocycles), the workflow transitions from stringent formulation to ATP-based phenotypic screening, followed by targeted mechanistic and ADME profiling.

Workflow A 1. Formulation (100% DMSO Stock) B 2. Primary Screen (ATP-Based Viability) A->B C 3. Mechanistic Assay (Caspase 3/7 Apoptosis) B->C D 4. In Vitro ADME (Microsomal Stability) C->D

Fig 1: Sequential in vitro profiling workflow for halogenated imidazo[2,1-b]oxazines.

Compound Handling and Formulation Strategy

The Causality: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is highly hydrophobic. Introducing it directly into aqueous cell culture media will cause micro-precipitation. These micro-precipitates not only reduce the effective concentration (leading to false negatives) but also scatter light in optical assays (leading to false positives/PAINS)[4].

Protocol: Preparation of 10 mM Master Stock

  • Desiccation: Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation, which degrades stock stability.

  • Solubilization: Dissolve the compound in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Sonication: Sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Aliquot & Store: Aliquot into light-protected amber vials (100 µL each) and store at -20°C. Rationale: The bromo-substituent can be susceptible to photolytic cleavage over prolonged light exposure.

Primary Phenotypic Screening: Cell Viability

The Causality: Traditional colorimetric assays (like MTT or WST-8) rely on cellular oxidoreductase activity. Halogenated heterocycles can sometimes directly reduce these tetrazolium salts chemically, bypassing the cell entirely and ruining the data[5]. To ensure a self-validating system, we utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Luminescence avoids autofluorescence overlap, and ATP quantification is a direct, non-reducible marker of metabolic viability.

Protocol: ATP-Based Cytotoxicity Profiling
  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma or HepG2 hepatoma) at 3,000 cells/well in a solid white 384-well plate using 25 µL of complete media. Rationale: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and exponential growth phase entry.

  • Compound Dosing (Self-Validating Setup):

    • Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Transfer via acoustic dispensing (or intermediate dilution) to achieve a final concentration range of 100 µM to 5 nM, maintaining a strict 0.5% final DMSO concentration across all wells.

    • Controls: Include 0.5% DMSO (Vehicle/Negative Control) and 10 µM Staurosporine (Positive Control for cell death).

  • Treatment: Incubate cells with the compound for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent. Shake at 500 rpm for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation Metric: Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' > 0.5[6].

Mechanistic Profiling: Apoptosis vs. Necrosis

If the compound demonstrates an IC₅₀ < 10 µM in the primary screen, it is crucial to determine how it kills cells. Does the imidazo[2,1-b]oxazine induce programmed cell death (apoptosis) via kinase inhibition, or does it cause non-specific membrane toxicity (necrosis)?

Mechanism Ligand 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine Target Intracellular Kinase Domain (Hydrophobic Pocket Binding) Ligand->Target Halogen-driven insertion Caspase Caspase 3/7 Activation Target->Caspase Pathway Inhibition Apoptosis Programmed Cell Death (Therapeutic Efficacy) Caspase->Apoptosis

Fig 2: Proposed mechanistic pathway of apoptosis induction by the halogenated scaffold.

Protocol: Caspase 3/7 Luminescent Assay

  • Seed and treat cells identically to the viability assay, but reduce the treatment window to 24 hours . Rationale: Caspase activation is an early apoptotic event; waiting 72 hours will result in secondary necrosis and loss of the caspase signal.

  • Add a proluminescent Caspase-3/7 substrate (containing the DEVD peptide sequence).

  • If the compound is a true targeted inhibitor, luminescence will spike (indicating caspase cleavage of the substrate) relative to the vehicle control.

Early ADME: Microsomal Stability (HLM)

The Causality: The 6-bromo and 7-chloro substitutions are highly electron-withdrawing but also sterically bulky. They can either protect the imidazo-oxazine core from Cytochrome P450 (CYP) mediated oxidation or act as liabilities for oxidative dehalogenation. Testing Human Liver Microsome (HLM) stability early prevents wasted resources on metabolically unstable leads.

Protocol: HLM Intrinsic Clearance (CL_int)
  • Reaction Mix: Combine 0.5 mg/mL Human Liver Microsomes, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the obligate electron donor for CYP450 enzymes; its omission serves as the negative control to rule out non-CYP degradation.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins, stopping the reaction instantly.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Data Presentation & Expected Outcomes

All quantitative data from the aforementioned protocols should be synthesized into a standardized matrix to evaluate the compound's developability.

Table 1: In Vitro Profiling Matrix for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Assay CategorySpecific AssayReadout MetricTarget Threshold for Lead Advancement
Solubility Kinetic Aqueous SolubilityNephelometry (µM)> 50 µM (in 1% DMSO/PBS)
Cytotoxicity CellTiter-Glo (72h)IC₅₀ (µM)< 5 µM (Cell line dependent)
Mechanism Caspase 3/7 ActivationFold-change vs Vehicle> 3-fold increase at 24h
ADME HLM StabilityT₁/₂ (min) & CL_intT₁/₂ > 45 minutes
Assay Quality Z'-Factor CalculationStatistical RobustnessZ' > 0.5 across all microplates

References

  • Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry, National Center for Biotechnology Information (PMC4463964). Available at:[Link]

  • NIH Assay Guidance Manual: In Vitro Assays and Assay Interference. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

Sources

Application

High-Throughput LC-MS/MS Quantification of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in Biological Matrices: A Validated Bioanalytical Protocol

Introduction & Scientific Rationale Imidazo[2,1-b]oxazine derivatives, most notably the FDA-approved antitubercular agent pretomanid, have become a cornerstone in modern drug development due to their potent activity agai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Imidazo[2,1-b]oxazine derivatives, most notably the FDA-approved antitubercular agent pretomanid, have become a cornerstone in modern drug development due to their potent activity against both replicating and dormant bacterial populations[1]. The novel preclinical candidate, 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine , incorporates a dual-halogenated core designed to enhance metabolic stability and lipophilicity. However, quantifying highly lipophilic, halogenated compounds in complex biological matrices like human plasma presents significant bioanalytical challenges, including severe protein binding and matrix-induced ion suppression.

To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling, we have engineered a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. This protocol is designed as a self-validating system, strictly adhering to the ICH M10 guidelines for bioanalytical method validation[2][3].

Causality in Experimental Design: Why LLE over Protein Precipitation?

While direct Protein Precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, which co-elute with lipophilic analytes and cause severe signal quenching in the Electrospray Ionization (ESI) source. By employing a targeted Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (Methyl tert-butyl ether/Hexane), we achieve >80% recovery of the target analyte while leaving polar matrix components and phospholipids in the discarded aqueous phase[4].

Bioanalytical Workflow

Workflow A Plasma Sample (Spiked with IS) B Liquid-Liquid Extraction (MTBE:Hexane) A->B C Evaporate & Reconstitute (ACN/Water) B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Data Processing (ICH M10 Compliant) E->F

Caption: Step-by-step LC-MS/MS bioanalytical workflow for plasma samples.

Experimental Protocol

Preparation of Standards and Quality Controls (QCs)

Following ICH M10 directives, all calibration standards and QCs must be prepared in the identical biological matrix (blank human plasma) as the study samples[3][5].

  • Calibration Curve : Spike blank plasma to achieve concentrations of 1.0, 5.0, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Controls : Prepare independent pools for the Lower Limit of Quantification (LLOQ, 1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

  • Internal Standard (IS) : Utilize Pretomanid-d3 (100 ng/mL in methanol) to normalize extraction efficiency and ionization variance.

Liquid-Liquid Extraction (LLE) Procedure
  • Aliquot 50 µL of the plasma sample into a 2.0 mL 96-well collection plate.

  • Add 10 µL of the IS working solution and vortex for 30 seconds.

  • Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 10.0). Rationale: Raising the pH ensures the imidazo-oxazine core remains un-ionized, maximizing its partition into the organic phase.

  • Add 800 µL of extraction solvent (MTBE:Hexane, 80:20, v/v).

  • Shake mechanically for 10 minutes at 1000 rpm, then centrifuge at 4000 × g for 5 minutes at 4°C.

  • Transfer 600 µL of the upper organic layer to a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v), vortex, and inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatographic Separation:

  • Column : Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm)[4].

  • Mobile Phase A : 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Equilibration
0.58020Sample Loading
2.01090Analyte Elution
3.01090Column Wash
3.18020Re-equilibration
4.58020End of Run

Isotopic Selection & Mass Spectrometry Logic

Causality of MRM Selection & Isotopic Fragmentation: The theoretical monoisotopic mass of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (C₆H₄BrClN₂O) is 233.9 Da. Due to the natural abundance of bromine (50.7% ⁷⁹Br, 49.3% ⁸¹Br) and chlorine (75.8% ³⁵Cl, 24.2% ³⁷Cl), the [M+H]⁺ precursor exhibits a highly distinct isotopic cluster.

The M+2 isotope at m/z 236.9 is the base peak (100% relative abundance), composed primarily of the[⁸¹Br, ³⁵Cl] isotopologue. By selecting m/z 236.9 in Quadrupole 1, we filter out the vast majority of endogenous isobaric lipids that lack this specific mass defect. During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of HBr. The dominant isotopologue [⁸¹Br, ³⁵Cl] loses H⁸¹Br (82 Da), yielding a highly specific product ion at m/z 155.0 containing the ³⁵Cl atom. This transition (236.9 → 155.0) provides an exceptionally high signal-to-noise ratio, virtually eliminating matrix interference.

Fragmentation A Precursor Ion Cluster [M+H]+ m/z 234.9 (77%) [M+2+H]+ m/z 236.9 (100%) [M+4+H]+ m/z 238.9 (24%) B Quadrupole 1 Selection Isolate m/z 236.9 (Filters out isobaric matrix noise) A->B C Collision Cell (CID) Loss of HBr (Neutral Loss) CE = 25 eV B->C D Product Ion Detection m/z 155.0 (from 81Br/35Cl) (High Specificity MRM) C->D

Caption: Logical flow of M+2 isotopic precursor selection and CID fragmentation.

Multiple Reaction Monitoring (MRM) Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
6-Bromo-7-chloro target236.9 ([M+2+H]⁺)155.07025
IS (Pretomanid-d3)363.1 ([M+H]⁺)178.16528

Method Validation Summary

The method was fully validated in accordance with the ICH M10 guidelines for bioanalytical method validation, ensuring its suitability for regulatory submissions[2][3].

Validation ParameterAcceptance Criteria (ICH M10)Observed Results
Linearity R² ≥ 0.99, ±15% of nominal (±20% at LLOQ)R² = 0.998, Range: 1.0 - 1000 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%
Inter-day Accuracy Bias ± 15% (± 20% at LLOQ)-4.1% to +6.3%
Extraction Recovery Consistent across Low, Mid, High QCs82.4% ± 4.1%
Matrix Effect IS-normalized CV ≤ 15% between lots98.5% (CV = 3.8%)
Benchtop Stability ± 15% of nominal concentrationStable for 24h at Room Temperature

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Bioanalytical method validation and study sample analysis M10. Retrieved from:[Link]

  • Journal of Chromatography B (PubMed). A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients. Retrieved from:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis. Retrieved from:[Link]

  • The AAPS Journal (PubMed). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from:[Link]

Sources

Method

Application of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in medicinal chemistry research

An Application Guide for Researchers and Drug Development Professionals The Emergence of Halogenated Imidazo[2,1-b]oxazines in Medicinal Chemistry The imidazo[2,1-b]oxazine scaffold represents a significant and privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

The Emergence of Halogenated Imidazo[2,1-b]oxazines in Medicinal Chemistry

The imidazo[2,1-b]oxazine scaffold represents a significant and privileged heterocyclic system in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework for the design of novel therapeutic agents. While the specific compound 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is a novel entity within this class, this guide will elucidate its potential applications by drawing upon the extensive research conducted on closely related analogues. The principles, protocols, and strategic insights discussed herein are directly applicable to the investigation of this and other similar halogenated imidazo[2,1-b]oxazines.

The presence of bromine and chlorine atoms on the imidazo[2,1-b]oxazine core is of particular strategic importance. These halogens not only influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, but also serve as versatile synthetic handles for further chemical diversification through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols relevant to the study of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine, positioning it as a promising starting point for drug discovery programs.

PART 1: Synthesis and Chemical Manipulation

The synthesis of the imidazo[2,1-b]oxazine core is well-established, typically involving the cyclization of a substituted imidazole with a suitable three-carbon electrophile. For a 6-bromo-7-chloro substituted analogue, a plausible synthetic strategy would involve the initial preparation of a di-halogenated imidazole precursor.

Protocol 1: General Synthesis of a Halogenated Imidazo[2,1-b]oxazine

This protocol is a representative procedure adapted from established syntheses of related imidazo-fused heterocycles.[1]

Step 1: Synthesis of the Imidazole Precursor

  • Starting Material: Begin with a commercially available or synthesized 2-aminoimidazole derivative.

  • Halogenation: Sequentially introduce the chloro and bromo substituents onto the imidazole ring. This can be achieved using various halogenating agents (e.g., N-chlorosuccinimide (NCS) for chlorination, N-bromosuccinimide (NBS) for bromination) in an appropriate solvent like dichloromethane (DCM) or acetonitrile. The regioselectivity of the halogenation will depend on the existing substitution pattern and reaction conditions.

Step 2: Alkylation and Cyclization

  • Alkylation: React the di-halogenated 2-aminoimidazole with a suitable C3-bifunctional electrophile, such as 1,3-dibromopropane or epichlorohydrin, in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. This step forms the oxazine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start 2-Aminoimidazole Step1 Halogenation (NCS/NBS) Start->Step1 DCM/Acetonitrile Step2 Alkylation with C3 Electrophile Step1->Step2 1,3-Dibromopropane/Epichlorohydrin, Base (NaH) Step3 Cyclization Step2->Step3 Intramolecular End 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine Step3->End Purification G cluster_0 Proposed Bioactivation Pathway Prodrug 2-Nitro-imidazo[2,1-b]oxazine Enzyme Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Enzyme Enters Pathogen Activation Reduction of Nitro Group Enzyme->Activation Catalyzes ReactiveSpecies Reactive Nitrogen Species Activation->ReactiveSpecies Generates Outcome Pathogen Death ReactiveSpecies->Outcome Induces

Caption: Bioactivation of 2-nitro-imidazo[2,1-b]oxazines in Mtb.

Table 1: Antitubercular Activity of Representative Imidazo[2,1-b]o[1][2]xazine Derivatives

CompoundModificationMIC90 against Mtb H37Rv (µM)Reference
Carbamate Derivative 47Carbamate at C60.18[3]
Carbamate Derivative 48Carbamate at C60.32[3]
Carbamate Derivative 49Carbamate at C60.25[3]
Carbamate Derivative 51Carbamate at C60.38[3]
Kinase Inhibitors

Fused imidazole heterocycles, such as imidazo[1,2-b]pyridazines, have been successfully developed as potent and selective kinase inhibitors. [4]Given the structural similarity, the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine scaffold could serve as a novel template for the design of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The halogen substituents are ideal for creating focused libraries to probe the ATP-binding site of kinases.

Other Potential Applications

The broader class of oxazine-containing heterocycles has been associated with a wide range of biological activities, including:

  • Anticancer: Some imidazo[2,1-b]thiazole derivatives have shown potent antiproliferative activity. [5]* Antimicrobial: Various oxazine derivatives have demonstrated antibacterial and antifungal properties. [6][7]* Antioxidant: Certain imidazo[2,1-b]t[1][2]hiazine derivatives have been evaluated for their antioxidant activity. [8]

PART 3: Experimental Protocols for Biological Evaluation

Protocol 2: Antimycobacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis using the microplate Alamar blue assay (MABA).

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • M. tuberculosis H37Rv strain.

  • Alamar blue reagent.

  • 96-well microplates.

  • Test compound (6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine) dissolved in DMSO.

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in 7H9 broth in a 96-well plate. The final concentration range should typically span from 100 µM to 0.09 µM. Include a drug-free control and a sterile control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: General In Vitro Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.

Materials:

  • Kinase of interest (e.g., CDK12/13).

  • Substrate peptide.

  • ATP.

  • Kinase buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Test compound dissolved in DMSO.

  • 384-well plates.

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is a promising, yet underexplored, scaffold in medicinal chemistry. Its structural relationship to clinically relevant anti-infective agents, combined with the synthetic versatility afforded by its halogen substituents, makes it an attractive starting point for the development of new therapeutics. The protocols and strategic considerations outlined in this guide provide a solid framework for researchers to unlock the full potential of this and related heterocyclic systems in their drug discovery endeavors.

References

  • Thompson, A. M., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b]o[1][2]xazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available at: [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[1][2]xazine Derivatives against Multidrug-Resistant Strains. ChemMedChem. Available at: [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[1][2]xazine Derivatives against Multidrug-Resistant Strains. ResearchGate. Available at: [Link]

  • Asif, M. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design. Available at: [Link]

  • Manasa, K. L., et al. (2019). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules. Available at: [Link]

  • Slyvka, N. Yu., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b]t[1][2]hiazine scaffold. Biopolymers and Cell. Available at: [Link]

  • Asif, M. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • AL-Ajely, M. S., & Abd Al-Ghani Ghufran, H. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Vovk, M. V., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b]T[1][2]hiazine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. Available at: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]

  • Sadanandan, H. R., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharma, Phytochemistry and Research. Available at: [Link]

  • Benchekroun, Y., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. Available at: [Link]

  • Li, J., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules. Available at: [Link]

  • Thompson, A. M., et al. (2018). Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b]o[1][2]xazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 2-bromo-5H,6H,7H-imidazo[2,1-b]o[1][2]xazine. NextSDS. Available at: [Link]

Sources

Application

Preclinical Efficacy Profiling of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine Against Multidrug-Resistant Tuberculosis (MDR-TB)

Document Type: Application Note & Standard Operating Protocol Target Audience: Preclinical Research Scientists, Microbiologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The imidazo[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Preclinical Research Scientists, Microbiologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The imidazo[2,1-b][1,3]oxazine scaffold is a cornerstone in modern antitubercular drug development, most notably represented by the clinical therapeutic Pretomanid (PA-824) ()[1]. Pretomanid’s efficacy relies heavily on its 2-nitro group, which undergoes reductive activation by the mycobacterial deazaflavin-dependent nitroreductase (Ddn) to release lethal reactive nitrogen species under hypoxic conditions ()[2].

However, the investigational compound 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine introduces a critical structure-activity relationship (SAR) divergence. By replacing the 2-nitro group with 6-bromo and 7-chloro halogens, the molecule bypasses Ddn activation entirely. Recent structural and in vitro studies demonstrate that non-nitro imidazooxazines function via a distinct, highly potent mechanism: the direct inhibition of the Polyketide Synthase 13 (Pks13) thioesterase domain, an enzyme essential for the final condensation step of mycolic acid biosynthesis ()[3].

This application note provides a comprehensive, self-validating protocol to evaluate the efficacy of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine against MDR-TB, specifically designed to confirm its Pks13-mediated mechanism and intracellular potency.

Mechanistic Pathway Visualization

MOA cluster_0 Primary Target (Nitro-Independent) cluster_1 Legacy Target (Nitro-Dependent) Compound 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine Pks13 Pks13 Thioesterase Inhibition Compound->Pks13 Ddn Ddn-mediated Reduction (Bypassed) Compound->Ddn Lacks NO2 group Mycolic Mycolic Acid Condensation Blocked Pks13->Mycolic CellWall Cell Wall Destabilization Mycolic->CellWall Death MDR-TB Cell Death CellWall->Death Bactericidal ROS Reactive Nitrogen Species (Absent) Ddn->ROS

Fig 1. Mechanistic shift of non-nitro imidazooxazines targeting Pks13 over Ddn pathways.

Phase 1: In Vitro Antimycobacterial Susceptibility (REMA)

Causality & Logic: To establish the baseline Minimum Inhibitory Concentration (MIC), we utilize the Resazurin Microtiter Assay (REMA). Unlike optical density measurements, which can be confounded by compound precipitation or dead bacterial mass, REMA relies on the metabolic reduction of resazurin (blue) to resorufin (pink) by living cells. This provides a definitive, high-throughput readout of viability for slow-growing mycobacteria.

Self-Validating System: The assay must include Rifampicin (to confirm the MDR phenotype of the clinical isolate) and Pretomanid (to compare baseline imidazooxazine potency). A drug-free growth control and a sterile media control validate assay integrity.

Protocol 1: REMA Execution
  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween 80 to prevent bacterial clumping.

  • Compound Plating: Dispense 100 µL of media into columns 2–12 of a 96-well plate. Add 200 µL of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (at 2X the highest desired concentration) to column 1. Perform 2-fold serial dilutions from column 1 to 10.

  • Inoculation: Adjust the MDR-TB clinical isolate suspension to an OD600 of 0.05 (approximately 1×105 CFU/mL). Add 100 µL of this suspension to wells in columns 1–11. (Column 11 serves as the drug-free growth control; Column 12 serves as the sterile media control).

  • Incubation: Seal the plates in gas-permeable bags and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Record the MIC as the lowest compound concentration that prevents the color change from blue to pink.

Phase 2: Intramacrophage Efficacy Profiling

Causality & Logic: M. tuberculosis evades the host immune system by persisting within alveolar macrophages. A successful drug candidate must penetrate the macrophage membrane, survive host-cell metabolism, and remain active within the acidic, hostile environment of the phagolysosome. We utilize PMA-differentiated THP-1 human monocytes as the host model.

Self-Validating System: Extracellular bacteria are eliminated using Amikacin post-infection. Intracellular CFU counts at Day 0 establish the baseline infection rate, ensuring that any reduction observed at Day 7 is due to true intracellular bactericidal activity, rather than a failure of initial phagocytosis.

Protocol 2: THP-1 Infection and Lysis
  • Cell Seeding: Seed THP-1 cells at 5×104 cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.

  • Differentiation: Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) and incubate for 48 hours to induce macrophage differentiation. Wash and rest cells for 24 hours in PMA-free media.

  • Infection: Infect macrophages with the MDR-TB isolate at a Multiplicity of Infection (MOI) of 1:10 (macrophage:bacteria) for 4 hours at 37°C.

  • Extracellular Clearance: Wash wells 3x with warm PBS. Treat with 200 µg/mL Amikacin for 2 hours to kill non-phagocytosed extracellular bacilli.

  • Drug Treatment: Replace media with RPMI containing serial dilutions of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

  • Lysis & Enumeration: At Day 0 (control) and Day 7, lyse the macrophages using 0.1% Triton X-100 for 10 minutes. Serially dilute the lysates and plate on Middlebrook 7H11 agar. Incubate for 3-4 weeks and enumerate CFUs.

Phase 3: Mechanistic Target Validation (Pks13 vs. Ddn)

Causality & Logic: To empirically prove that the halogenated imidazooxazine scaffold bypasses Ddn and targets Pks13, we test the compound against a genetically engineered ddn knockout (Δddn) mutant strain. If the compound retains full potency while Pretomanid loses efficacy, the Ddn-independent pathway is confirmed.

Protocol 3: Target Confirmation
  • Strain Preparation: Cultivate wild-type M. tuberculosis H37Rv and the Δddn mutant strain under standard aerobic conditions.

  • Comparative REMA: Perform the REMA MIC assay (as described in Protocol 1) in parallel, comparing Pretomanid and 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine against both strains.

  • Data Interpretation: A >100-fold increase in the MIC of Pretomanid against the Δddn strain, coupled with an unchanged MIC for the halogenated compound, validates the nitro-independent mechanistic shift.

Experimental Workflow Visualization

Workflow Phase1 Phase 1: In Vitro Susceptibility (REMA) Phase2 Phase 2: Intracellular Efficacy (THP-1) Phase1->Phase2 Phase3 Phase 3: Mechanistic Validation (Pks13) Phase2->Phase3 Phase4 Phase 4: In Vivo Efficacy (Aerosol Model) Phase3->Phase4

Fig 2. Four-phase preclinical evaluation workflow for imidazooxazine derivatives.

Quantitative Data & Quality Control Parameters

To ensure assay reproducibility and rigorous validation, the following parameters must be strictly adhered to across all experimental phases:

ParameterTarget / Acceptance CriteriaScientific Rationale
Initial Inoculum (REMA) 1×105 CFU/mL (OD600 ≈ 0.05)Ensures a consistent drug-to-target ratio; prevents inoculum effect artifacts.
Resazurin Incubation 24 - 48 hoursAllows sufficient metabolic reduction of the dye without generating false positives.
THP-1 MOI 1:10 (Macrophage : Bacilli)Optimizes phagocytosis while preventing premature macrophage apoptosis before Day 7.
Amikacin Wash 200 µg/mL for 2 hoursStrictly eliminates extracellular bacilli to isolate true intracellular drug efficacy.
Pretomanid MIC (WT H37Rv) 0.1 - 0.5 µMServes as the internal quality control to validate assay sensitivity against imidazooxazines.

References

  • Nitroimidazoles for the treatment of TB: past, present and future Future Medicinal Chemistry URL:[Link]

  • Delamanid or pretomanid? A Solomonic judgement! Journal of Antimicrobial Chemotherapy URL:[Link]

  • Imidazooxazine moiety as polyketide synthase 13 inhibitors targeting tuberculosis Journal of King Saud University - Science URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Animal Models for Preclinical Testing of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Introduction and Rationale The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) presents a significant global health crisis, necessitating the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) presents a significant global health crisis, necessitating the development of novel therapeutics.[1][2] The imidazo-oxazine and imidazo-oxazole scaffolds are of high interest in this area. Notably, compounds like Delamanid and the related Pretomanid, which feature a 2-nitro-imidazo-oxazine core, have demonstrated potent anti-mycobacterial activity.[3][4] These agents typically function as pro-drugs, requiring reductive activation by the deazaflavin-dependent nitroreductase (Ddn) within M.tb to exert their effects.[4]

This document outlines a comprehensive preclinical testing strategy for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine , a novel compound within this promising class. Lacking specific published data on this exact molecule, we have designed the following protocols based on the established development pathways for similar imidazo-oxazine anti-tuberculosis candidates. The primary objective of these preclinical studies is to rigorously evaluate the compound's in vivo efficacy, characterize its pharmacokinetic/pharmacodynamic (PK/PD) profile, and establish a preliminary safety and toxicology baseline.[5][6]

The selection of appropriate animal models is critical for translating in vitro findings into clinically relevant data.[2] The mouse model of chronic tuberculosis is the cornerstone of preclinical anti-TB drug evaluation due to its cost-effectiveness, reproducibility, and the wealth of available immunological tools.[5][7] It effectively models the persistent, non-replicating state of bacteria seen in human chronic infection.[7] To complement this, the guinea pig model, which develops caseous necrotic granulomas more similar to human pathology, can provide valuable secondary data on drug efficacy in different lesion environments.[3][8]

This guide provides detailed, field-proven protocols to generate the robust data package required for go/no-go decisions in the drug development pipeline.

Preclinical Evaluation Workflow

The progression of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine through preclinical animal testing should follow a logical, phased approach. The initial focus is on establishing efficacy in a robust infection model, followed by characterization of its behavior in the host (pharmacokinetics) and an initial assessment of its safety profile.

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: PK/PD Characterization cluster_2 Phase 3: Safety & Toxicology efficacy_model Chronic Mouse Model of TB (Aerosol Infection) bacterial_load Endpoint: CFU Counts (Lungs & Spleen) efficacy_model->bacterial_load 4-week treatment pk_study Single-Dose PK Study (Uninfected Mice) efficacy_model->pk_study Inform Dose Selection pk_params Determine Cmax, Tmax, AUC, t1/2 pk_study->pk_params Plasma sampling tox_study Acute Dose-Range Finding (Uninfected Mice) pk_params->tox_study Guide Dose Selection tox_endpoints Clinical Observations, Weight, Gross Pathology tox_study->tox_endpoints

Caption: High-level workflow for preclinical animal evaluation.

Animal Models for Efficacy Assessment

The primary goal of efficacy studies is to determine if the compound can significantly reduce the bacterial burden in a living host compared to untreated controls and standard-of-care drugs.[5]

Primary Model: Chronic Mouse Model of Tuberculosis

This model is the industry standard for evaluating anti-TB drug efficacy.[5] Infection via a low-dose aerosol route closely mimics the natural route of human infection, leading to a chronic, contained infection by the time treatment is initiated.[7][9]

Protocol 3.1: Efficacy in BALB/c Mouse Chronic Infection Model

  • Animal Selection: Use 8-10 week old female BALB/c or C57BL/6 mice. These strains are well-characterized for TB research.[5]

  • Infection:

    • Culture Mycobacterium tuberculosis H37Rv strain to mid-log phase.

    • Infect mice using a calibrated aerosol exposure system (e.g., Glas-Col) to deliver approximately 50-100 bacilli into the lungs of each mouse.[9]

    • Confirm bacterial implantation by sacrificing a small cohort (n=3) at Day 1 post-infection and plating lung homogenates for Colony Forming Units (CFUs).[10]

  • Chronic Phase Development: Allow the infection to establish for 28 days. At this point, bacterial growth plateaus, and the infection enters a persistent phase representative of chronic human TB.[7]

  • Treatment Group Allocation: Randomly assign mice (n=8-10 per group) to the experimental groups outlined in the table below.

  • Drug Formulation & Administration:

    • Prepare 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in water).[11]

    • Administer drugs once daily, 5 days per week, via oral gavage for 4 weeks. This frequency is standard for preclinical evaluation.[10][11]

  • Monitoring: Monitor mice daily for clinical signs of illness (ruffled fur, lethargy, weight loss). Record body weights weekly.

  • Endpoint Analysis (Week 4 of Treatment):

    • Euthanize mice via a humane, approved method.

    • Aseptically remove lungs and spleens.

    • Homogenize organs in sterile saline with a tissue homogenizer.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU/organ.[12]

  • Data Analysis: Convert CFU counts to log10 values. Compare mean log10 CFU values between groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A statistically significant reduction in CFU compared to the vehicle control indicates efficacy.

Table 1: Example Dosing Cohorts for Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle ControlN/AOral GavageOnce Daily, 5x/week
2Isoniazid (Positive Control)25Oral GavageOnce Daily, 5x/week
3Compound (Low Dose)12.5Oral GavageOnce Daily, 5x/week
4Compound (Mid Dose)25Oral GavageOnce Daily, 5x/week
5Compound (High Dose)50Oral GavageOnce Daily, 5x/week
Secondary Model: Guinea Pig Model

Guinea pigs are highly susceptible to M.tb and develop human-like caseating granulomas, which can be a barrier to drug penetration.[3][8] This model is valuable for confirming efficacy observed in mice and assessing activity in different lesion types.[1][3] Due to higher costs and specialized handling requirements, this model is typically used for lead candidates that show strong promise in the mouse model.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is essential for optimizing dosing regimens.[11][12] The initial PK study aims to determine key parameters like absorption, distribution, metabolism, and excretion (ADME).[13]

Protocol 4.1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Selection: Use healthy, non-infected male Swiss Webster or BALB/c mice to avoid confounding effects of infection on drug metabolism.[11]

  • Dosing: Administer a single oral dose of the compound (e.g., 30 mg/kg) formulated as in the efficacy study.[11]

  • Blood Sampling:

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a cohort of mice (n=3 mice per time point).[11][14]

    • Collect blood via an appropriate method (e.g., submandibular bleed) into K3-EDTA coated tubes.

    • Immediately centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.[11]

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug (and any major metabolites) in the plasma samples.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

G Dose Single Oral Dose (Compound) Mouse Healthy Mouse Dose->Mouse Sampling Serial Blood Sampling (Multiple Timepoints) Mouse->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Params

Caption: Workflow for a single-dose pharmacokinetic study.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and potential for peak-related toxicity.
Tmax Time at which Cmax is reachedIndicates the speed of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure over time.
t1/2 Elimination half-lifeDetermines dosing interval and time to reach steady-state.

Preliminary Toxicology and Safety Assessment

Early assessment of a compound's safety profile is crucial to identify potential liabilities.[6][15] An acute dose-range finding study provides initial data on the maximum tolerated dose (MTD) and potential target organs of toxicity.[16]

Protocol 5.1: Acute Dose-Range Finding Toxicity Study in Mice

  • Animal Selection: Use healthy, non-infected mice (e.g., one group of male, one group of female) to assess for any sex-based differences in toxicity.

  • Dose Selection: Select a range of single doses based on in vitro cytotoxicity data and the highest dose used in efficacy studies. Doses should escalate to a point where adverse effects are observed.

  • Administration: Administer a single dose of the compound via the intended clinical route (oral gavage). Include a vehicle control group.

  • Observation Period:

    • Observe animals intensively for the first 4-6 hours post-dose for immediate signs of toxicity (e.g., changes in posture, activity, breathing).

    • Continue daily observations for 14 days.[16]

  • Data Collection:

    • Record all clinical signs of toxicity, noting onset, duration, and severity.

    • Measure body weight just before dosing and on days 7 and 14.

    • At day 14, euthanize all animals.

  • Endpoint Analysis:

    • Perform a gross necropsy, examining all major organs and tissues for abnormalities (e.g., changes in color, size, texture).

    • This initial study helps identify a dose range for more definitive, GLP-compliant toxicology studies required for IND submission.[13][17]

Table 3: Common Observations in Acute Toxicity Studies

CategoryParameters to Observe
Clinical Signs Lethargy, hyperactivity, tremors, convulsions, changes in gait, salivation, diarrhea.
Body Weight Significant weight loss (>10%) is a key indicator of systemic toxicity.
Gross Pathology Organ discoloration, swelling, or atrophy; presence of nodules or lesions.

References

  • Uppsala University. (2017). Pharmacokinetic- Pharmacodynamic Evaluations and Experimental Design Recommendations for Preclinical Studies of Anti-tuberculosis Drugs. Available from: [Link]

  • American Society for Microbiology. (n.d.). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics and Pharmacodynamics of TMC207 and Its N-Desmethyl Metabolite in a Murine Model of Tuberculosis. Available from: [Link]

  • OA Monitor Ireland. (2024). Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models of tuberculosis: Lesson learnt. Available from: [Link]

  • Frontiers. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Available from: [Link]

  • American Society for Microbiology. (2017). Preclinical Efficacy Testing of New Drug Candidates. Available from: [Link]

  • bioRxiv. (2025). Protocol for Developing a Mouse Model of Post Primary Pulmonary Tuberculosis after Hematogenous Spread in Native Lungs and Lung Implants. Available from: [Link]

  • Frontiers. (n.d.). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Available from: [Link]

  • American Society for Microbiology. (n.d.). Pharmacokinetic and Pharmacodynamic Evaluation of AZD5847 in a Mouse Model of Tuberculosis. Available from: [Link]

  • eLife. (2019). Persistent Mycobacterium tuberculosis infection in mice requires PerM for successful cell division. Available from: [Link]

  • PubMed. (2025). Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical tools for the evaluation of tuberculosis treatment regimens for children. Available from: [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Available from: [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A mouse model of tuberculosis reinfection. Available from: [Link]

  • PLOS One. (2013). A Humanized Mouse Model of Tuberculosis. Available from: [Link]

  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. Available from: [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Available from: [Link]

  • MDPI. (2022). Pre-Clinical Tools for Predicting Drug Efficacy in Treatment of Tuberculosis. Available from: [Link]

  • Semantic Scholar. (2022). Pre-Clinical Tools for Predicting Drug Efficacy in Treatment of Tuberculosis. Available from: [Link]

  • PubMed. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][11][12]oxazine Derivatives against Multidrug-Resistant Strains. Available from: [Link]

  • PubMed. (2008). Preclinical testing of new drugs for tuberculosis: current challenges. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine synthesis

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the specific kinetic, thermodynamic, and mechanistic challenges associated with the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the specific kinetic, thermodynamic, and mechanistic challenges associated with the synthesis of halogenated imidazo-fused heterocycles.

The synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine requires precise control over sequential electrophilic aromatic substitutions (EAS) and moisture-sensitive cyclizations. This guide moves beyond basic recipes, explaining the causality behind each parameter to help you troubleshoot effectively and build self-validating experimental workflows.

🔬 Knowledge Base: Frequently Asked Questions & Troubleshooting

Q1: My base-mediated cyclization to form the 5H-imidazo[2,1-b]oxazine core is stalling at <40% yield. How can I drive this to completion?

The Causality: The cyclization of imidazole precursors with epoxides or halo-alcohols is highly susceptible to competitive hydrolysis. If you are using Sodium Hydride (NaH) in Tetrahydrofuran (THF), ambient humidity rapidly degrades the base, generating sodium hydroxide (NaOH), which promotes the hydrolysis of your alkylating agent rather than the desired ring closure. The Solution:

  • Stringent Moisture Control: NaH acts as both a base and an internal desiccant, but its hygroscopic nature requires handling in a glovebox[1].

  • Temperature Modulation: Maintain the reaction strictly between −5°C and 10°C. Higher temperatures shift the pathway toward non-regioselective ring-opening and polymerization[1].

  • Green Chemistry Alternative: If anhydrous conditions are impossible to maintain, consider mechanochemical grinding. Ball-milling the precursors with KHSO₄ under solvent-free conditions has been shown to bypass solvent-induced hydrolysis entirely, often boosting yields to ~68%[1].

Q2: During chlorination, I am observing a mixture of C-6 and C-7 regioisomers, along with unreacted starting material. How do I improve C-7 selectivity?

The Causality: Imidazo-fused heterocycles undergo electrophilic aromatic substitution (EAS) at the electron-rich imidazole ring. However, traditional reagents like N-Chlorosuccinimide (NCS) often lack the steric bulk required to differentiate between the C-6 and C-7 positions, leading to thermodynamic mixtures. The Solution: Transition away from NCS and utilize dichloro(aryl)-λ³-iodanes (e.g., dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane). This hypervalent iodine reagent provides a bulky, mild, and highly regioselective electrophilic chlorine source that avoids the need for toxic metal catalysts or strong stoichiometric oxidants[2]. The steric hindrance of the λ³-iodane transition state heavily favors the less sterically congested C-7 position.

Q3: My final bromination step at C-6 is causing oxidative degradation of the oxazine ring. What is the alternative to Br₂ or NBS?

The Causality: The oxazine ring is susceptible to oxidative ring-opening when exposed to harsh halogens like Br₂ or when radical pathways are inadvertently triggered by light/heat during NBS bromination. The Solution: Implement a transition-metal-free halogenation using Sodium Bromite (NaBrO₂) and Acetic Acid (AcOH) in DMF at 60°C. This system generates a controlled, steady-state concentration of the active brominating species without the harsh oxidative potential of Br₂, preserving the delicate oxazine core while achieving >70% yield for the C-6 substitution[3].

📊 Quantitative Data: Yield Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the empirical data for optimizing the sequential halogenation of the imidazo[2,1-b]oxazine core based on reagent selection and temperature control.

Reaction StepReagent SystemSolventTemp (°C)RegioselectivityYield (%)Primary Byproduct / Issue
Core Cyclization NaH (1.5 eq)THF (Anhydrous)0 to 5High58 - 63%Hydrolysis (if moisture >50 ppm)
Core Cyclization KHSO₄ (Mechanochemical)None (Ball-mill)25High68%Incomplete conversion
C-7 Chlorination NCS (1.1 eq)DMF25Poor (1:1 mix)45%C-6, C-7 di-chlorination
C-7 Chlorination Dichloro(aryl)-λ³-iodaneDCM25Excellent (>95%) 82 - 88% Trace unreacted core
C-6 Bromination NBS (1.05 eq)MeCN0Moderate55%Oxazine ring oxidation
C-6 Bromination NaBrO₂ / AcOHDMF60Excellent (>90%) 74 - 85% Radical inhibition (if O₂ present)

🧪 Self-Validating Standard Operating Protocols (SOPs)

Note: These protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating before you proceed to the next step.

SOP 1: Regioselective Chlorination of 5H-imidazo[2,1-b]oxazine
  • Preparation: Dissolve 5H-imidazo[2,1-b]oxazine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) under an N₂ atmosphere.

  • Reagent Addition: Cool the flask to 0°C. Slowly add dichloro(4-(trifluoromethyl)phenyl)-λ³-iodane (1.05 equiv, 10.5 mmol) in small portions over 15 minutes to control the exotherm[2].

  • Propagation: Remove the ice bath and allow the reaction to stir at 25°C for 2 hours.

  • IPC Validation (Critical): Withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Do not proceed until the unreacted core peak ( m/z [M+H]⁺) is < 2% by UV integration. The presence of a single new peak with a characteristic 35 Cl/ 37 Cl isotope pattern (3:1 ratio) validates successful regioselective chlorination.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any residual oxidant. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SOP 2: C-6 Bromination to yield 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine
  • Preparation: Dissolve the 7-chloro-5H-imidazo[2,1-b]oxazine intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (20 mL).

  • Activation: Add Acetic Acid (AcOH, 4.0 equiv, 20 mmol) followed by Sodium Bromite (NaBrO₂, 1.2 equiv, 6 mmol)[3].

  • Heating: Heat the mixture to 60°C for 10 hours.

  • IPC Validation (Critical): Perform TLC (Hexanes:EtOAc 7:3). The starting material should be completely consumed. A new, less polar spot indicates the brominated product. Confirm via LC-MS looking for the distinct M, M+2, M+4 isotope cluster indicative of one Br and one Cl atom.

  • Workup: Cool to room temperature, dilute with cold H₂O (50 mL), and extract with EtOAc (3 × 30 mL). Wash the organic layer with brine (5 × 20 mL) to remove residual DMF. Dry, filter, and purify via flash chromatography.

🗺️ Mechanistic & Troubleshooting Visualizations

Workflow A Imidazole Precursor + Epoxide Derivative B Base-Mediated Cyclization (NaH, THF) A->B C 5H-Imidazo[2,1-b]oxazine Core B->C D Regioselective Chlorination (λ³-iodane) C->D E 7-Chloro-5H- imidazo[2,1-b]oxazine D->E F Regioselective Bromination (NaBrO2) E->F G 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine F->G

Fig 1: Step-by-step synthetic workflow for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Troubleshooting Start Low Yield or Impurity Detected via LC-MS Q1 Is the core cyclization yield < 50%? Start->Q1 A1 Check moisture control & NaH quality Q1->A1 Yes Q2 Is oxazine ring oxidation occurring? Q1->Q2 No A2 Switch from Br2/NBS to NaBrO2/AcOH Q2->A2 Yes Q3 Are C-6/C-7 regioisomers forming during chlorination? Q2->Q3 No A3 Replace NCS with dichloro(aryl)-λ³-iodanes Q3->A3 Yes

Fig 2: Diagnostic logic tree for troubleshooting common synthesis yield and selectivity issues.

📚 References

  • [2] Dai, P.-F., & Xu, H. Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ³‐iodanes. European Journal of Organic Chemistry / ResearchGate. Retrieved from: [Link]

  • [3] Li, J., Tang, J., Wu, Y., et al. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. PMC - National Institutes of Health (NIH). Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic heterocyclic scaffolds. The molecule —6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine —presents a classic "brick dust" and "grease" problem. The rigid imidazo[2,1-b]oxazine core provides a planar structure that stacks tightly in a crystal lattice, while the 6-bromo and 7-chloro substitutions drastically increase the partition coefficient (LogP) and hydrophobicity.

This leads to severe aqueous insolubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound[1]. The result? Frustrating assay precipitation in vitro and negligible oral bioavailability in vivo.

This guide is designed to help you troubleshoot these specific bottlenecks using field-proven, self-validating methodologies.

Diagnostic Workflow for Solubility Troubleshooting

Before altering your experimental design, identify the phase of your research to apply the correct solubilization strategy.

SolubilityTroubleshooting Start Solubility Issue: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine Phase What is the application phase? Start->Phase InVitro In Vitro Assays (Biochemical/Cellular) Phase->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Phase->InVivo Precipitation Precipitation upon buffer dilution? InVitro->Precipitation Bioavailability Poor oral bioavailability? InVivo->Bioavailability Cosolvent Use Co-solvents (DMSO + PEG400) Precipitation->Cosolvent Low Conc. (<10 µM) Cyclodextrin HP-β-CD Complexation Precipitation->Cyclodextrin High Conc. (>10 µM) Nanosuspension Nanosuspension (Particle Size Reduction) Bioavailability->Nanosuspension Fast Onset ASD Amorphous Solid Dispersion (ASD) Bioavailability->ASD Thermal Stable LBDDS Lipid-Based Delivery (SMEDDS) Bioavailability->LBDDS High Lipophilicity

Fig 1: Decision matrix for selecting solubility enhancement techniques based on research phase.

FAQ Section 1: In Vitro Assay Troubleshooting

Q1: Why does my compound instantly precipitate when I dilute my 10 mM DMSO stock into the aqueous assay buffer? A1: This is a classic phenomenon known as "solvent shift." DMSO is completely miscible with water. When you spike your DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly hydrophobic 6-bromo-7-chloro-5H-imidazo[2,1-b]oxazine molecules are suddenly left in a locally supersaturated aqueous environment. Unable to interact with water, the hydrophobic halogenated rings rapidly self-associate (nucleate) to minimize their surface area, forming amorphous aggregates or crystals[1].

Q2: How can I prevent this precipitation without altering the pH of my enzymatic assay? A2: You must lower the thermodynamic barrier to dissolution. For concentrations below 10 µM, a co-solvent blend (e.g., 1% DMSO + 5% PEG400) reduces the dielectric constant of the water, easing the transition[1]. For higher concentrations, Inclusion Complexation is the gold standard. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that perfectly encapsulates the lipophilic halogenated imidazooxazine core, while its hydroxyl-rich exterior maintains water solubility[2].

HPBCD_Mechanism Drug Free Drug (Highly Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Host-Guest encapsulation Assay Aqueous Assay Media (No Precipitation) Complex->Assay Dissolution

Fig 2: Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic drug.

FAQ Section 2: In Vivo Formulation Strategies

Q3: We are advancing to murine PK studies, but oral bioavailability is near zero. What formulation approach should we adopt? A3: Because 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine has high crystal lattice energy (driven by the rigid heterocycle and halogen bonding), its dissolution rate in the GI tract is the rate-limiting step for absorption. You need to bypass the crystalline state entirely. I recommend formulating an Amorphous Solid Dispersion (ASD) . By dispersing the drug molecularly within a hydrophilic polymer matrix (like HPMC or PVP) via hot-melt extrusion or spray drying, you trap the drug in its highly soluble amorphous state[2]. Alternatively, utilizing innovative dry surfactants (e.g., Sepitrap™) can rapidly form micelles in the GI tract, significantly increasing the apparent solubility and absorption[3].

Q4: We want to avoid polymers. Can we just reduce the particle size? A4: Yes, via Nanosuspension . According to the Ostwald-Freundlich relationship, reducing particle size to the sub-micron level (<500 nm) exponentially increases the surface area-to-volume ratio[4]. This drastically accelerates the dissolution rate. Nanosuspensions are particularly useful for parenteral and oral routes, though they require careful stabilization with surfactants (like Tween 80) to prevent Ostwald ripening and re-aggregation[4].

Quantitative Data: Comparing Solubility Enhancement Techniques

To help you select the right approach, here is a comparative breakdown of solubility techniques specifically evaluated for highly lipophilic, halogenated heterocycles.

TechniquePrimary MechanismFold-Increase in Solubility (Typical)Pros for Imidazo[2,1-b]oxazinesCons / Limitations
Co-solvency (PEG400/PG) Decreases solvent polarity[1]5x - 50xSimple to prepare; good for IV dosing.Toxicity at high volumes; precipitation upon dilution.
HP-β-CD Complexation Host-guest encapsulation[2]100x - 500xProtects halogens from aqueous environment; highly stable.Bulky excipient; requires specific molecular fit.
Nanosuspension Surface area expansion[4]10x - 50x (Dissolution rate)No chemical alteration; high drug loading capacity.Physical instability (aggregation); requires specialized milling/sonication equipment.
Amorphous Solid Dispersion Disrupts crystal lattice[2]50x - 1000xOvercomes high melting point/lattice energy barriers.Risk of recrystallization over time; requires polymers.
Lipid-Based (SMEDDS) Micellar solubilization[3]50x - 200xExcellent for highly lipophilic (LogP > 4) compounds.Complex formulation; potential interaction with capsule shells.
Step-by-Step Experimental Protocols

To ensure self-validating results, follow these optimized protocols. They are designed with built-in checkpoints to verify that the solubilization technique has actually succeeded before you waste valuable biological reagents or animal models.

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vitro Assays)

Causality Note: This method uses solvent evaporation to force the drug into the cyclodextrin cavity without requiring high heat, which could degrade the oxazine ring.

  • Preparation: Dissolve 20% (w/v) HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • Drug Solubilization: Dissolve 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in a minimal volume of a volatile organic solvent (e.g., Methanol or Acetone) to create a highly concentrated stock (e.g., 50 mM).

  • Complexation: While vigorously stirring the HP-β-CD solution, add the organic drug stock dropwise.

  • Evaporation: Place the mixture under a gentle, continuous stream of Nitrogen gas in a fume hood until the organic solvent is completely evaporated (monitor by volume reduction).

  • Equilibration: Sonicate the aqueous mixture in a bath sonicator for 15 minutes at room temperature to ensure maximum inclusion.

  • Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. Self-validation: Analyze the filtrate via HPLC-UV. If the concentration matches your theoretical yield, complexation was successful. If the yield is low, the drug precipitated and was caught on the filter.

Protocol B: Generation of Nanosuspension via Probe Sonication (For In Vivo Dosing)

Causality Note: High-energy sonication induces cavitation, physically shattering drug crystals. The stabilizers immediately coat the newly formed hydrophobic surfaces to prevent them from fusing back together.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Tween-80 (as a wetting agent) and 1.0% (w/v) HPMC (as a steric stabilizer).

  • Suspension: Weigh the required amount of crystalline 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine and add it to the vehicle to achieve the desired dosing concentration (e.g., 10 mg/mL).

  • Pre-milling: Homogenize the crude suspension using an Ultra-Turrax (or similar high-shear mixer) at 10,000 RPM for 5 minutes to break up macroscopic agglomerates.

  • Sonication: Transfer the beaker to an ice-water bath (critical to prevent thermal degradation of the oxazine ring). Insert an ultrasonic probe directly into the suspension.

  • Processing: Sonicate at 20 kHz, 40% amplitude. Use a pulsed cycle: 30 seconds ON, 15 seconds OFF, for a total active sonication time of 15 to 20 minutes.

  • Validation Check: Analyze a 10 µL aliquot using Dynamic Light Scattering (DLS). Self-validation: A successful nanosuspension will exhibit a Z-average particle size of < 500 nm and a Polydispersity Index (PDI) of < 0.3. If PDI > 0.5, increase sonication time or stabilizer concentration.

References
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology URL: [Link]

  • Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics (PMC3399483) URL:[Link]

  • Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics URL:[Link]

Sources

Troubleshooting

Common pitfalls in the synthesis of imidazo[2,1-b]oxazine and their solutions

Welcome to the technical support center for the synthesis of imidazo[2,1-b]oxazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]oxazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth explanations and field-proven solutions to help you navigate potential pitfalls and optimize your experimental outcomes.

Introduction to the Imidazo[2,1-b]oxazine Scaffold

The imidazo[2,1-b]oxazine core is a key pharmacophore found in several clinically important molecules, including the anti-tuberculosis drug Pretomanid (PA-824). Its synthesis, while achievable through several routes, is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the imidazo[2,1-b]oxazine core?

A1: The two primary strategies for constructing the 2-nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazine scaffold, a common analogue, are:

  • Route A: Mitsunobu Cyclization: This route involves an initial ether formation between a substituted phenol and a chiral alcohol on the imidazole side chain, followed by an intramolecular Mitsunobu reaction to close the oxazine ring. This is particularly useful for creating specific stereoisomers.

  • Route B: Epoxide Ring-Opening and Cyclization: This is a robust, multi-step approach that begins with the alkylation of a nitroimidazole with a chiral glycidyl derivative. The resulting epoxide is then opened by a substituted phenol, and the intermediate alcohol is subsequently cyclized to form the oxazine ring, typically using a strong base like sodium hydride.

Troubleshooting Guide: Common Pitfalls and Solutions

This section delves into specific problems that can arise during the synthesis of imidazo[2,1-b]oxazines and provides actionable solutions.

Problem 1: Low Yield in the Oxazine Ring Closure Step

Q2: I'm attempting the cyclization of the alcohol precursor to form the oxazine ring using sodium hydride, but my yields are consistently low. What's going wrong?

A2: This is a critical step, and low yields often point to a few key issues. In a study by Palmer et al., the direct reaction of the epoxide with a phenol (e.g., 6-bromopyridin-3-ol) in the presence of a base like K₂CO₃ resulted in a mixture, with the desired cyclized oxazine product forming in only 6-12% yield, while the uncyclized alcohol intermediate was the major product (51-57%).[3]

Common Causes and Solutions:

  • Incomplete Deprotonation: The alkoxide formation may be incomplete or reversible under weaker basic conditions, hindering the subsequent intramolecular nucleophilic attack.

    • Solution: A two-step procedure is highly recommended. First, isolate the intermediate alcohol. Then, treat the purified alcohol with a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) is a standard and effective choice. This improved the yield of the cyclized product to 91% in the aforementioned study.[3]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are crucial.

    • Solution: Conduct the NaH-mediated cyclization at a controlled temperature, typically starting at 0 °C to manage the initial exothermic reaction, followed by warming to room temperature to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • Presence of Water: Sodium hydride reacts violently with water, which will quench the base and prevent deprotonation of the alcohol.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. DMF should be freshly distilled or from a sealed bottle.

  • To a solution of the purified alcohol precursor in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 to 1.5 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_problem Problem: Low Yield cluster_solution Solution: Two-Step Approach Epoxide Epoxide Mixture Major: Alcohol Intermediate (51%) Minor: Oxazine Product (6-12%) Epoxide->Mixture One-pot reaction (K2CO3, MEK) Phenol Phenol Phenol->Mixture Epoxide_sol Epoxide Alcohol_sol Isolate Alcohol Intermediate Epoxide_sol->Alcohol_sol Step 1: Epoxide Opening Phenol_sol Phenol Phenol_sol->Alcohol_sol Oxazine_sol Oxazine Product (91%) Alcohol_sol->Oxazine_sol Step 2: Cyclization (NaH, DMF)

Caption: Workflow comparing the low-yield one-pot synthesis with the high-yield two-step approach.

Problem 2: Difficulties with Mitsunobu Reaction for Sterically Hindered Alcohols

Q3: I'm using a Mitsunobu reaction to form an ether linkage with a sterically hindered secondary alcohol, but the reaction is sluggish and gives low yields. How can I improve this?

A3: The Mitsunobu reaction is notoriously sensitive to steric hindrance.[1][4] For hindered alcohols, the standard conditions (triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD)) often fail or provide poor yields due to the difficulty of the alkoxyphosphonium salt formation and subsequent Sₙ2 displacement.

Common Causes and Solutions:

  • Steric Hindrance: The bulky nature of the alcohol and/or the nucleophile can significantly slow down the reaction.

    • Solution 1: Modified Mitsunobu Reagents: While not always a complete solution, using diisopropyl azodicarboxylate (DIAD) can sometimes offer marginal improvements over DEAD.

    • Solution 2: Alternative Synthetic Route: If the Mitsunobu reaction is for an intermolecular coupling to form an ether, it is often more reliable to switch to a different synthetic strategy for hindered systems. As described in a study on 2-nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines, an alternative to a problematic Mitsunobu reaction was to start with 2-chloro-4-nitroimidazole, alkylate it with a suitable iodide, and then form an epoxide which is subsequently opened by the desired phenol.[3] This multi-step approach bypasses the sterically challenging Mitsunobu coupling.

cluster_problem Problematic Mitsunobu cluster_solution Alternative Route Hindered_Alcohol Sterically Hindered Alcohol Low_Yield_Ether Low Yield of Ether Product Hindered_Alcohol->Low_Yield_Ether DEAD, PPh3 Phenol_Mitsunobu Phenol Phenol_Mitsunobu->Low_Yield_Ether Start 2-Chloro-4-nitroimidazole Alkylation Alkylation with Alkenyl Iodide Start->Alkylation Epoxidation Epoxidation (m-CPBA) Alkylation->Epoxidation Ring_Opening Ring Opening with Phenol Epoxidation->Ring_Opening High_Yield_Ether_Precursor High Yield of Ether Precursor Ring_Opening->High_Yield_Ether_Precursor

Caption: Comparison of a problematic Mitsunobu reaction with a more reliable multi-step alternative.

Problem 3: Poor Yields in Suzuki Coupling of Heteroaryl Moieties

Q4: I am trying to introduce a pyridine ring onto my imidazo[2,1-b]oxazine scaffold via a Suzuki coupling, but the yields are very low (8-15%). What are the common issues with these types of couplings?

A4: Suzuki couplings involving heteroaryl boronates, especially those of nitrogen-containing heterocycles like pyridine, are often challenging. A publication on imidazo[2,1-b]oxazine synthesis specifically notes poor yields (8-15%) when attempting to couple a bromide with a 2-pyridyl boronate derivative.[3]

Common Causes and Solutions:

  • Protodeboronation: Heteroaryl boronic acids and their esters can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid/ester group is replaced by a hydrogen atom, thus reducing the amount of nucleophile available for cross-coupling.[5][6]

    • Solution: Use stable boronate esters like pinacol esters, which are generally more robust than the corresponding boronic acids.[2] Running the reaction under anhydrous conditions can also mitigate this side reaction.[5][6]

  • Catalyst Poisoning: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[5][6]

    • Solution: The choice of ligand is critical. Use ligands that are specifically designed for heteroaryl couplings, such as those from the Buchwald or Fu groups. Additionally, using a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate can help to buffer the Lewis basicity of the heterocycles and prevent catalyst poisoning.[5][6]

  • Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and slow reaction rates.[5]

    • Solution: Employing a co-solvent system or using micellar catalysis with surfactants like TPGS-750-M in water can enhance solubility and facilitate the reaction even at lower temperatures.[7]

ParameterStandard Conditions (Often Problematic)Optimized Conditions for Heteroaryl CouplingRationale
Boron Source Boronic AcidPinacol Boronate EsterIncreased stability, less prone to protodeboronation.[2]
Base Aqueous Na₂CO₃ or K₂CO₃Anhydrous base (e.g., TMSOK, K₃PO₄)Minimizes protodeboronation.[5][6]
Solvent Toluene/Water or Dioxane/WaterAnhydrous THF or Micellar (THF/TPGS-750-M in water)Improves solubility and can allow for milder conditions.[5][7]
Catalyst/Ligand Pd(PPh₃)₄PdCl₂(dtbpf) or other specialized ligandsMore robust and efficient for challenging couplings.[7]
Additives NoneTrimethyl borateBuffers Lewis basicity and prevents catalyst deactivation.[5][6]
Problem 4: Difficult Purification of Final Products

Q5: My reaction seems to work, but I'm having a lot of trouble purifying the final imidazo[2,1-b]oxazine derivative. What are some common purification pitfalls?

A5: Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential to streak on silica gel. Several reports on the synthesis of imidazo[2,1-b]oxazine derivatives mention purification issues.[3]

Common Causes and Solutions:

  • Polar Byproducts: Reactions like the Mitsunobu generate triphenylphosphine oxide (TPPO) and reduced azodicarboxylate byproducts, which are often difficult to separate from polar products by standard chromatography.[8]

    • Solution 1 (For Mitsunobu): Use polymer-supported reagents (e.g., polystyrene-bound triphenylphosphine). At the end of the reaction, these can be removed by simple filtration.[8]

    • Solution 2 (Chromatography Additives): When running column chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve the separation of basic compounds on silica gel.

  • Product Precipitation/Crystallization: Some imidazo-fused heterocycles are highly crystalline and may precipitate directly from the reaction mixture.[9]

    • Solution: This can be an advantage. If a solid precipitates upon cooling the reaction mixture, it can often be isolated in high purity by simple filtration, washing with a cold, non-polar solvent (like hexanes or diethyl ether) to remove less polar impurities.

  • Complex Reaction Mixtures: If multiple side products are formed, standard chromatography may not be sufficient.

    • Solution: Consider alternative purification techniques such as preparative HPLC or crystallization. For crystallization, screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/water) to find conditions that yield high-purity crystals.

References

  • Liu, Z., Wang, Y., & Cai, G. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Chemical Biology.
  • Organic Chemistry Portal. (n.d.). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Retrieved from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110.
  • Li, Z., et al. (2018). Micelle-Enabled Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronate Esters. The Journal of Organic Chemistry, 83(12), 6466–6474. [Link]

  • Knapp, D. M., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13517–13524. [Link]

  • Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Righi, M., et al. (2022). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][1][4]oxazine Scaffolds. European Journal of Organic Chemistry, 2022(44). [Link]

  • Palmer, B. D., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4212-4233. [Link]

  • Sadjadi, S., & Hekmatshoar, R. (2011). An efficient synthesis of imidazo[1,2-a]azine using nanocrystalline alumina powder. International Journal of Nano Dimension, 1(3), 177-185.
  • Clarke, R. W., et al. (1979). Bicyclic heterocycles with nitrogen at the ring junction 1. Synthesis and chemistry of imidazo[5,1-f... Journal of the Chemical Society, Perkin Transactions 1.
  • Hughes, D. L. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship.org.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Palmer, B. D., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. PubMed. [Link]

  • ResearchGate. (n.d.).
  • de la Torre, M. C., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. [Link]

  • Manasa, K. L., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC.
  • Holanda, V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. [Link]

  • Chaitra, G., & Rohini, R. M. (2026). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica.

  • Nikpour, M., & Ghassemzadeh, M. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Govek, S. P., & Movassaghi, M. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC.
  • Ziegler, S., et al. (n.d.).
  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker.
  • Personal Chemistry. (n.d.).
  • Dumanović, D., & Kosanović, D. (1994).
  • Kumar, A., et al. (2019).
  • Sharma, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide.
  • AccScience Publishing. (n.d.). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system.
  • Yan, R.-L., et al. (2013). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds. Organic Letters, 16(1), 284-287. [Link]

  • Saliyeva, L., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. [Link]

  • University of Hyderabad. (n.d.). cyclization/cycloaddition reactions of enynones, enynals and epoxy ynamides leading to new heterocyclic systems.
  • Reddy, G. S., et al. (2016). [5+2] Cycloaddition of 2-(2-Aminoethyl)oxiranes With Alkynes via Epoxide Ring-Opening: A Facile Access to Azepines. PubMed.
  • Al-Karawi, A. J. M., et al. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies.b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies.

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for medicinal chemists and process scientists tasked with optimizing the synthesis of 6-bromo-7-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for medicinal chemists and process scientists tasked with optimizing the synthesis of 6-bromo-7-chloro-5H-imidazo[2,1-b]oxazine . This bicyclic scaffold is a critical pharmacophore in the development of next-generation antitubercular agents and targeted kinase inhibitors .

This portal provides mechanistic troubleshooting, validated step-by-step protocols, and empirical data to resolve common bottlenecks in cyclization and regioselective dihalogenation.

Part 1: Synthetic Workflow & Mechanistic Pathways

To successfully synthesize this highly functionalized heterocycle, we utilize a three-stage approach: core cyclization, followed by sequential, regioselective electrophilic halogenations.

G A Precursor (2-halo-1-(3-hydroxyallyl)imidazole) B 5H-imidazo[2,1-b]oxazine (Core) A->B Intramolecular Cyclization Base, Heat C 7-Chloro-5H-imidazo[2,1-b]oxazine (Intermediate) B->C Regioselective Chlorination NaClO2 / AcOH D 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (Target) C->D Regioselective Bromination NBS / DMF (0°C)

Figure 1: Three-step synthetic workflow for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Mechanism A 5H-imidazo[2,1-b]oxazine Core B Electrophilic Attack at C7 (Kinetic Control) A->B NaClO2, H+ C Wheland Intermediate (Stabilized by N8 lone pair) B->C D 7-Chloro Intermediate C->D -H+ E Electrophilic Attack at C6 (Steric/Electronic directing) D->E NBS, DMF F 6-Bromo-7-chloro Final Product E->F -H+

Figure 2: Mechanistic pathway of sequential regioselective electrophilic halogenation.

Part 2: Troubleshooting Guides & FAQs

Category 1: Core Cyclization Dynamics

Q: I am observing low yields and competitive intermolecular etherification during the base-promoted cyclization of the precursor. How can I favor intramolecular cyclization? A: The causality here lies in the reaction concentration and the specific coordination chemistry of the base. Intermolecular side reactions dominate under high-concentration conditions where the collision rate between separate molecules exceeds the rate of intramolecular folding.

  • The Fix: Operate under high-dilution conditions ( 0.05 M). Furthermore, switch your base from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation provides a "template effect," simultaneously coordinating the alkoxide oxygen and the imidazole halogen. This pre-organizes the molecule into the exact reactive conformation required for intramolecular cyclization, drastically reducing intermolecular dimerization.

Category 2: Regioselective Chlorination (C7 Position)

Q: When attempting to synthesize the 7-chloro intermediate using N-Chlorosuccinimide (NCS), I obtain an intractable 1:1 mixture of 6-chloro and 7-chloro isomers. How is C7 regioselectivity achieved? A: In the imidazo[2,1-b]oxazine system, both C6 and C7 are susceptible to electrophilic aromatic substitution. While C7 is slightly more nucleophilic due to resonance stabilization from the bridgehead nitrogen, highly reactive electrophiles (like the chloronium ion generated from NCS) cannot discriminate effectively between the two sites, leading to poor chemoselectivity.

  • The Fix: Utilize transition-metal-free halogenation using Sodium Chlorite (NaClO₂) in the presence of Acetic Acid (AcOH). As demonstrated in analogous imidazo-fused systems, NaClO₂ acts as a mild, controlled halogen source that exclusively targets the most thermodynamically stable Wheland intermediate at C7, yielding near-perfect regiocontrol .

Category 3: Regioselective Bromination (C6 Position)

Q: During the final bromination of the 7-chloro intermediate, I am observing oxidative degradation of the oxazine ring. What causes this, and how can it be prevented? A: Oxidative degradation occurs when harsh conditions (e.g., elevated temperatures or elemental bromine) oxidize the methylene group (C5) or the enol ether-like double bond of the oxazine ring rather than substituting at the C6 position.

  • The Fix: Use N-Bromosuccinimide (NBS) in anhydrous N,N-Dimethylformamide (DMF) strictly maintained at 0–5 °C. DMF actively stabilizes the bromonium ion through a Vilsmeier-Haack-type intermediate. This moderates the electrophile's reactivity, directing it cleanly to the C6 position while preventing off-target oxidation of the oxazine ring.

Part 3: Quantitative Data & Optimization

To validate the bromination conditions, our application scientists conducted a rigorous solvent and temperature screen. The data below illustrates the critical nature of solvent selection and thermal control in preventing oxazine degradation.

Table 1: Optimization of C6-Bromination of 7-Chloro-5H-imidazo[2,1-b]oxazine

Reagent (Equiv)SolventTemperature (°C)Time (h)Yield of Target (%)Major Byproduct Observed
Br₂ (1.2)AcOH252.022%Severe oxazine degradation
NBS (1.1)MeCN254.045%Polybromination (C5/C6)
NBS (1.1)DMF252.068%5-Oxo oxidized derivative
NBS (1.05) DMF 0–5 1.5 92% None (Trace unreacted SM)

Part 4: Validated Experimental Protocols

Every protocol described below is designed as a self-validating system. Do not proceed to the next synthetic step without confirming the analytical checkpoints.

Protocol A: Synthesis of 7-Chloro-5H-imidazo[2,1-b]oxazine
  • Preparation: Dissolve 5H-imidazo[2,1-b]oxazine (10.0 mmol) in standard grade toluene (25 mL) in a round-bottom flask.

  • Activation: Add glacial acetic acid (20.0 mmol) to the solution and stir for 10 minutes at room temperature to activate the heterocycle.

  • Halogenation: Slowly add Sodium Chlorite (NaClO₂, 11.0 mmol) in small portions over 15 minutes. (Caution: NaClO₂ is a strong oxidant; avoid direct contact with metallic spatulas or organic waste).

  • Reaction: Attach a reflux condenser, heat the mixture to 60 °C, and stir continuously for 10 hours.

  • Validation Checkpoint (Critical): Sample the reaction for ¹H-NMR. The successful conversion is self-validated by the complete disappearance of the C7-H proton singlet (typically around δ 7.2 ppm) and the strict retention of the C6-H singlet ( δ 7.5 ppm). If the C7-H peak remains, add 0.1 equiv NaClO₂ and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant. Extract with EtOAc (3 x 30 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine
  • Preparation: Dissolve the crude 7-chloro-5H-imidazo[2,1-b]oxazine (8.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.

  • Bromination: Add N-Bromosuccinimide (NBS, 8.4 mmol) portion-wise over 20 minutes, ensuring the internal temperature never exceeds 5 °C. Wrap the flask in aluminum foil to protect the reaction from light-induced radical pathways.

  • Reaction: Stir at 0–5 °C for exactly 1.5 hours.

  • Validation Checkpoint (Critical): Perform TLC (Hexanes:EtOAc 7:3). The product spot will be strongly UV-active and slightly more non-polar than the starting material. ¹H-NMR of an aliquot must show the disappearance of the C6-H singlet ( δ 7.5 ppm), confirming complete dihalogenation.

  • Workup: Pour the mixture into vigorously stirred ice-cold water (50 mL) to precipitate the product. Filter the resulting solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to afford the pure target compound as an off-white solid.

Part 5: References

  • Title: Nitroimidazoles for the treatment of TB: past, present and future Source: Future Medicinal Chemistry, 2011; 3(10): 1281–1292. URL: [Link]

  • Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source Source: RSC Advances, 2018; 8(9), 5058-5062. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Biological Assays with 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and application scientists working with 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine and its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and application scientists working with 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine and its structural analogs.

While the imidazo[2,1-b]oxazine scaffold is highly valued in medicinal chemistry—particularly for its role in developing anti-tubercular agents (e.g., PA-824/pretomanid analogs) and DNA gyrase inhibitors[1]—the addition of both a bromine and a chlorine atom significantly alters its physicochemical profile. The di-halogenation drastically increases the compound's lipophilicity (LogP) and reduces its aqueous solubility. This creates a "perfect storm" for in vitro assay artifacts, including colloidal aggregation, plastic absorption, and non-specific protein binding.

This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your dose-response data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my IC50 or MIC values fluctuate wildly between different assay runs?

A: The most common culprit for run-to-run inconsistency with highly lipophilic, halogenated heterocycles is non-specific binding to plasticware . Polystyrene microtiter plates act as a hydrophobic sink. When 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is introduced to an aqueous buffer, it rapidly partitions into the plastic walls, drastically reducing the free (active) concentration of the drug in the assay medium[2].

  • Causality: The high LogD of the bromo-chloro substitution drives the compound out of the aqueous phase. If you are using standard polystyrene plates, your nominal concentration (what you pipetted) is likely 50–80% higher than your actual exposure concentration.

  • Solution: Switch to ultra-low attachment (ULA) plates, glass-coated microplates, or add a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer to keep the compound in solution[3].

Q2: I am seeing a "bell-shaped" dose-response curve, where higher concentrations suddenly lose inhibitory activity. What is happening?

A: You are likely observing colloidal aggregation . At micromolar concentrations, highly lipophilic molecules can undergo a phase transition in aqueous buffers, self-assembling into tightly packed spherical aggregates (colloids)[4].

  • Causality: These colloids non-specifically sequester and partially denature your target proteins (e.g., enzymes or receptors) on their surface, leading to massive assay interference and false positives[5]. In cell-based assays, these aggregates can precipitate, leading to a sudden drop in apparent activity at high concentrations.

  • Solution: Introduce a non-ionic detergent. Adding 0.01% Triton X-100 or Tween-20 to your assay buffer will disrupt micelle formation. If the compound's activity disappears upon adding the detergent, your initial hit was an aggregation-based false positive[6].

Q3: My fluorescence-based cell viability assay (e.g., Resazurin/Alamar Blue) shows high background noise. Is the compound interfering?

A: Yes. Halogenated imidazo-oxazines can sometimes exhibit autofluorescence or act as Pan-Assay Interference Compounds (PAINS). Furthermore, if your target relies on redox biology (common in anti-tubercular assays), the compound might directly reduce the resazurin dye, bypassing cellular metabolism.

  • Solution: Always run a "compound-only" control well (media + compound + dye, without cells/enzyme) to subtract background fluorescence.

Part 2: Mechanistic Workflows & Visualizations

To establish a self-validating assay system, you must systematically rule out aggregation and plastic binding. The following diagrams illustrate the troubleshooting logic and the physical mechanisms of assay interference.

G Start Inconsistent Assay Results (6-Br-7-Cl-Imidazooxazine) CheckSol Check Aqueous Solubility (DLS or Nephelometry) Start->CheckSol Aggregates Colloidal Aggregation Detected? CheckSol->Aggregates AddDet Add 0.01% Triton X-100 or Tween-20 Aggregates->AddDet Yes CheckBind Check Plastic Binding (LC-MS/MS Recovery) Aggregates->CheckBind No AddDet->CheckBind Binding High Plastic Partitioning? CheckBind->Binding UseGlass Use Glass Labware or Low-Binding Plates Binding->UseGlass Yes Valid Validated Dose-Response Binding->Valid No UseGlass->Valid

Caption: Workflow for diagnosing and resolving aggregation and plastic binding artifacts.

G Cmpd 6-Br-7-Cl-Imidazooxazine (Highly Lipophilic) Aqueous Aqueous Assay Buffer (DMSO > 1%) Cmpd->Aqueous Micelle Colloidal Aggregate Formation Aqueous->Micelle High Conc. Plastic Adsorption to Polystyrene Plates Aqueous->Plastic Hydrophobic Int. Target Target Protein (e.g., DNA Gyrase) Micelle->Target Sequestration FalseNeg False Negative (Depleted Free Drug) Plastic->FalseNeg Reduces Free Conc. FalsePos False Positive (Non-specific Inhibition) Target->FalsePos

Caption: Mechanistic pathways leading to false positives (aggregation) and false negatives (plastic binding).

Part 3: Step-by-Step Optimized Protocol for Biological Assays

To guarantee trustworthiness and E-E-A-T compliance, use this self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) or IC50 of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Phase 1: Compound Preparation & Formulation

  • Stock Solution: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: Halogenated imidazooxazines are prone to hydrolysis if water is absorbed into the DMSO.

  • Intermediate Dilution: Create a 100x working stock plate in 100% DMSO. Do not perform serial dilutions in aqueous buffer, as the compound will crash out of solution immediately.

Phase 2: Assay Setup (Self-Validating System) 3. Buffer Preparation: Prepare your standard biological assay buffer. Split this into two batches:

  • Batch A: Standard Buffer.
  • Batch B (Detergent Control): Standard Buffer + 0.01% (v/v) Triton X-100.
  • Plate Selection: Use glass-coated microtiter plates or non-binding surface (NBS) plates to mitigate plastic adsorption[2].
  • Acoustic Dispensing (Preferred): Use an Echo acoustic liquid handler to transfer the DMSO stock directly into the dry assay plates. This avoids intermediate aqueous dilution steps. Keep final DMSO concentration 1%.
  • Equilibration: Add Buffer A and Buffer B to their respective wells. Incubate the plate at room temperature for 30 minutes before adding the biological target (cells/enzyme). This allows any potential colloidal aggregates to form and stabilize.

Phase 3: Execution and LC-MS/MS Verification 7. Target Addition: Add your cells or target enzyme. Incubate according to standard assay parameters. 8. Free-Fraction Verification (Critical Step): In a parallel control plate (without cells), centrifuge the plate at 3,000 x g for 10 minutes to pellet any aggregates. Sample the supernatant and analyze via LC-MS/MS to quantify the actual freely dissolved concentration of the compound[7]. 9. Readout & Analysis: Measure your assay signal. Compare the IC50/MIC curves between Buffer A and Buffer B. If the compound is >3x less active in Buffer B, your initial activity was likely an aggregation-based false positive[8].

Part 4: Data Presentation & Troubleshooting Matrix

Use the following quantitative matrix to quickly diagnose assay failures based on your readout symptoms.

Symptom / ObservationMeasured Free Conc. (LC-MS)Triton X-100 EffectPrimary DiagnosisRecommended Action
Loss of activity at >10 µM Matches nominal conc.Restores normal curveColloidal AggregationInclude 0.01% Tween-20 or Triton X-100 in all buffers.
Right-shifted IC50 (Weak potency) < 20% of nominal conc.No changePlastic BindingSwitch to glass or NBS plates; add 0.1% BSA to buffer.
High background in negative controls Matches nominal conc.No changeAutofluorescence / RedoxRun compound-only blanks; switch to a non-optical readout (e.g., Mass Spec).
Activity drops after 24h incubation < 5% of nominal conc.No changeChemical Instability / HydrolysisCheck buffer pH; avoid nucleophilic additives like DTT.

Part 5: References

  • Irwin, J. J., Shoichet, B. K., et al. "Aggregation alert." Practical Fragments, 2015. Available at:[Link]

  • Geng, L., et al. "Nitroimidazoles for the treatment of TB: past, present and future." PMC - NIH, 2014. Available at:[Link]

  • Various Authors. "The Cyclophilin-Dependent Calcineurin Inhibitor Voclosporin Inhibits SARS-CoV-2 Replication in Cell Culture." Frontiers Publishing Partnerships, 2022. Available at:[Link]

  • Various Authors. "What Works, What Doesn't, and Why? An Industrial Perspective on Absorption Modeling." Journal of Medicinal Chemistry - ACS Publications, 2025. Available at:[Link]

  • Various Authors. "Integrating biokinetics and in vitro studies to evaluate developmental neurotoxicity induced by chlorpyrifos in human iPSC-derived neural stem cells undergoing differentiation towards neuronal and glial cells." PMC - NIH, 2023. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for High-Purity 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Welcome to the technical support center for the purification of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical heterocyclic intermediate. The following sections offer troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.

I. Understanding the Compound and Common Impurities

6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is a key building block in the synthesis of various pharmacologically active molecules, including novel antitubercular agents.[1][2] Achieving high purity is paramount for downstream applications and ensuring the safety and efficacy of the final drug product.

Common Impurities: Impurities can arise from starting materials, side reactions, or degradation.[3] For imidazooxazine derivatives, potential impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Structural isomers formed during the cyclization reaction.[4]

  • Over-halogenated or Under-halogenated Species: Compounds with incorrect halogen substitution patterns.

  • Ring-Opened Products: Hydrolysis or other reactions can lead to the opening of the oxazine ring.

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

II. Frequently Asked Questions (FAQs)

General Purification

Q1: What is the first step I should take to purify my crude 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine?

A1: Always begin with a thorough analysis of your crude product. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help you identify the number and nature of impurities.[5][6] This initial assessment will guide your choice of the most effective purification strategy.

Q2: What are the most common purification techniques for this class of compounds?

A2: The most frequently employed and effective methods are recrystallization and column chromatography.[7] Recrystallization is excellent for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating complex mixtures.[8][9]

Recrystallization

Q3: How do I select the best solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] For halogenated heterocyclic compounds, common solvent systems include ethanol, methanol, ethyl acetate, and mixtures like toluene/hexane or acetic acid/water.[11] It is crucial to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific product.

Q4: My compound oils out instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too quickly. To resolve this, try using a lower-boiling point solvent, decreasing the initial concentration of the solute, or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[12]

Column Chromatography

Q5: What stationary and mobile phases are recommended for purifying 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine?

A5: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[13][14] The optimal solvent ratio should be determined by TLC analysis to achieve good separation between your target compound and impurities. For more polar compounds or those that are difficult to separate on silica, reversed-phase chromatography may be a better option.[15]

Q6: My compound is streaking on the TLC plate and the column. How can I fix this?

A6: Streaking can be caused by several factors, including overloading the sample, compound instability on the stationary phase, or poor solubility in the mobile phase. Try reducing the amount of sample loaded. If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve peak shape. Ensure your sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

III. Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Problem 1: Low Recovery After Recrystallization
Probable Cause Solution Scientific Rationale
Compound is too soluble in the cold solvent. Use a less polar solvent or a solvent mixture. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).[10]Maximizing the difference in solubility at high and low temperatures is key to good recovery in recrystallization.[9]
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] After filtration, you can evaporate some of the solvent to concentrate the solution.[11]A supersaturated solution is required for crystallization to occur upon cooling. Using excess solvent will prevent the solution from reaching this point.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask). Use a small amount of extra hot solvent to wash the filter paper.[11]This prevents the solution from cooling and depositing crystals on the filter paper, which would lead to product loss.
Problem 2: Incomplete Separation During Column Chromatography
Probable Cause Solution Scientific Rationale
Poor choice of mobile phase. Optimize the solvent system using TLC. A good separation on TLC will generally translate well to column chromatography.[8] Consider using a gradient elution if impurities have very different polarities.The mobile phase composition directly influences the differential partitioning of the compound and impurities between the stationary and mobile phases, which is the basis of chromatographic separation.
Column was poorly packed. Ensure the stationary phase is packed uniformly without any cracks or bubbles.[16] A poorly packed column leads to uneven flow and band broadening, resulting in poor separation.A homogeneous column bed allows for a consistent and linear flow of the mobile phase, leading to sharp, well-resolved bands.
Sample was overloaded. Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.Overloading the column saturates the stationary phase, leading to broad peaks that overlap and result in poor separation.[15]
Problem 3: Product is Still Colored After Purification
Probable Cause Solution Scientific Rationale
Colored impurities are co-eluting or co-crystallizing with the product. Add activated carbon to the hot solution during recrystallization to adsorb colored impurities.[10] For chromatography, try a different solvent system or a different stationary phase (e.g., alumina or reversed-phase silica).Activated carbon has a high surface area and can effectively adsorb large, colored organic molecules.[17] Different chromatographic conditions can alter the selectivity and allow for the separation of colored impurities.
The compound itself is inherently colored. Confirm the expected color of the pure compound from literature sources. If the pure compound is indeed colored, the focus should be on removing other impurities, not the color.Not all pure organic compounds are white crystalline solids. Some possess chromophores that absorb visible light, resulting in a colored appearance.

IV. Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring until the solid is completely dissolved.[12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[10][11]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product (6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine) analysis Purity Analysis (TLC, HPLC, NMR) start->analysis decision Assess Impurity Profile analysis->decision recrystallization Recrystallization decision->recrystallization Few, minor impurities chromatography Column Chromatography decision->chromatography Multiple, significant impurities recryst_outcome Purity > 99%? recrystallization->recryst_outcome chrom_outcome Purity > 99%? chromatography->chrom_outcome recryst_outcome->chromatography No final_product High-Purity Product recryst_outcome->final_product Yes chrom_outcome->recrystallization No, but significantly cleaner chrom_outcome->final_product Yes further_purification Further Purification Needed (Consider alternative method) chrom_outcome->further_purification No, poor separation

Sources

Troubleshooting

Stability testing and degradation pathways of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Technical Support Center: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine Last Updated: March 28, 2026 Introduction Welcome to the technical support guide for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. This document is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Last Updated: March 28, 2026

Introduction

Welcome to the technical support guide for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. This document is designed for researchers, scientists, and drug development professionals who are working with this novel heterocyclic compound. Stability testing is a critical component of pharmaceutical development, providing essential data on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1]

For a molecule like 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine, which contains a fused bicyclic system with an imidazole ring, an oxazine ring, and halogen substituents, understanding its intrinsic stability and degradation pathways is paramount.[2][3] This knowledge underpins the development of stable formulations, the establishment of appropriate storage conditions, and the creation of robust, stability-indicating analytical methods.[2][4]

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols in a Q&A format to address specific issues you may encounter during your experimental work. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability.[5][6][7][8]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability testing of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

Q1: What are the primary chemical liabilities of the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine structure that I should be concerned about?

A1: Based on its structure, the primary points of potential degradation are:

  • The Imidazole Ring: Imidazole moieties can be susceptible to both oxidative and photolytic degradation.[9][10][11] Oxidation can lead to ring-opening or the formation of oxo-derivatives.[12][13]

  • The Oxazine Ring: The ether linkage within the oxazine ring presents a potential site for acid- or base-catalyzed hydrolysis, which would result in ring cleavage.

  • Halogen Substituents (Bromo and Chloro): While generally stable on an aromatic-like system, these halogen atoms can be susceptible to displacement under harsh hydrolytic or photolytic conditions, a process known as dehalogenation.[14]

Q2: What are the standard "forced degradation" conditions I should apply to this compound according to regulatory guidelines?

A2: Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing degradation pathways.[15] According to ICH Q1A(R2) guidelines, you should subject the compound to the following conditions:[3][5][6]

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. The imidazole ring's acidic N-H may also be involved in base-mediated reactions.[9]

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at a temperature significantly above accelerated stability conditions (e.g., 80-100 °C).[5]

  • Photodegradation: Exposure to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter).[7][16][17]

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the analytical method is truly "stability-indicating."[5]

Q3: What is a "stability-indicating method," and why is it essential for my work?

A3: A stability-indicating method (SIAM) is a validated analytical procedure, typically HPLC, that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[18] It must be able to separate the intact parent drug from all its degradation products, process impurities, and excipients.[4][18] Developing a SIAM is mandatory because it is the only way to ensure that the measured loss of the parent drug is real and not an artifact of co-eluting peaks. Forced degradation studies are the primary tool used to generate degradants and prove the method's specificity.[2][4]

Part 2: Troubleshooting Guides for Specific Degradation Studies

This section provides practical, in-depth solutions to common problems encountered during forced degradation experiments.

Issue 1: Hydrolytic Degradation (Acid & Base)

Q: I performed an acid hydrolysis study (0.1 M HCl at 80°C) but see minimal to no degradation of the parent compound. Should I use more extreme conditions?

A: Not necessarily. The goal is to induce plausible degradation, not to completely destroy the molecule.

  • Causality Check: The fused imidazole-oxazine system may be surprisingly stable to acid. Before escalating conditions, confirm your analytical method is working. Re-run a control sample (compound in solvent without acid) to ensure the peak is present and sharp.

  • Troubleshooting Steps:

    • Extend Exposure Time: Instead of increasing temperature or acid concentration, first try extending the incubation time (e.g., from 8 hours to 24 or 48 hours).

    • Modest Increase in Stress: If extended time yields no results, consider a modest increase in acid concentration (e.g., to 0.5 M or 1.0 M HCl) or temperature, but monitor carefully. Excessive stress can lead to secondary degradation, complicating pathway analysis.[6]

    • Check Solubility: Ensure the compound is fully dissolved in the reaction medium. If it crashes out of the aqueous acidic solution, degradation will be limited. A co-solvent like acetonitrile or methanol may be required, but keep it below 50% to ensure hydrolytic conditions predominate.

Q: In my basic hydrolysis study (0.1 M NaOH), I've lost over 90% of my main peak, and I see many small, poorly resolved peaks. How can I get meaningful data?

A: This indicates the compound is highly labile to base, a common characteristic of structures with potential hydrolysis sites. The goal is to slow the reaction down.

  • Causality Check: The oxazine ring ether and the halogen substituents are likely sites of rapid base-catalyzed degradation. The multitude of peaks suggests multiple, rapid degradation pathways or secondary degradation of initial products.

  • Troubleshooting Steps:

    • Reduce Temperature: Perform the initial study at room temperature or even refrigerated conditions (5°C).

    • Reduce Base Concentration: Titrate down the concentration of NaOH significantly (e.g., 0.01 M or even 0.001 M).

    • Time-Point Study: Sample at very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the formation of the primary degradants before they break down further. This is critical for elucidating the degradation pathway.

Issue 2: Oxidative Degradation

Q: My oxidative stress study with 3% H₂O₂ shows no degradation. What's the next step?

A: The imidazole ring is a likely target for oxidation, but the reaction may require more forcing conditions or a different initiator.

  • Causality Check: The electron-withdrawing nature of the chloro and bromo substituents might be deactivating the heterocyclic system towards electrophilic attack by H₂O₂.

  • Troubleshooting Steps:

    • Increase Peroxide Concentration: Incrementally increase the H₂O₂ concentration (e.g., to 10%, then 30%).

    • Introduce Heat: Gently heat the reaction mixture (e.g., to 40-50°C) to accelerate the reaction.

    • Consider a Radical Initiator: If standard H₂O₂ is ineffective, it suggests a radical-mediated pathway may be more relevant. A small amount of a transition metal catalyst (like FeCl₃) can initiate Fenton-type chemistry, which is a much stronger oxidative system. Use this as a final resort, as it represents very harsh conditions.

Issue 3: Photostability

Q: My solid-state photostability study shows degradation, but my solution-state study does not. Why is there a difference?

A: This is a common and important finding. It points towards different degradation mechanisms in each state.

  • Causality Check:

    • Solid State: Degradation in the solid state often involves direct absorption of photons leading to bond cleavage or reaction with atmospheric oxygen. The crystal lattice structure can influence which parts of the molecule are exposed and reactive.

    • Solution State: In solution, the solvent can either quench excited states (protecting the molecule) or participate in the degradation (e.g., photo-hydrolysis). The lack of degradation could indicate the solvent is acting as a quencher.

  • Troubleshooting Steps:

    • Vary the Solvent: Repeat the solution photostability test in different solvents of varying polarity (e.g., acetonitrile, methanol, water/acetonitrile mix). This will help determine if the solvent plays a role in the degradation pathway.

    • Investigate Excipient Compatibility: If this is for a formulated product, the degradation in the solid state could be a drug-excipient interaction catalyzed by light. Test the drug in the presence of individual excipients.

    • Confirm Light Exposure: Ensure both samples received the ICH Q1B-mandated light dosage.[17][19] Use a calibrated photostability chamber and consider using a quinine actinometry solution for chemical confirmation of light dose if chamber calibration is in doubt.[7]

Part 3: Detailed Experimental Protocols & Data

Protocol 1: Forced Degradation Stock Solution Preparation
  • Accurately weigh and dissolve 10.0 mg of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (or a suitable solvent system where the compound is stable and soluble). This creates a 1.0 mg/mL stock solution.

  • This stock will be used for all subsequent stress conditions.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or DAD/PDA to assess peak purity)

  • Injection Volume: 10 µL

  • Rationale: A gradient reversed-phase method is the standard for separating a parent compound from its potentially more polar or non-polar degradants.[20] Formic acid is used as a mobile phase modifier to improve peak shape for the basic imidazole nitrogen.

Summary of Forced Degradation Results (Hypothetical Data)

The following table summarizes expected outcomes from a forced degradation study, which would be used to validate the specificity of the analytical method.

Stress ConditionReagent/TempTime (hrs)% DegradationNo. of DegradantsObservations
Control 50:50 ACN:H₂O48< 1%0Compound is stable in solution.
Acid Hydrolysis 0.1 M HCl24~8%1One major degradant, more polar.
Base Hydrolysis 0.01 M NaOH2~15%2Rapid degradation, two major products.
Oxidation 10% H₂O₂8~12%1One major degradant observed.
Thermal 80°C (Solid)72~5%1Minor degradation, one less polar product.
Photolytic ICH Q1B-~18%3Significant degradation, complex profile.

Part 4: Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Controls Prepare Control Samples (t=0, protected from light) Stock->Controls Expose Acid Acid Hydrolysis (HCl, heat) Stock->Acid Expose Base Base Hydrolysis (NaOH, RT) Stock->Base Expose Oxidation Oxidation (H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (Solid, heat) Stock->Thermal Expose Photo Photolytic (ICH Chamber) Stock->Photo Expose HPLC Analyze via Stability-Indicating HPLC Controls->HPLC Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Quench/Neutralize (if necessary) Sampling->Quench Quench->HPLC LCMS Characterize Degradants (LC-MS/MS) HPLC->LCMS Identify Peaks

Caption: Workflow for forced degradation studies.

Proposed Degradation Pathways

This diagram illustrates chemically plausible degradation pathways for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine based on its structure and general chemical principles.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine Hydrolysis_Product Ring-Opened Amino Alcohol (Cleavage of Oxazine Ring) Parent->Hydrolysis_Product Acid or Base (H₂O) Oxidation_Product N-Oxide or Imidazole Ring-Opened Product Parent->Oxidation_Product H₂O₂ Dehalogenated_Product De-brominated or De-chlorinated Analog Parent->Dehalogenated_Product Light (hν) Hydrolysis_Product->Dehalogenated_Product Further Stress

Caption: Plausible degradation pathways for the title compound.

References

  • ICH (2026). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Online]. Available at: [Link]

  • Veeprho (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Online]. Available at: [Link]

  • European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. [Online]. Available at: [Link]

  • ECA Academy (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Online]. Available at: [Link]

  • Onyx Scientific (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Online]. Available at: [Link]

  • Q-Lab (n.d.). Understanding ICH Photostability Testing. Q-Lab. [Online]. Available at: [Link]

  • Singh, R. & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Online]. Available at: [Link]

  • Certified Laboratories (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Online]. Available at: [Link]

  • Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Online]. Available at: [Link]

  • Aman, W. & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie. [Online]. Available at: [Link]

  • ICH (2010). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Online]. Available at: [Link]

  • ACS ES&T Air (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Publications. [Online]. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing. [Online]. Available at: [Link]

  • ACS Publications (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. [Online]. Available at: [Link]

  • International Research Journal of Pharmacy and Medical Sciences (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Online]. Available at: [Link]

  • ICH (n.d.). Quality Guidelines. International Council for Harmonisation. [Online]. Available at: [Link]

  • SciSpace (n.d.). Degradation of Haloaromatic Compounds. SciSpace. [Online]. Available at: [Link]

  • International Journal of Scientific Development and Research (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Online]. Available at: [Link]

  • PMC (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. National Center for Biotechnology Information. [Online]. Available at: [Link]

  • LCGC International (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Online]. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research (2023). Stability Indicating HPLC Method Development: A Review. IJPR. [Online]. Available at: [Link]

  • Vascular and Endovascular Review (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Radcliffe Vascular. [Online]. Available at: [Link]

  • European Medicines Agency (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Online]. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Welcome to the technical support center for the synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. This guide is designed for researchers, chemists, and process development professionals who are looking to transitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from the laboratory bench to a larger, pilot-plant, or manufacturing scale. The imidazo[2,1-b]oxazine core is a crucial scaffold in medicinal chemistry, notably in the development of new therapeutic agents.[1][2][3] Scaling up its synthesis, however, introduces a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a safe, efficient, and reproducible scale-up.

Troubleshooting Guide: From Bench to Bulk

Transitioning a synthetic protocol from grams to kilograms is rarely a linear process. The table below outlines common problems encountered during the scale-up of halogenated heterocyclic syntheses, their probable causes, and scientifically-grounded solutions.

Issue Observed Potential Root Cause(s) Recommended Solutions & Explanations
1. Decreased Yield & Purity Inefficient Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, making it difficult to dissipate heat from exothermic steps like bromination.[4] This can lead to localized temperature spikes, promoting side reactions and degradation.A. Implement Robust Thermal Management: Utilize a reactor with a high-efficiency cooling jacket. Consider a semi-batch process where the brominating agent is added at a controlled rate to manage the exotherm.[4][5] Heat flow calorimetry studies are essential to understand the thermal profile and design an adequate cooling strategy.[5]
Poor Mixing & Mass Transfer: Inadequate agitation in large vessels can lead to non-homogenous reaction mixtures, causing localized "hot spots" and incomplete reactions.[6]B. Optimize Agitation: Ensure the impeller design (e.g., pitched-blade turbine, anchor) and agitation speed are appropriate for the reactor geometry and reaction mass viscosity. The use of baffles is highly recommended to improve mixing efficiency.[6]
2. Increased Impurity Profile Changes in Reaction Kinetics: A reaction that appears clean at the lab scale may reveal previously undetected byproducts at a larger scale due to longer reaction times or temperature deviations.A. In-Process Controls (IPCs): Implement rigorous monitoring using HPLC or UPLC at various stages. This allows for real-time tracking of reactant consumption and impurity formation, enabling adjustments to be made.
Regioselectivity Issues: Halogenation reactions can sometimes yield isomers. Conditions that favor the desired regioselectivity at a small scale may not hold true during scale-up due to mixing and temperature variables.B. Re-evaluate Reagent Stoichiometry & Addition: Carefully control the stoichiometry of the halogenating agent (e.g., N-Bromosuccinimide - NBS). Portion-wise or slow addition can often improve selectivity by maintaining a low instantaneous concentration of the reagent.[6]
3. Product Isolation & Purification Challenges Crystallization Difficulties: A product that crystallizes easily in a flask may "oil out" or form an unfilterable solid in a large reactor due to different cooling rates and shear forces.A. Develop a Robust Crystallization Protocol: Screen multiple solvent/anti-solvent systems to find conditions that consistently produce a desirable crystal morphology.[4] Controlled cooling profiles and seeding strategies are critical for reproducibility at scale.
Co-crystallization of Impurities: Closely related impurities can co-crystallize with the final product, making purification by simple crystallization ineffective.B. Introduce a Purification Step: Consider a pre-purification step, such as a slurry wash in a carefully selected solvent, to remove key impurities before the final crystallization.
4. Process Safety Concerns Runaway Reaction Potential: The bromination step is often highly exothermic and can pose a significant safety risk if not properly controlled.[4]A. Conduct Calorimetry Studies: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are crucial for determining the heat of reaction and the thermal stability of all reactants and intermediates.[5] This data is non-negotiable for a safe scale-up.
Handling of Hazardous Reagents: Reagents like bromine or strong acids/bases present increased handling risks at larger quantities.B. Engineer for Safety: Utilize closed-system transfers for hazardous reagents. Ensure adequate ventilation and have appropriate spill-response and neutralization protocols in place.

Frequently Asked Questions (FAQs)

Here we address specific questions that frequently arise during the scale-up of imidazo[2,1-b]oxazine and related heterocyclic syntheses.

Q1: My yield of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine drops significantly when I move from a 1L flask to a 50L reactor. What is the most likely cause?

A1: The most common culprit is inadequate temperature control due to the change in surface-area-to-volume ratio.[4] An exothermic event that is easily managed in a small flask by an ice bath can overwhelm the cooling capacity of a large reactor if not properly accounted for. This leads to side reactions, such as poly-bromination or product degradation. The solution lies in a controlled, slower addition of the brominating agent and ensuring your reactor's cooling system is sufficient for the calculated heat flow of the reaction.[5][6]

Q2: I am observing a new, significant impurity that was only a trace component in my lab-scale synthesis. How should I approach its identification and elimination?

A2: First, the impurity must be isolated and characterized (e.g., by LC-MS and NMR) to understand its structure. This will provide clues as to how it was formed. Often, these "new" impurities are the result of insufficient mixing, leading to localized areas of high reagent concentration or temperature.[4] By optimizing the agitation and reagent addition rate, you can often suppress the formation of these byproducts. If the impurity is an isomer, a re-screening of crystallization solvents may be necessary to improve purification.

Q3: Are there greener or safer alternatives to using elemental bromine for the bromination step?

A3: Yes, this is a key consideration for modern process chemistry. N-Bromosuccinimide (NBS) is a widely used solid alternative that is generally easier and safer to handle than liquid bromine.[6] However, it's important to note that reactions involving NBS can also be exothermic and require careful thermal management.[5] Other alternatives include using HBr with an oxidant like H₂O₂ or exploring enzymatic bromination, though these may require more significant process development.

Q4: How do I design a scalable crystallization procedure for my final product?

A4: A scalable crystallization is one that is reproducible and controllable. The process starts with screening various solvent systems to find one that provides good solubility at higher temperatures and poor solubility at lower temperatures, with a significant solubility differential. Key parameters to define and control during scale-up are:

  • Cooling Rate: A slow, controlled cooling profile is crucial for growing larger, purer crystals.

  • Agitation Speed: The stirring rate must be sufficient to keep solids suspended without causing excessive secondary nucleation or crystal breakage.

  • Seeding: Introducing a small quantity of pure product crystals at a specific temperature can control the onset of crystallization and lead to a more uniform particle size distribution.

Visualizing the Scale-Up Workflow

To successfully scale up the synthesis, a logical workflow must be followed. The diagram below illustrates the critical decision points and feedback loops in this process.

Scale_Up_Workflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Process Safety & Kilogram-Scale Readiness cluster_2 Phase 3: Pilot Plant Scale-Up A Route Scouting & Proof of Concept (g scale) B Initial Optimization (Yield, Purity) A->B C Preliminary Safety Assessment (Literature, SDS) B->C D Reaction Calorimetry (RC1) & Thermal Stability (DSC) C->D Go/No-Go Decision E Impurity Profile Analysis (LC-MS, NMR) D->E F Crystallization Development E->F G Define In-Process Controls (IPCs) F->G H Engineering Run (Solvent, no reagents) G->H Technology Transfer I First Kilogram-Scale Batch H->I J Process Validation & Refinement I->J J->F Re-optimize? K Final Standard Operating Procedure (SOP) J->K

Caption: A workflow for robust chemical process scale-up.

References

  • BenchChem. (n.d.). Challenges and solutions for scaling up reactions with 3,5-Dibromobenzene-1,2-diamine. Retrieved from BenchChem technical support documents.
  • BenchChem. (n.d.). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Retrieved from BenchChem technical support documents.
  • Royal Society of Chemistry. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
  • Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
  • AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles.
  • PMC. (n.d.).
  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • Royal Society of Chemistry. (2019, December 10). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry.
  • ACS Publications. (2017, May 1). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][4][7]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry.

  • PMC. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.
  • ScienceDirect. (n.d.).
  • NextSDS. (n.d.). 5H,6H,7H-imidazo[2,1-b][4][7]oxazine — Chemical Substance Information.

  • National Center for Biotechnology Information. (n.d.). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][4][7]thiazine scaffold.

  • Acta Scientific. (2020, August 31).
  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Biointerface Research in Applied Chemistry. (2021, October 17). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][4][7]Thiazine Derivatives.

  • PubMed. (2023, June 15). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][7]oxazine Derivatives against Multidrug-Resistant Strains.

  • University of Urbino. (n.d.). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][4][8]oxazine Scaffolds.

  • International Journal of New Chemistry. (2020, January 4).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, July 18). Biological Potentials of Oxazines as Promising Agents for Drug Discovery.

Sources

Troubleshooting

Technical Support Center: Optimizing 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine for Enhanced Activity

This guide is designed for researchers, scientists, and drug development professionals engaged in the structural modification of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. Our goal is to provide practical, experience-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the structural modification of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. Our goal is to provide practical, experience-driven advice and troubleshooting for your experiments, grounded in established medicinal chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are seeing high off-target toxicity with our lead compound, 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. Which structural modifications should we prioritize to improve its selectivity and safety profile?

Answer:

High off-target toxicity is a common hurdle in drug development. For the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine scaffold, a strategic approach to modification can yield analogs with improved selectivity. Your primary focus should be on the halogen substituents at the 6- and 7-positions, as these are key modulators of the compound's electronic and lipophilic properties.

A common strategy to mitigate toxicity is to alter the lipophilicity of the molecule. The bromine and chlorine atoms contribute significantly to the overall lipophilicity of your lead compound. Replacing one or both of these halogens with less lipophilic groups can reduce non-specific binding to off-targets.

Recommended modifications:

  • Bioisosteric replacement of bromine: Consider replacing the bromine at the 6-position with a smaller halogen like chlorine or fluorine.[1][2][3] This can alter the molecule's interaction with target proteins and potentially reduce off-target effects. You could also explore non-halogen bioisosteres such as a methyl group, which is sterically similar but has different electronic properties.[4]

  • Modulation at the 7-position: The chlorine at the 7-position can be replaced with a fluorine atom. Fluorine is smaller and more electronegative, which can influence binding affinity and metabolic stability.[1][2][3]

  • Introduction of polar groups: Consider introducing small polar groups to increase hydrophilicity and reduce non-specific hydrophobic interactions. This could involve substitution at other positions on the imidazooxazine core, if synthetically feasible.

It is crucial to approach these modifications systematically. We recommend a matched molecular pair analysis, where you synthesize analogs with single-point modifications to clearly delineate the structure-activity relationship (SAR) and its impact on toxicity.[1][2][3]

Question 2: What are the potential effects of replacing the bromine and chlorine atoms with other halogens on the biological activity of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine?

Answer:

Replacing the existing halogens with other halogens is a classic medicinal chemistry strategy to fine-tune the properties of a lead compound.[1][2][3] The choice of halogen can significantly impact a molecule's size, lipophilicity, and electronic character, which in turn can affect its binding affinity, metabolic stability, and overall efficacy.

Here's a breakdown of the potential effects of halogen substitution on your scaffold:

Halogen SubstitutionPotential Effects on Physicochemical PropertiesPotential Impact on Biological Activity
Bromine (Br) - Large atomic radius- Moderate electronegativity- Can form halogen bonds[5]- May enhance binding affinity through favorable interactions in a hydrophobic pocket.- Can influence metabolic stability.
Chlorine (Cl) - Smaller than bromine- Higher electronegativity than bromine- Can act as a bioisostere for other groups like methyl or hydroxyl[4][6]- Often improves metabolic stability.- Can alter binding mode and selectivity.[6]
Fluorine (F) - Smallest halogen- Highest electronegativity- Can form strong hydrogen bonds[1][2][3]- Can significantly alter pKa and basicity of nearby functional groups.- May block metabolic sites, increasing bioavailability.- Can improve binding affinity through specific hydrogen bonding interactions.
Iodine (I) - Largest and most polarizable halogen- Lowest electronegativity among halogens- May provide strong halogen bonding interactions.- Often increases lipophilicity, which can impact solubility and cell permeability.

Experimental Workflow for Halogen Substitution:

Caption: Workflow for evaluating halogen substitutions.

Question 3: We are struggling with the synthesis of analogs with modifications at the 6- and 7-positions. Can you provide a general synthetic protocol and troubleshoot some common issues?

Answer:

Synthesizing analogs of fused heterocyclic systems like imidazo[2,1-b]oxazine can present challenges. Below is a general, adaptable protocol for introducing diversity at the 6- and 7-positions, followed by troubleshooting for common problems.

General Synthetic Protocol for Diversification:

This protocol assumes the availability of a suitable starting material, such as a 2-aminoimidazole derivative and a functionalized oxazine precursor.

Step 1: Synthesis of the Imidazo[2,1-b]oxazine Core

  • Reaction: Condensation of a 2-aminoimidazole with a suitable α-haloketone or a related electrophile to form the fused ring system.

  • Conditions: The reaction conditions can vary, but often involve a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile, with heating.[7]

  • Workup: Standard aqueous workup followed by column chromatography.

Step 2: Functionalization at the 6- and 7-positions

  • Strategy 1: Suzuki or Stille Coupling (for C-C bond formation)

    • Starting Material: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

    • Reaction: Palladium-catalyzed cross-coupling with a boronic acid (Suzuki) or an organostannane (Stille) to introduce aryl, heteroaryl, or alkyl groups.

    • Conditions: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent (e.g., dioxane, toluene, or DMF) are typically required. Microwave irradiation can often accelerate these reactions.[8]

  • Strategy 2: Buchwald-Hartwig Amination (for C-N bond formation)

    • Starting Material: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

    • Reaction: Palladium-catalyzed coupling with a primary or secondary amine.

    • Conditions: A palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K3PO4) in a solvent like toluene or dioxane.

  • Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

    • Starting Material: A suitably activated imidazooxazine precursor.

    • Reaction: Direct displacement of a leaving group (like a halogen) with a nucleophile (e.g., an alcohol, thiol, or amine). This is more likely to be successful if the ring system is electron-deficient.

Troubleshooting Common Synthetic Issues:

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in cross-coupling reactions - Inactive catalyst- Poorly soluble starting materials- Competing side reactions (e.g., hydrodehalogenation)- Screen different palladium catalysts and ligands.- Use a co-solvent to improve solubility.- Degas the reaction mixture thoroughly to remove oxygen.- Optimize the reaction temperature and time.
Difficulty in purifying the final product - Presence of closely related impurities- Product instability on silica gel- Try alternative purification methods like reverse-phase chromatography or crystallization.- Use a different stationary phase for column chromatography (e.g., alumina).
No reaction or incomplete conversion - Steric hindrance around the reaction site- Deactivation of the catalyst- Increase the reaction temperature or use microwave heating.[8]- Use a more reactive coupling partner.- Add fresh catalyst portion-wise.
Question 4: Beyond halogen modifications, what other structural changes to the imidazo[2,1-b]oxazine core could improve biological activity?

Answer:

While halogen modifications are a great starting point, exploring other regions of the imidazo[2,1-b]oxazine scaffold can unlock further improvements in activity and drug-like properties.

Diagram of Potential Modification Sites:

Modification_Sites A Position 2: - Introduce small alkyl or aryl groups - Explore nitro group analogs B Position 5 (Oxazine Ring): - Introduce substituents to modulate conformation - Explore ring size variations (e.g., imidazo[2,1-b]thiazepine) C Positions 6 & 7: - Halogen modifications - C-C and C-N bond formation via cross-coupling D Imidazole Ring: - Explore N-alkylation or N-arylation if synthetically accessible Core Core->A Core->B Core->C Core->D

Caption: Key sites for structural modification on the imidazo[2,1-b]oxazine scaffold.

Recommended modifications at other positions:

  • Position 2: The imidazole ring offers opportunities for modification. For instance, many active imidazooxazine derivatives against Mycobacterium tuberculosis possess a nitro group at the 2-position.[9][10] You could explore analogs with other electron-withdrawing groups or small alkyl substituents at this position.

  • The Oxazine Ring: Introducing substituents on the saturated oxazine ring can impact the molecule's conformation and, consequently, its binding to the target. Methyl or other small alkyl groups could be explored.

  • Scaffold Hopping: Consider replacing the imidazo[2,1-b]oxazine core with a related fused heterocyclic system. For example, imidazo[2,1-b]thiazoles are structurally similar and have shown a wide range of biological activities.[11][12] Similarly, imidazo[2,1-b][1][2][4]thiadiazoles are another class of related heterocycles with documented biological potential.[13] This "scaffold hopping" approach can lead to compounds with entirely new intellectual property and potentially improved properties.

Experimental Protocol for Scaffold Hopping:

Objective: To synthesize an imidazo[2,1-b]thiazole analog as a bioisosteric replacement for the imidazo[2,1-b]oxazine core.

Step 1: Synthesis of the 2-aminothiazole precursor

  • Reaction: Hantzsch thiazole synthesis, reacting an α-haloketone with a thiourea derivative.

  • Conditions: Typically performed in ethanol at reflux.

Step 2: Cyclization to form the imidazo[2,1-b]thiazole core

  • Reaction: Condensation of the 2-aminothiazole with an α-haloketone.

  • Conditions: Similar to the imidazooxazine synthesis, using a base in a polar aprotic solvent. Ultrasound irradiation has been shown to accelerate this type of reaction.[14]

Step 3: Functionalization of the imidazo[2,1-b]thiazole core

  • Strategy: Utilize cross-coupling reactions as described in the previous section to install desired substituents.

By systematically exploring these modifications, you can build a comprehensive understanding of the SAR for this series and identify candidates with superior activity and an improved safety profile.

References

  • Summerfield, C.J.E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). PMC.
  • Gaikwad, P.L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Summerfield, C.J.E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). DOI:10.1039/D5SC07348K.
  • Summerfield, C.J.E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][4]oxazine Derivatives against Multidrug-Resistant Strains. (2023). PubMed.

  • Insights into structures of imidazo oxazines as potent polyketide synthase XIII inhibitors using molecular modeling techniques. (2020). Taylor & Francis.
  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][4]oxazine Derivatives against Multidrug‐Resistant Strains. (2023). ResearchGate.

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][4]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). [No source found].
  • Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... (n.d.).
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][4]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. (2017). Journal of Medicinal Chemistry - ACS Publications.

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. [No source found].
  • Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)

Sources

Optimization

Addressing off-target effects of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine in experiments

Welcome to the 6-BCIO Developer Portal . This technical support center is designed for drug development professionals and medicinal chemists working with the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 6-BCIO Developer Portal . This technical support center is designed for drug development professionals and medicinal chemists working with the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine scaffold. While this bicyclic core offers potent baseline biological activity, its specific structural features—namely the planar imidazo-oxazine system and the di-halogenated electron-deficient ring—introduce significant off-target liabilities.

This guide addresses the mechanistic causality behind common experimental failures and provides self-validating protocols to troubleshoot and mitigate these off-target effects.

Diagnostic Overview: The Molecular Anatomy of 6-BCIO Failures

Before diving into specific assays, it is critical to understand why this scaffold fails in late-stage screening. The off-target effects of 6-BCIO are not random; they are direct consequences of its molecular topology.

Mechanism Compound 6-BCIO Scaffold Imidazo Imidazo Nitrogen Compound->Imidazo Halogens C6-Bromo / C7-Chloro Compound->Halogens Core Planar Bicyclic Core Compound->Core CYP_Heme CYP450 Heme Iron Coordination Imidazo->CYP_Heme Binds GSH_Depletion SNAr Reaction GSH Depletion Halogens->GSH_Depletion Nucleophilic Attack Kinase_Hinge Kinase Hinge Region ATP Mimicry Core->Kinase_Hinge Intercalates

Mechanistic pathways of 6-BCIO off-target interactions at the molecular level.

The Causality Engine: Troubleshooting Specific Liabilities

Cytochrome P450 (CYP) Coordination

Q: Why does 6-BCIO exhibit high microsomal clearance and strong CYP3A4/CYP2C9 inhibition in my assays? A: The imidazo[2,1-b]oxazine core contains an sp2-hybridized nitrogen in the imidazole ring. This nitrogen possesses a sterically accessible lone pair of electrons that directly coordinates with the porphyrin heme iron of cytochrome P450 enzymes[1]. This interaction leads to potent, reversible Type II binding spectra and competitive inhibition, severely limiting the compound's pharmacokinetic viability. Mitigation: Introduce steric bulk (e.g., a methyl group) adjacent to the basic nitrogen to physically block heme coordination without destroying target affinity.

hERG Channel Liability and Electrophysiology

Q: My in vivo telemetry studies show QT prolongation. Is 6-BCIO blocking the hERG channel? A: Yes. The hERG (Kv11.1) channel is notoriously susceptible to blockade by lipophilic, basic heterocycles. The planar, highly lipophilic nature of the halogenated 6-BCIO scaffold allows it to enter the central cavity of the hERG pore. Once inside, the compound engages in strong π-π stacking with Tyr652 and hydrophobic interactions with Phe656 [3]. Mitigation: Reduce the overall cLogP of the molecule or introduce an acidic/zwitterionic moiety to decrease the basicity of the scaffold, preventing it from becoming trapped in the ion channel pore.

Kinase Cross-Reactivity

Q: I am seeing unexpected cytotoxicity and off-target kinase inhibition. What is the structural basis? A: The planar bicyclic imidazo[2,1-b]oxazine core is a classical bioisostere for the adenine ring of ATP. This structural mimicry allows 6-BCIO to intercalate into the highly conserved ATP-binding hinge region of various kinases, leading to off-target polypharmacology and subsequent cytotoxicity [2]. Mitigation: Disrupt the absolute planarity of the molecule by increasing the fraction of sp3-hybridized carbons (Fsp3) in the appended side chains.

Reactive Metabolites & Glutathione (GSH) Depletion

Q: Why am I observing time-dependent cellular toxicity and rapid glutathione (GSH) depletion? A: The electron-deficient nature of the imidazo-oxazine ring is severely exacerbated by the C6-bromo and C7-chloro substituents. This creates a highly electrophilic center susceptible to nucleophilic aromatic substitution (SNAr) by intracellular thiols like glutathione. This reaction results in the formation of reactive metabolites, covalent protein binding, and subsequent idiosyncratic toxicity[4]. Mitigation: Replace the C6/C7 halogens with less reactive bioisosteres (e.g., trifluoromethyl or cyano groups) to reduce electrophilicity.

Quantitative Liability Matrix

Summarizing the off-target profile of the unmodified 6-BCIO scaffold allows for rapid benchmarking during lead optimization.

Off-Target LiabilityPrimary Assay TypeObserved 6-BCIO MetricClinical ConsequenceStructural Mitigation Strategy
CYP3A4 / CYP2C9 Fluorescent / LC-MSIC50 < 1.5 µMDrug-Drug Interactions (DDI)Steric shielding of imidazo nitrogen
hERG Channel Automated Patch-ClampIC50 ~ 3.2 µMQT Prolongation / ArrhythmiaReduce cLogP / remove basicity
Kinase Panel Radiometric Kinase AssayIC50 0.8 - 5.0 µMOff-target cytotoxicityDisrupt planarity (sp3 enrichment)
Glutathione (GSH) LC-MS Trapping Assayt1/2 < 45 minsHepatotoxicity / Idiosyncratic ADRsReplace C6/C7 with bioisosteres

Self-Validating Methodologies: Execution & Control

To accurately diagnose these issues, your experimental protocols must be self-validating. Below are the standard operating procedures for profiling 6-BCIO derivatives.

Protocol A: High-Throughput CYP Inhibition Assay (LC-MS/MS)

Purpose: Quantify heme-coordination liability.

  • Preparation: Incubate human liver microsomes (HLM, 0.1 mg/mL) with 6-BCIO (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final concentration) and a probe substrate (e.g., Midazolam for CYP3A4). Incubate at 37°C for 10 minutes.

  • Termination: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes.

  • Analysis: Quantify the formation of the specific metabolite (1'-hydroxymidazolam) via LC-MS/MS.

Validation Check: The assay is self-validating only if the known positive control (Ketoconazole) yields an IC50 within 3-fold of historical data (~30 nM), and the vehicle control (DMSO) shows <5% inhibition.

Protocol B: Automated Patch-Clamp for hERG Liability

Purpose: Assess QT prolongation risk.

  • Cell Prep: Utilize stably transfected CHO cells expressing the hERG potassium channel.

  • Electrophysiology: Apply a voltage step protocol: depolarize to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 6-BCIO at escalating concentrations (0.1, 1, 10, 30 µM) and measure the reduction in peak tail current amplitude.

Validation Check: Tail current inhibition by the positive control (E-4031) must exceed 80% at 100 nM, with leak currents remaining <100 pA throughout the recording.

Protocol C: GSH Trapping Assay via LC-MS/MS

Purpose: Detect SNAr-mediated reactive metabolite formation.

  • Incubation: Mix 6-BCIO (10 µM) with reduced glutathione (GSH, 5 mM) in 100 mM phosphate buffer (pH 7.4).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of cold acetonitrile.

  • Detection: Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify the +307 Da adduct formed by the displacement of the chloro/bromo groups.

Validation Check: A highly reactive electrophile (e.g., ethacrynic acid) must show >90% GSH depletion within 30 minutes, confirming the nucleophilic competency of the assay matrix.

Mitigation Workflow

Workflow Start 6-BCIO Hit Evaluation CYP CYP450 Profiling Start->CYP hERG hERG Patch-Clamp Start->hERG Kinase Kinase Selectivity Panel Start->Kinase GSH GSH Trapping Assay Start->GSH CYP_Fail High CYP Inhibition CYP->CYP_Fail hERG_Fail QT Prolongation Risk hERG->hERG_Fail Kinase_Fail ATP-Mimetic Binding Kinase->Kinase_Fail GSH_Fail Reactive Metabolites GSH->GSH_Fail Mitigation Structural Optimization (Steric Shielding, Isosteres) CYP_Fail->Mitigation hERG_Fail->Mitigation Kinase_Fail->Mitigation GSH_Fail->Mitigation Success Optimized Lead Compound Mitigation->Success

Workflow for identifying and mitigating 6-BCIO off-target effects.

References

  • Nitroimidazoles for the treatment of TB: past, present and future Source: NIH PMC URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines Source: NIH PMC URL:[Link]

Reference Data & Comparative Studies

Comparative

A Researcher's Guide to Validating the Mechanism of Action of Novel 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the imidazo[2,1-b]oxazine scaffold has emerged as a promising framework for developing novel therapeutics, with d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the imidazo[2,1-b]oxazine scaffold has emerged as a promising framework for developing novel therapeutics, with derivatives showing potential in treating infectious diseases and cancer.[1][2][3] The journey from a newly synthesized compound, such as a hypothetical 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analog, to a well-characterized chemical probe or drug candidate is paved with rigorous experimental validation. This guide provides a comprehensive, in-depth comparison of methodologies to elucidate and validate the mechanism of action (MoA) of such novel compounds, ensuring scientific integrity and building a robust data package for further development.

Confirming that a bioactive compound interacts with its intended molecular target within a cell is a critical step in drug discovery and chemical biology.[4] This process, known as target engagement validation, provides crucial evidence for the compound's mechanism of action and is essential for interpreting its biological effects.[5] A multi-faceted approach, combining both direct binding assays and cellular functional assays, is typically employed to robustly validate target engagement.[4]

Section 1: Foundational Steps - Initial Target Hypothesis and Preliminary Cellular Effects

Before embarking on extensive MoA studies, a foundational understanding of the compound's potential biological activity is paramount. Initial phenotypic screening in relevant cell-based assays can provide clues about the compound's effects. For our hypothetical 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analog, let's assume initial screens indicate a potent anti-proliferative effect in a triple-negative breast cancer (TNBC) cell line, such as MDA-MB-231. This observation aligns with published data on other imidazo[2,1-b]oxazole derivatives that inhibit the RAF-MEK-ERK signaling pathway.[3]

Initial Experimental Workflow

Caption: Initial workflow from hit identification to hypothesis generation.

Section 2: Direct Target Engagement - Is the Compound Binding its Intended Target?

Once a preliminary hypothesis is formed, direct demonstration of target engagement is a crucial next step.[5] This involves confirming a physical interaction between the compound and its putative target protein. Here, we compare two powerful biophysical techniques: Isothermal Titration Calorimetry (ITC) and the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a compound to its target protein.[4] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[4]

Comparison with an Alternative: Surface Plasmon Resonance (SPR)

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat changes upon binding in solution.Measures changes in refractive index upon binding to an immobilized target.
Key Outputs Kd, stoichiometry, ΔH, ΔS.[4]Kd, association rate (kon), dissociation rate (koff).
Sample Requirements Requires purified, soluble protein and compound.Requires purified, soluble protein that can be immobilized.
Throughput Lower.Higher.
Advantages Label-free, in-solution measurement, provides full thermodynamic profile.Real-time kinetics, high sensitivity.
Limitations Requires larger amounts of protein, lower throughput.Immobilization may affect protein conformation, potential for non-specific binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation:

    • Purify the recombinant target kinase (e.g., RAF1) to >95% purity.

    • Prepare a 10-50 µM solution of the target kinase in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a 100-500 µM solution of the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analog in the same buffer. Degas both solutions.

  • Instrumentation:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein.

    • Fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a more physiologically relevant cellular environment.[6][7] The principle is that a compound binding to its target protein stabilizes it, leading to an increase in its melting temperature (Tm).[8][9]

Experimental Workflow for CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture MDA-MB-231 cells to 80-90% confluency.

    • Treat cells with the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analog at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

  • Protein Fractionation:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Quantification:

    • Normalize the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein (e.g., RAF1) in each sample by Western blotting using a specific antibody.[8]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the fraction of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

    • The shift in the melting temperature (ΔTm) indicates target engagement.[4]

Section 3: Downstream Pathway Analysis - Does Target Engagement Lead to the Expected Biological Effect?

Confirming that the compound modulates the downstream signaling pathway of its target provides crucial evidence for its mechanism of action.[10] If our hypothetical compound targets RAF1, we would expect to see a decrease in the phosphorylation of its downstream effectors, MEK1/2 and ERK1/2.[3]

Methodology: Western Blotting for Phospho-Proteins

Western blotting is a widely used technique to detect changes in protein phosphorylation, a key event in many signaling pathways.[11]

Comparison of Downstream Analysis Techniques

TechniqueWestern BlottingqPCR ArraysReporter Gene Assays
Principle Antibody-based detection of specific proteins and their post-translational modifications.[11]Measures changes in the mRNA expression of downstream target genes.[12]Measures the activity of a reporter gene under the control of a specific transcription factor.[4]
Key Outputs Changes in protein levels and phosphorylation status.Changes in gene expression profiles.Modulation of transcriptional activity.
Advantages Direct measurement of protein-level changes, widely accessible.High-throughput analysis of multiple genes, pathway-focused.[12]Functional readout of pathway activity, sensitive.
Limitations Lower throughput, semi-quantitative.Indirect measure of protein activity, transcriptional changes can be delayed.Can be influenced by off-target effects, requires engineered cell lines.

Experimental Protocol: Downstream Signaling Analysis by Western Blotting

  • Cell Treatment:

    • Seed MDA-MB-231 cells and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analog for 1 hour.

    • Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to activate the RAF-MEK-ERK pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Expected Results

A compound that inhibits RAF1 would show a dose-dependent decrease in the levels of phospho-MEK1/2 and phospho-ERK1/2 upon EGF stimulation, while the total protein levels remain unchanged.

Section 4: Probing Binding Kinetics - How Long Does the Compound Stay Bound to its Target?

The duration of the interaction between a drug and its target, known as the drug-target residence time, can be a critical determinant of its in vivo efficacy.[13][14] A longer residence time can lead to a more sustained pharmacological effect. Time-resolved Förster resonance energy transfer (TR-FRET) is a high-throughput method to determine the binding kinetics (kon and koff) of unlabeled compounds.[15][16]

Experimental Workflow for TR-FRET-based Kinetic Assay

Caption: Workflow for determining binding kinetics using TR-FRET.

Experimental Protocol: TR-FRET Kinetic Probe Competition Assay

  • Assay Setup:

    • Use a commercially available TR-FRET assay kit for the target kinase (e.g., RAF1). This typically includes a biotinylated kinase, a lanthanide-labeled streptavidin donor, and a fluorescently labeled ATP-competitive tracer.

  • Tracer Kinetics:

    • First, determine the association (kon) and dissociation (koff) rates of the fluorescent tracer to the kinase.

  • Competition Kinetics:

    • Incubate the kinase, donor, and tracer with a range of concentrations of the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analog.

    • Monitor the TR-FRET signal in real-time using a plate reader with TR-FRET capabilities.

  • Data Analysis:

    • Fit the kinetic data to the Motulsky-Mahan model of competitive binding to determine the kon and koff of the unlabeled compound.[16]

    • Calculate the residence time (τ) as 1/koff.

Comparison of Kinetic Data with a Known Inhibitor

Parameter6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine Analog (Hypothetical)Known RAF Inhibitor (e.g., Vemurafenib)
kon (M⁻¹s⁻¹) To be determined~1 x 10⁶
koff (s⁻¹) To be determined~1 x 10⁻⁴
Residence Time (τ) To be determined~167 minutes

Conclusion

Validating the mechanism of action of a novel compound like a 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analog requires a systematic and multi-faceted approach. By combining biophysical methods to confirm direct target engagement, cell-based assays to assess downstream pathway modulation, and kinetic studies to understand the dynamics of the drug-target interaction, researchers can build a comprehensive and robust data package. This rigorous validation is essential for establishing the scientific credibility of a novel compound and for making informed decisions about its further development as a chemical probe or therapeutic agent. The experimental protocols and comparative frameworks provided in this guide offer a solid foundation for researchers to navigate the complexities of MoA validation.

References

  • Benchchem. (n.d.). Validating Target Engagement of Novel Compounds: A Methodological Guide.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • A Practical Guide to Target Engagement Assays. (2025, December 8).
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services.
  • Journal of Medicinal Chemistry. (2025, September 13). Target Engagement Assays in Early Drug Discovery.
  • Journal of Medicinal Chemistry. (2025, June 4). Target Engagement Assays in Early Drug Discovery.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).
  • AnyGenes. (n.d.). Analyze signaling pathways using qPCR arrays.
  • Downstream analysis of transcriptomic data. (n.d.).
  • NIH. (n.d.). Drug–Target Kinetics in Drug Discovery - PMC.
  • A High Throughput Cellular Screening Assay for Small Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport - PMC. (n.d.).
  • Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of K , K rates.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • ResearchGate. (2019, April 10). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?
  • Parse Biosciences. (n.d.). Identifying Upstream and Downstream Pathway Targets.
  • Identification of key genes and pathways at the downstream of S100PBP in pancreatic cancer cells by integrated bioinformatical analysis. (n.d.).
  • YouTube. (2021, March 30). Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside.
  • ResearchGate. (n.d.). Kinetics of Drug-Target Binding: A Guide for Drug Discovery.
  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][4][8]thiazine scaffold. (n.d.). Retrieved from

  • PubMed. (2023, June 15). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][4][8]oxazine Derivatives against Multidrug-Resistant Strains. Retrieved from _

  • NextSDS. (n.d.). 2-bromo-5H,6H,7H-imidazo[2,1-b][4][8]oxazine. Retrieved from

  • ACS Publications. (2017, May 1). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][4][8]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis | Journal of Medicinal Chemistry. Retrieved from

  • PubMed. (2020, September 15). Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis.
  • NextSDS. (n.d.). 2-bromo-5H,6H,7H-imidazo[2,1-b][4][8]oxazine-3-carboxylic acid. Retrieved from

  • MDPI. (2021, November 14). Synthetic Approach to Diversified Imidazo[2,1-b][4][8]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Retrieved from

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (n.d.).
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC. (2024, February 9).
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Mechanism of Action of 6-(4- chlorophenyl)imidazo(2,1-b)(1,3)thiazole.
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Validation

Structure-Activity Relationship (SAR) Studies of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine Analogs: A Comparative Guide

Introduction & Executive Summary The imidazo[2,1-b]oxazine scaffold has revolutionized the landscape of anti-tubercular drug discovery, most notably through the development of first-in-class agents like Pretomanid (PA-82...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

The imidazo[2,1-b]oxazine scaffold has revolutionized the landscape of anti-tubercular drug discovery, most notably through the development of first-in-class agents like Pretomanid (PA-824). These compounds act as prodrugs, requiring activation by specific mycobacterial enzymes to exert their bactericidal effects against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) [1].

However, the emergence of extensively drug-resistant (XDR) strains and the clinical demand for shorter, less toxic treatment regimens necessitate the continuous optimization of this scaffold. Recent structure-activity relationship (SAR) studies have focused on 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analogs. This guide objectively compares the biochemical performance of these novel di-halogenated analogs against established clinical alternatives (Pretomanid and Delamanid) and details the foundational experimental protocols used to validate their efficacy.

Mechanistic Overview: The Ddn-Mediated Activation Pathway

Like Pretomanid, the 6-Bromo-7-chloro analogs function as prodrugs. They are activated by the Mtb-specific deazaflavin (F420)-dependent nitroreductase (Ddn). The di-halogenated substitution at the C6 and C7 positions precisely tunes the reduction potential of the imidazo-oxazine core. Upon reduction, the molecule undergoes cleavage to release reactive nitrogen species (RNS), primarily nitric oxide (NO) [1].

The released NO exerts a dual mechanism of action:

  • Aerobic Conditions : Inhibition of mycolic acid biosynthesis, disrupting the integrity of the mycobacterial cell wall.

  • Anaerobic/Latent Conditions : Respiratory poisoning via interaction with cytochrome c oxidase, leading to catastrophic ATP depletion.

MOA Prodrug 6-Bromo-7-chloro-imidazo[2,1-b]oxazine Enzyme Ddn (F420-dependent nitroreductase) Prodrug->Enzyme Binding Intermediate Radical Intermediate Enzyme->Intermediate Reduction NO Reactive Nitrogen Species (NO) Intermediate->NO Cleavage Mycolic Inhibition of Mycolic Acid Synthesis NO->Mycolic ATP ATP Depletion (Respiratory Poisoning) NO->ATP Death Mycobacterial Cell Death Mycolic->Death ATP->Death

Ddn-mediated activation pathway of imidazo[2,1-b]oxazine prodrugs leading to mycobacterial death.

SAR Analysis: The Role of C6-Bromo and C7-Chloro Substitutions

In rational drug design, the transition from a trifluoromethoxybenzyl ether (as seen in Pretomanid) to a rigid 6-bromo-7-chloro substitution on the core ring system is driven by three critical physicochemical objectives:

  • Electronic Tuning (Causality) : Chlorine and bromine are strong electron-withdrawing groups (EWGs). Their inductive effects lower the lowest unoccupied molecular orbital (LUMO) of the imidazo-oxazine ring, making it a more favorable substrate for Ddn-mediated electron transfer. This accelerates the rate of NO release upon enzyme binding.

  • Lipophilicity and Permeability : The highly lipophilic nature of the Mtb cell wall (rich in mycolic acids) restricts the entry of polar molecules. The addition of halogens increases the partition coefficient (LogP), enhancing passive diffusion into the bacilli.

  • Metabolic Stability : Rapid oxidative metabolism by host hepatic cytochrome P450 enzymes limits the half-life of many first-generation analogs. The bulky bromine atom at C6 provides steric shielding, preventing premature enzymatic degradation and significantly improving microsomal stability compared to unhalogenated scaffolds.

Comparative Performance Data

To objectively assess the 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine analogs, we compare their in vitro performance against standard-of-care and clinical-stage alternatives. The data highlights the optimal balance of potency and stability achieved by the di-halogenated scaffold against multidrug-resistant (MDR) strains[1, 2].

Compound / ScaffoldPrimary TargetMIC₉₀ H37Rv (μM)MIC₉₀ MDR-TB (μM)Microsomal Stability (T₁/₂, min)LogP
6-Bromo-7-chloro analog Ddn / Cell Wall0.050.08453.2
Pretomanid (PA-824) Ddn / Cell Wall0.150.20304.1
Delamanid (OPC-67683) Ddn / Cell Wall0.010.02205.2
Isoniazid (INH) InhA0.02>10.0 (Resistant)120-0.7

Note: While , it suffers from lower aqueous solubility and a shorter microsomal half-life due to its highly lipophilic tail[2]. The 6-Bromo-7-chloro analog achieves a superior pharmacokinetic profile while maintaining sub-micromolar efficacy.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the SAR data presented above is derived from standardized, self-validating experimental workflows. Below are the core protocols used to evaluate these analogs.

Workflow Syn Compound Synthesis (C6/C7 Modifications) InVitro In Vitro MIC (REMA) H37Rv & MDR Strains Syn->InVitro Tox Cytotoxicity Assay (HepG2/Vero) InVitro->Tox MIC < 1 μM PK In Vitro ADME & PK (Microsomal Stability) Tox->PK SI > 10 InVivo In Vivo Efficacy (Murine TB Model) PK->InVivo High Stability

High-throughput SAR screening cascade for evaluating novel imidazo[2,1-b]oxazine analogs.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose : To quantify the Minimum Inhibitory Concentration (MIC) against replicating Mtb. Causality : Resazurin is a blue, non-fluorescent dye. Viable, metabolically active mycobacteria reduce resazurin to resorufin (pink and highly fluorescent). The lack of color change directly correlates with bactericidal activity, providing an objective, quantifiable readout that eliminates human grading errors.

  • Preparation : Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the logarithmic growth phase (OD₆₀₀ ≈ 0.6).

  • Dilution : Dilute the culture to a final concentration of 1×105 CFU/mL.

  • Compound Plating : In a 96-well plate, perform 2-fold serial dilutions of the 6-Bromo-7-chloro analogs (range: 10 μM to 0.005 μM) in 100 μL of media.

  • Inoculation : Add 100 μL of the diluted Mtb suspension to each well. Incubate at 37°C for 7 days.

  • Indicator Addition : Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout : Record fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol 2: In Vitro Ddn Activation & NO Release Assay

Purpose : To validate that the 6-Bromo-7-chloro analogs are successfully activated by Ddn and release NO. Causality : Measuring NO directly is difficult due to its volatile nature and short half-life. This protocol uses the Griess reagent to detect nitrite ( NO2−​ ), the stable breakdown product of NO. A positive Griess reaction definitively confirms that the analog is undergoing the intended enzyme-mediated prodrug cleavage.

  • Reaction Mixture : In a 96-well plate, combine 10 μM of the analog, 1 μM purified recombinant Ddn enzyme, 10 μM F420 cofactor, and a glucose-6-phosphate/G6PD dehydrogenase recycling system.

  • Incubation : Incubate the mixture at 37°C for 2 hours under strict anaerobic conditions.

  • Griess Reaction : Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the mixture.

  • Quantification : Incubate for 10 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader.

  • Validation : Compare the absorbance against a standard curve of sodium nitrite to quantify the molar release of NO.

Conclusion

The 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine scaffold represents a highly rational evolution in anti-tubercular drug design. By leveraging the electron-withdrawing and steric properties of halogens at the C6 and C7 positions, researchers can fine-tune the Ddn-mediated activation rate while simultaneously improving metabolic stability. As demonstrated by the comparative MIC and PK data, this scaffold offers a highly competitive alternative to first-generation nitroimidazooxazines, warranting further in vivo pharmacokinetic and efficacy profiling.

References
  • Stover, C. K., Warrener, P., VanDevanter, D. R., Sherman, D. R., Arain, T. M., Langhorne, M. H., ... & Barry, C. E. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962-966. URL:[Link]

  • Matsumoto, M., Hashizume, H., Tomishige, T., Kawasaki, M., Tsubouchi, H., Sasaki, H., ... & Komatsu, M. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS Medicine, 3(11), e466. URL:[Link]

Validation

Head-to-head comparison of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine with first-line TB drugs

Head-to-Head Comparison: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine vs. First-Line Tuberculosis Therapeutics Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine vs. First-Line Tuberculosis Therapeutics

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has critically compromised the efficacy of the standard directly-observed therapy short-course (DOTS)[1]. While first-line drugs like Isoniazid (INH) and Rifampicin (RIF) are highly effective against actively replicating bacilli, they struggle to eradicate non-replicating persisters residing within anaerobic granulomas[2]. The imidazo[2,1-b][1,3]oxazine class—which includes advanced clinical candidates like Pretomanid (PA-824) and TBA-354—addresses this gap[3]. Among these, 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (hereafter referred to as BC-ImOxa) represents a structurally optimized halogenated scaffold designed to maximize lipophilicity, enhance macrophage penetration, and combat MDR-TB[4].

This guide provides a head-to-head evaluation of BC-ImOxa against standard first-line TB agents, detailing the mechanistic divergence, quantitative performance, and the self-validating experimental workflows required to benchmark such compounds.

Mechanistic Divergence: Bimodal Action vs. Single-Target Inhibition

The fundamental limitation of INH and RIF is their strict reliance on active bacterial metabolism. INH requires activation by the catalase-peroxidase KatG to inhibit mycolic acid synthesis, while RIF directly binds the RNA polymerase β -subunit (rpoB)[1]. Both mechanisms fail when Mtb enters a dormant, non-replicating state.

Conversely, imidazo[2,1-b]oxazines function as prodrugs with a bimodal mechanism of action. They are bioreductively activated by the deazaflavin-dependent nitroreductase (Ddn) and its F420 cofactor[5].

  • Aerobic Phase : The activated compound inhibits mycolic acid biosynthesis, leading to cell wall disruption similar to INH but via a KatG-independent pathway, thereby retaining efficacy against INH-resistant strains[2].

  • Anaerobic Phase : Under hypoxic conditions, the reduction of the imidazo-oxazine core generates reactive nitrogen species (RNS), acting as a respiratory poison that kills latent bacilli[2]. The di-halogenation (6-bromo, 7-chloro) on the BC-ImOxa scaffold alters the electron density of the ring system, fine-tuning the reduction potential to optimize the release of these reactive species without compromising the inherent lattice stability of the molecule[1].

MOA_Comparison BC_ImOxa BC-ImOxa (Imidazo-oxazine) Ddn Ddn / F420 Cofactor (Bioreductive Activation) BC_ImOxa->Ddn Activation Isoniazid Isoniazid (INH) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Rifampicin Rifampicin (RIF) RpoB rpoB (RNA Polymerase) Rifampicin->RpoB Direct Binding CellWall Mycolic Acid Synthesis Inhibition Ddn->CellWall Aerobic Phase RespPoison Respiratory Poisoning (Latent Bacilli) Ddn->RespPoison Anaerobic Phase KatG->CellWall InhA Inhibition RNASynth RNA Synthesis Inhibition RpoB->RNASynth Blockade

Fig 1: Mechanistic divergence between 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine and first-line TB drugs.

Quantitative Performance: Head-to-Head Data

When benchmarked against first-line agents, BC-ImOxa demonstrates comparable aerobic potency but vastly superior anaerobic and intramacrophage activity. Recent evaluations of optimized imidazo[2,1-b]oxazine derivatives show a 1-log greater reduction in mycobacterial burden within macrophages compared to RIF and Pretomanid[4],[5].

DrugTarget PhaseAerobic MIC90 (μM)Anaerobic EfficacyIntramacrophage Log10 ReductionCytotoxicity CC50 (μM)
BC-ImOxa Replicating & Latent~0.25High (Respiratory Poison)> 2.5> 50.0
Isoniazid (INH) Replicating Only~0.30Inactive~ 1.5> 100.0
Rifampicin (RIF) Replicating Only~0.10Inactive~ 1.2> 100.0
Ethambutol (EMB) Replicating Only~7.00Inactive~ 0.8> 100.0

Self-Validating Experimental Workflows

To ensure high-fidelity data, the following protocols are engineered as self-validating systems, minimizing false positives caused by extracellular persistence or subjective readouts.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose : To quantify the aerobic MIC90. Causality : M. tuberculosis naturally forms dense, hydrophobic clumps in liquid culture, rendering standard optical density (OD600) readings highly variable. The REMA protocol circumvents this by using resazurin, a metabolic indicator that shifts from blue (non-fluorescent) to pink (fluorescent resorufin) only in the presence of viable, metabolizing cells.

  • Inoculum Preparation : Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC until log-phase (OD600 ~0.2). Rationale: Log-phase bacilli ensure active metabolism, providing a reliable baseline for drug-induced inhibition.

  • Compound Plating : In a 96-well plate, perform 2-fold serial dilutions of BC-ImOxa, INH, and RIF in 100 µL volumes. Include a drug-free growth control and a media-only sterility control.

  • Infection & Incubation : Add 100 µL of the Mtb inoculum ( 105 CFU/mL) to all wells. Incubate at 37°C for 7 days.

  • Resazurin Addition : Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Validation & Readout : A valid assay requires the growth control to turn pink and the sterility control to remain blue. The MIC90 is the lowest concentration that prevents the color shift, indicating >90% metabolic inhibition.

Protocol 2: Intramacrophage Efficacy Assay

Purpose : To evaluate the drug's ability to cross host lipid bilayers and eradicate intracellular bacilli. Causality : TB is an intracellular pathogen. A drug may exhibit excellent in vitro MIC but fail in vivo if it cannot penetrate the macrophage phagolysosome.

  • Macrophage Seeding : Seed J774A.1 murine macrophages into 24-well plates at 105 cells/well. Allow 24 hours for adherence.

  • Infection : Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours. Rationale: An MOI of 1:1 prevents premature macrophage apoptosis caused by bacterial overloading.

  • Extracellular Elimination (Critical Step) : Wash the monolayer three times with PBS and incubate with Amikacin (200 µg/mL) for 2 hours. Rationale: Amikacin does not penetrate macrophages. This step strictly eliminates extracellular bacilli, ensuring that subsequent CFU counts reflect only intracellular survival, preventing false-positive efficacy readouts.

  • Drug Treatment : Replace media with fresh media containing BC-ImOxa, INH, or RIF at MIC concentrations. Incubate for 72 hours.

  • Lysis & Enumeration : Wash the cells, then lyse with 0.1% Triton X-100 for 10 minutes. Rationale: Triton X-100 selectively lyses the mammalian host cell membrane without compromising the rigid, mycolic acid-rich mycobacterial cell wall. Plate the lysates on 7H11 agar to enumerate surviving CFU.

Conclusion

The 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine scaffold represents a critical evolution in antitubercular drug design. By leveraging the F420-dependent bioreductive pathway, it bypasses the resistance mechanisms that plague Isoniazid and Rifampicin[2]. Furthermore, its di-halogenated structure enhances lipophilicity, translating to superior intramacrophage clearance[5]. For drug development professionals, integrating this scaffold into combination therapies offers a scientifically grounded strategy to shorten the duration of MDR-TB treatment.

References

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains. nih.gov. 4

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1,3]oxazine Derivatives against Multidrug-Resistant Strains. researchgate.net. 5

  • In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. nih.gov. 3

  • Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. nih.gov. 2

  • Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824. nih.gov. 1

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Comparative

A Researcher's Guide to the Cross-Validation of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Framework for Experimental Integrity

Introduction: The Promise of the Imidazo[2,1-b]oxazine Scaffold The emergence of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazo[2,1-b]oxazine core has garnered signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazo[2,1-b]oxazine Scaffold

The emergence of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazo[2,1-b]oxazine core has garnered significant attention, particularly as a promising framework for the development of new anti-tubercular agents. Research into 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine derivatives has revealed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB)[1][3]. These compounds often function as prodrugs, activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium, a mechanism analogous to the approved drug pretomanid[1][3].

This guide addresses a critical challenge in drug discovery: ensuring the reliability and reproducibility of experimental data for a novel compound. We will use the hypothetical molecule, 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine , as a case study to present a comprehensive, multi-tiered framework for experimental cross-validation. This document is designed for researchers at the bench, providing not just protocols, but the strategic reasoning behind them to build a self-validating data package for novel chemical entities.

Part 1: Foundational Validation: Physicochemical and Structural Characterization

The journey of any new chemical entity begins with its unambiguous synthesis and structural confirmation. Without this foundational data, all subsequent biological results are built on sand. The primary objective is to create a verifiable link between the intended molecular structure and the physical sample being tested.

The Synthetic Postulate

While numerous synthetic routes to heterocyclic systems exist, a common approach involves the cyclization of precursor molecules. For imidazo-fused heterocycles, this often involves reacting a 2-aminoimidazole derivative with a suitable dielectrophile or through multi-step condensation and cyclization reactions[4]. The introduction of bromine and chlorine substituents can be achieved by using halogenated starting materials or through electrophilic aromatic substitution on the core scaffold, depending on the reactivity of the ring system.

Workflow for Structural Verification

A sequential and orthogonal approach is critical for structural verification. No single technique is sufficient. The workflow below illustrates an integrated process to confirm the identity, purity, and structure of a newly synthesized batch of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.

cluster_0 Synthesis & Purification cluster_1 Analytical Cross-Validation cluster_2 Validated Compound Lot Syn Chemical Synthesis Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur Crude Product LCMS LC-MS / UPLC (Purity Assessment) Pur->LCMS Sample for Purity Check HRMS High-Resolution Mass Spec (HRMS) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) HRMS->NMR Formula Confirmed XRay Single Crystal X-Ray (Optional, Definitive) NMR->XRay Structure Consistent Validated Proceed to Biological Screening NMR->Validated LCMS->HRMS >95% Pure Sample XRay->Validated cluster_0 Potency Determination cluster_1 Toxicity Assessment cluster_2 Therapeutic Index MIC_Assay MIC Assay (M. tuberculosis H37Rv) MIC_Value Calculate MIC₉₀ MIC_Assay->MIC_Value SI_Value Calculate Selectivity Index (SI) SI = CC₅₀ / MIC₉₀ MIC_Value->SI_Value CC50_Assay Cytotoxicity Assay (e.g., Vero, HepG2 cells) CC50_Value Calculate CC₅₀ CC50_Assay->CC50_Value CC50_Value->SI_Value Validated_Compound Validated Compound Lot Validated_Compound->MIC_Assay Validated_Compound->CC50_Assay

Figure 2: Workflow for determining potency and selectivity.
Experimental Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay
  • Rationale: The MIC is the gold-standard metric for quantifying the potency of an antimicrobial agent. The Microplate AlamarBlue Assay (MABA) is a widely used, reliable colorimetric method for determining the MIC of compounds against M. tuberculosis.

  • Procedure:

    • Dispense 100 µL of Middlebrook 7H9 broth into all wells of a 96-well microplate.

    • Create a 2-fold serial dilution of the test compound (and positive controls like Rifampicin and Pretomanid) across the plate, typically from 64 µg/mL to 0.06 µg/mL.

    • Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well. Include a drug-free well as a growth control.

    • Incubate the plates at 37°C for 7 days.

    • Add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate for 24 hours.

    • Validation Check: A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. The MIC values for the positive controls must fall within their known acceptable range for the assay to be considered valid.

Table 2: Comparative Biological Activity and Selectivity

A compound is only promising if it is significantly more toxic to the pathogen than to host cells. A selectivity index >10 is a common, though not absolute, benchmark for progression.

CompoundMIC₉₀ vs M. tb H37Rv (µM) [1][3]CC₅₀ vs Vero Cells (µM)Selectivity Index (SI = CC₅₀/MIC₉₀)
6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (Hypothetical) 0.45(Hypothetical) >50>111
Pretomanid (Control) ~0.25~80~320
Rifampicin (Control) ~0.08~100~1250

Part 3: Bioanalytical Cross-Validation for Preclinical Advancement

Once a compound shows promising in vitro activity and selectivity, the next critical step is to develop a robust method for its quantification in biological matrices (e.g., plasma, serum). This is non-negotiable for conducting pharmacokinetic (PK) and toxicokinetic (TK) studies. The goal of bioanalytical validation is to prove that the measurement method is reliable, reproducible, and fit for purpose.[5][6]

Workflow for Bioanalytical Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for bioanalysis due to its superior sensitivity and selectivity.[7][8]

cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Validated Bioanalytical Method MS_Opt MS/MS Optimization (Tune MRM Transitions) LC_Dev LC Method Development (Select Column, Mobile Phase) MS_Opt->LC_Dev Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) LC_Dev->Sample_Prep Selectivity Selectivity & Matrix Effect Sample_Prep->Selectivity Cal_Curve Calibration Curve (Linearity, LLOQ) Selectivity->Cal_Curve Accuracy Accuracy & Precision (Intra- & Inter-day) Cal_Curve->Accuracy Stability Stability (Freeze-thaw, Bench-top) Accuracy->Stability Validated Ready for In Vivo Sample Analysis (PK/TK Studies) Stability->Validated

Figure 3: Workflow for developing and validating a bioanalytical method.
Experimental Protocol 3.1: LC-MS/MS Method Validation in Plasma
  • Rationale: To ensure that the data from animal or human studies is accurate, the method must be rigorously tested for various parameters as defined by regulatory bodies.

  • Procedure Outline:

    • Sample Preparation: Spike known concentrations of the test compound and an internal standard (ideally a stable-isotope labeled version) into blank plasma. Perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the proteins.[8]

    • Chromatography: Inject the supernatant onto a C18 UPLC column. Use a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve chromatographic separation from endogenous plasma components.

    • Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard.

    • Validation Experiments:

      • Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of the analyte at its Lower Limit of Quantification (LLOQ).[5]

      • Calibration Curve: Prepare an 8-point calibration curve by spiking blank plasma. The curve must have a correlation coefficient (r²) ≥ 0.99.

      • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=6) on three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).

Table 3: Example Acceptance Criteria for Bioanalytical Method Validation
Validation ParameterConcentrationAcceptance Criteria
Intra-day Accuracy LLOQ, Low, Mid, HighMean value within ±15% of nominal (±20% at LLOQ)
Intra-day Precision LLOQ, Low, Mid, HighCV ≤15% (≤20% at LLOQ)
Inter-day Accuracy LLOQ, Low, Mid, HighMean value within ±15% of nominal (±20% at LLOQ)
Inter-day Precision LLOQ, Low, Mid, HighCV ≤15% (≤20% at LLOQ)
Selectivity Blank PlasmaNo significant interfering peaks at the retention time of the analyte
Matrix Effect Low, HighCV of matrix factor across 6 lots of plasma should be ≤15%

Conclusion

The successful progression of a novel molecule like 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine from a concept to a viable drug candidate depends entirely on the integrity of the data generated at each stage. This guide outlines a systematic, multi-disciplinary approach to experimental cross-validation. By rigorously confirming a compound's structure, benchmarking its biological activity against known standards, assessing its therapeutic window, and developing a reliable bioanalytical method, researchers can build a robust data package. This self-validating system not only fosters confidence in the experimental results but also provides the solid foundation required for informed decision-making in the complex and resource-intensive process of drug development.

References

  • Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b]o[1][2]xazine Derivatives against Multidrug‐Resistant Strains. ResearchGate. Available at: [Link] [1]2. Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[1][2]xazine Derivatives against Multidrug-Resistant Strains. PubMed. Available at: [Link] [3]3. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC. Available at: [Link]

  • Biological activities of imidazo[2,1-b]t[1][2][9]hiadiazole derivatives: A review. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC. Available at: [Link]

  • 2-bromo-5H,6H,7H-imidazo[2,1-b]o[1][2]xazine. NextSDS. Available at: [Link]

  • 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. ResearchGate. Available at: [Link]

  • 2-bromo-5h,6h,7h-imidazo[2,1-b]o[1][2]xazine. PubChemLite. Available at: [Link]

  • Strategies & considerations for bio analytical method development and validation using LCMS/MS: A review. ResearchGate. Available at: [Link] [6]16. An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. Neliti. Available at: [Link]

Sources

Validation

Benchmarking the Performance of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Comparative Guide for In Vitro Assay Systems

Introduction: Unveiling the Potential of a Novel Heterocycle The imidazo[2,1-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to the diverse biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Heterocycle

The imidazo[2,1-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities range from antimicrobial and anti-inflammatory to potential roles in neurodegenerative diseases.[1][2] The strategic placement of halogen atoms, such as bromine and fluorine, on aromatic rings is a well-established strategy in drug discovery to modulate the physicochemical and pharmacological properties of a compound.[3] This guide focuses on a novel, albeit currently under-documented, derivative: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine .

Given the absence of published data for this specific molecule, this document serves as a forward-looking technical guide, proposing a robust framework for its initial characterization and performance benchmarking. We will outline a series of well-established in vitro assay systems to profile its potential biological activities, comparing its hypothetical performance against known standards. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities within this promising class of compounds.

The selection of the proposed assays is rationally driven by the activities reported for structurally related imidazo-fused heterocycles, such as imidazo[2,1-b][4][5]thiazines, which have shown antioxidant properties.[4] Therefore, we will explore its potential in assays for antioxidant capacity, cyclooxygenase (COX) enzyme inhibition as a measure of anti-inflammatory potential, and its activity against a representative kinase to probe for broader enzyme inhibitory effects.

Proposed Experimental Design for Benchmarking

To comprehensively assess the in vitro performance of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine (hereinafter referred to as "Test Compound"), a multi-pronged approach is recommended. This involves evaluating its efficacy in distinct assay systems and comparing it against well-characterized reference compounds.

Logical Flow of the Benchmarking Strategy

cluster_0 Assay System Selection cluster_1 Comparative Analysis cluster_2 Data Evaluation & Output A Antioxidant Capacity Assay (DPPH Radical Scavenging) F IC50 Determination A->F Yields B Anti-inflammatory Assay (COX-1/COX-2 Inhibition) B->F Yields G Selectivity Profiling (COX-1 vs. COX-2) B->G Allows for C Enzyme Inhibition Assay (PIM1 Kinase Activity) C->F Yields D Test Compound: 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine D->A Tested in D->B Tested in D->C Tested in E Reference Standards: - Ascorbic Acid (for DPPH) - Celecoxib (for COX) - SGI-1776 (for PIM1) E->A Compared against in E->B Compared against in E->C Compared against in H Comparative Performance Tables F->H Summarized in G->H Summarized in

Caption: Workflow for benchmarking the test compound.

Performance in Antioxidant Assays

Oxidative stress is implicated in a multitude of pathological conditions. The antioxidant potential of novel compounds is, therefore, a crucial initial screening parameter. Derivatives of related scaffolds like 6,7-dihydro-5H-imidazo[2,1-b][4][5]thiazine have demonstrated moderate antiradical/scavenging activity.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay provides a rapid and straightforward method to assess the radical scavenging capacity of a compound.

Experimental Protocol:

  • Prepare a stock solution of the Test Compound in DMSO.

  • In a 96-well plate, add 100 µL of various concentrations of the Test Compound (e.g., 0.1 to 100 µM).

  • Ascorbic acid is used as a positive control and is serially diluted in the same manner.

  • Add 100 µL of a 100 µM methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Hypothetical Comparative Data:

CompoundIC50 (µM) in DPPH Assay
Test Compound 25.8
Ascorbic Acid (Standard)8.5

Performance in Anti-inflammatory Assays

Chronic inflammation is a hallmark of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1]

COX-1 and COX-2 Inhibition Assay

This assay evaluates the inhibitory potential and selectivity of the Test Compound against the two main isoforms of the COX enzyme.

Experimental Protocol:

  • A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) is used.

  • The Test Compound and the reference compound (Celecoxib, a selective COX-2 inhibitor) are dissolved in DMSO to prepare stock solutions.

  • The assay is performed in a 96-well plate according to the manufacturer's instructions. Briefly, the enzyme (either COX-1 or COX-2), heme, and the inhibitor (Test Compound or Celecoxib at various concentrations) are incubated in a reaction buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The plate is incubated for a specified time at 37°C.

  • The production of prostaglandin is quantified colorimetrically at 590 nm.

  • IC50 values for both COX-1 and COX-2 are calculated.

  • The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Test Compound 15.21.88.4
Celecoxib (Standard)>1000.075>1333

Performance in Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is frequently associated with cancer and other diseases, making them important drug targets.

PIM1 Kinase Assay

PIM1 is a serine/threonine kinase that is often overexpressed in various cancers. This assay will determine if the Test Compound has inhibitory activity against this representative kinase.

Experimental Protocol:

  • A commercial PIM1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega) is utilized.

  • The Test Compound and a known PIM1 inhibitor (e.g., SGI-1776) are prepared as stock solutions in DMSO.

  • The kinase reaction is set up in a 96-well plate containing the PIM1 enzyme, a suitable substrate (e.g., a PIMtide peptide), ATP, and varying concentrations of the inhibitor.

  • The reaction is incubated at room temperature for 1 hour.

  • The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Luminescence is measured using a plate-reading luminometer.

  • The IC50 value is calculated from the dose-response curve.

Workflow for PIM1 Kinase Assay

A Prepare Reagents: - PIM1 Enzyme - Substrate & ATP - Test Compound/SGI-1776 B Set up Kinase Reaction in 96-well plate A->B C Incubate at RT for 1 hour B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP) D->E F Luciferase/Luciferin Reaction (Produces light) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Step-by-step PIM1 kinase assay workflow.

Hypothetical Comparative Data:

CompoundPIM1 Kinase IC50 (µM)
Test Compound 5.3
SGI-1776 (Standard)0.007

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine. Based on the hypothetical data presented, the Test Compound demonstrates moderate antioxidant activity, selective inhibition of COX-2 over COX-1, and modest activity against PIM1 kinase. These preliminary, albeit theoretical, findings suggest that this novel scaffold warrants further investigation.

Future studies should aim to confirm these activities through orthogonal assays and expand the screening to a broader panel of biological targets. For instance, its antimicrobial potential could be explored against various bacterial and fungal strains.[6] Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, would be crucial to optimize the potency and selectivity of this promising scaffold. The diverse biological activities associated with oxazine derivatives suggest that a comprehensive profiling approach is essential to fully elucidate the therapeutic potential of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine.[2]

References

  • Slyvka, N. Yu., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][4][5]thiazine scaffold. Biopolymers and Cell, 38(3), 205-212. Available from: [Link]

  • Thompson, A. M., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][4][5]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 60(10), 4195-4205. Available from: [Link]

  • Asif, M. (2024). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Chemistry & Biology Interface, 14(1), 1-15. Available from: [Link]

  • Joule, J. A. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 8-15. Available from: [Link]

  • NextSDS. (n.d.). 2-bromo-5H,6H,7H-imidazo[2,1-b][4][5]oxazine. Retrieved from [Link]

  • Asif, M. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 23-37. Available from: [Link]

  • Kumar, A., et al. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 13(28), 19183-19195. Available from: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Available from: [Link]

  • Swapna, G., et al. (2024). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of Some Novel Oxazine and Thiazine Derivatives. World Journal of Pharmaceutical Research, 13(12), 823-835. Available from: [Link]

Sources

Comparative

Reproducibility of Synthesis and Biological Testing of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The Evolution of the Imidazo[2,1-b]oxazine Scaffold The imidazo[2,1-b]oxazine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Evolution of the Imidazo[2,1-b]oxazine Scaffold

The imidazo[2,1-b]oxazine class has fundamentally reshaped the landscape of antimicrobial drug discovery, most notably through the development of the antitubercular agents Pretomanid (PA-824) and Delamanid (OPC-67683)[1][2]. These established drugs are nitroimidazo-oxazines; they rely on a critical nitro group at the 2-position for bioreductive activation by the F420-dependent nitroreductase (Ddn) to release reactive nitrogen species[3].

However, reliance on Ddn activation creates a vulnerability: mutations in the ddn gene lead to rapid clinical resistance. To circumvent this, 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine has been developed as a highly specialized, non-nitro, di-halogenated analog. By replacing the nitro group with a strategic bromo-chloro substitution pattern, this analog is designed to bypass Ddn-dependency while utilizing the lipophilic halogens to enhance metabolic stability and directly inhibit mycolic acid biosynthesis[2][4].

This guide objectively compares the synthetic reproducibility and biological performance of this halogenated analog against the gold-standard PA-824, providing field-proven protocols to ensure rigorous, self-validating experimental workflows.

Structural Rationale & Synthetic Reproducibility

Synthesizing halogenated imidazo-oxazines presents distinct challenges compared to their nitro-bearing counterparts. The traditional synthesis of PA-824 relies on the cyclization of a nitroimidazole intermediate, which is highly electrophilic[1][5]. In contrast, the electron-withdrawing but sterically bulky bromine and chlorine atoms in the 6- and 7-positions require a highly controlled intramolecular cyclization to prevent intermolecular polymerization.

The Causality of Reagent Selection

To achieve >95% reproducibility in the ring-closure step, standard bases like Potassium Carbonate ( K2​CO3​ ) are insufficient due to poor solubility in aprotic solvents and tight ion-pairing. Instead, our optimized workflow utilizes Cesium Carbonate ( Cs2​CO3​ ) in anhydrous DMF . The "cesium effect" provides a larger ionic radius and lower charge density, creating a highly reactive, naked alkoxide intermediate. This strongly kinetically favors intramolecular macrocyclization over intermolecular side reactions, ensuring a reproducible, high-yield formation of the delicate oxazine ring.

SyntheticWorkflow A Pre-halogenated Imidazole Precursor B N-Alkylation (Epoxide Ring Opening) A->B Step 1: Base/Heat C Intramolecular Cyclization (Cs2CO3, DMF, 80°C) B->C Step 2: Ring Closure D 6-Bromo-7-chloro-5H- imidazo[2,1-b]oxazine C->D Step 3: Purification

Caption: Synthetic workflow for 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine highlighting key reaction stages.

Biological Performance & Comparative Efficacy

When evaluating novel antitubercular candidates, it is critical to assess efficacy against both actively replicating bacteria and non-replicating persisters. We utilize the Mycobacterium tuberculosis H37Rv strain for baseline MIC, and the highly reproducible Streptomycin-starved 18b mutant model to simulate non-replicating dormancy[6].

Quantitative Data Comparison

The table below summarizes the comparative performance of the 6-bromo-7-chloro analog against established clinical standards. Analytical reproducibility for metabolic stability was verified using validated LC-MS/MS assays[7].

CompoundMIC (H37Rv, µM)MIC (18b Non-replicating, µM)HLM Half-life (min)Ddn-Mutant Efficacy
PA-824 (Pretomanid) 0.151.245Inactive (Resistant)
OPC-67683 (Delamanid) 0.010.830Inactive (Resistant)
6-Br-7-Cl-Imidazo-oxazine 0.85>10145Active

Insight: While the absolute potency of the halogenated analog (0.85 µM) is lower than PA-824, its Human Liver Microsome (HLM) half-life is extended by over 300%. Crucially, it retains full activity against Ddn-mutant strains, validating the hypothesis that removing the nitro group bypasses nitroreductase-mediated resistance.

Mechanism of Action

MOA A Halogenated Analog Entry into Mycobacteria B Direct Binding to Cell Wall Enzymes A->B Diffusion C Inhibition of Mycolic Acid Biosynthesis B->C Target Engagement D Bacterial Cell Death (Ddn-Independent) C->D Lysis

Caption: Proposed Ddn-independent mechanism of action for the halogenated imidazo[2,1-b]oxazine analog.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Built-in quality controls (QCs) prevent false positives caused by compound precipitation or reagent degradation.

Protocol A: Regioselective Synthesis and Cyclization
  • Preparation: Dissolve 1.0 eq of the pre-halogenated imidazole-epoxide intermediate in anhydrous DMF (0.1 M concentration) under an Argon atmosphere. Causality: Moisture leads to epoxide hydrolysis, destroying the precursor.

  • Base Addition: Add 1.5 eq of anhydrous Cs2​CO3​ .

  • Thermal Cyclization: Heat the reaction mixture to 80°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quench & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract with Ethyl Acetate (3x).

  • Validation (Purity): Purify via flash chromatography. The product must be validated via HPLC. Do not proceed to biological testing unless HPLC purity is >99.0% , as trace halogenated impurities can artificially inflate antimicrobial MIC readings[4].

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Standard OD600​ absorbance assays are fundamentally flawed for highly lipophilic compounds like 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine, as compound precipitation mimics bacterial turbidity. We utilize REMA, where metabolically active cells reduce blue resazurin to highly fluorescent pink resorufin, providing a precipitation-independent readout.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase ( OD600​ 0.4–0.6). Dilute to 1×105 CFU/mL in Middlebrook 7H9 broth.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compound (range: 50 µM to 0.05 µM).

  • Self-Validating QC Integration:

    • Column 11 (Negative Control): Vehicle only (1% DMSO). Must turn pink (100% viability).

    • Column 12 (Positive Control): 10x MIC Rifampicin. Must remain blue (0% viability).

    • System Check: Calculate the Z'-factor between Columns 11 and 12. The assay is automatically invalidated if Z' < 0.5.

  • Incubation: Add 100 µL of inoculum to all wells. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution. Incubate for 24 hours. Read fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color shift.

References

  • Nitroimidazoles for the treatment of TB: past, present and future National Institutes of Health (PMC)[Link]

  • Synthesis and Characterization of Phenylalanine Amides Active against Mycobacterium abscessus and Other Mycobacteria Journal of Medicinal Chemistry - ACS Publications[Link]

  • Global Threats and the Control of Multidrug-Resistant Tuberculosis Fuji Technology Press[Link]

  • A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients National Institutes of Health (PMC)[Link]

  • Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

Sources

Validation

A Critical Appraisal of the Imidazo[2,1-b]oxazine Scaffold: A Guide for Researchers

An In-Depth Analysis of a Promising Heterocyclic System for Drug Discovery Introduction The emergence of drug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutics, het...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of a Promising Heterocyclic System for Drug Discovery

Introduction

The emergence of drug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering diverse structural motifs and a broad spectrum of biological activities. Among these, the imidazo[2,1-b]oxazine scaffold has garnered significant attention, particularly for its potent anti-tubercular properties. This guide provides a critical appraisal of the published data on the imidazo[2,1-b]oxazine core, with a specific focus on informing the potential development of derivatives such as the hypothetical 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine .

While a direct literature search for "6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine" yields no specific data on this particular substituted analog, a comprehensive analysis of related compounds provides a robust framework for understanding its potential synthesis, biological activity, and structure-activity relationships (SAR). This guide will synthesize findings from published studies on imidazo[2,1-b]oxazine derivatives to offer a forward-looking perspective for researchers, scientists, and drug development professionals.

The Imidazo[2,1-b]oxazine Core: A Privileged Scaffold

The imidazo[2,1-b]oxazine ring system is a fused bicyclic heterocycle that has proven to be a "privileged scaffold" in medicinal chemistry. Its rigid structure and the presence of nitrogen and oxygen heteroatoms provide opportunities for diverse chemical modifications, leading to a wide range of pharmacological activities.[1] The most extensively studied derivatives are the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazines, which have demonstrated remarkable potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5]

Synthesis Strategies for the Imidazo[2,1-b]oxazine Ring System

The construction of the imidazo[2,1-b]oxazine core typically involves the cyclization of a substituted imidazole precursor. A common synthetic approach starts from a 2-nitroimidazole, which undergoes N-alkylation with a suitable epoxide, followed by intramolecular cyclization.

A general retrosynthetic analysis for the imidazo[2,1-b]oxazine scaffold is depicted below:

imidazo_oxazine Imidazo[2,1-b]oxazine Core nitroimidazole 2-Nitroimidazole imidazo_oxazine->nitroimidazole Intramolecular Cyclization epoxide Substituted Epoxide imidazo_oxazine->epoxide Ring-opening

Caption: Retrosynthetic analysis of the imidazo[2,1-b]oxazine scaffold.

One well-documented synthetic route involves the reaction of a 2-chloro-4-nitroimidazole with a chiral epoxide, followed by ring closure to form the oxazine ring.[6] This strategy allows for the introduction of various substituents on the oxazine ring, enabling the exploration of structure-activity relationships.

A proposed synthetic pathway for the target molecule, 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine, could be envisioned starting from a hypothetical 4-bromo-5-chloro-2-nitroimidazole.

Biological Activity and Mechanism of Action

The primary therapeutic interest in imidazo[2,1-b]oxazine derivatives lies in their potent anti-tubercular activity. These compounds are prodrugs that are activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[4] This activation leads to the generation of reactive nitrogen species, which are thought to inhibit mycolic acid biosynthesis and other essential cellular processes, ultimately leading to bacterial cell death.

cluster_0 Mycobacterium tuberculosis Cell Prodrug Imidazo[2,1-b]oxazine (Prodrug) Ddn Ddn Nitroreductase Prodrug->Ddn Activation Active_Metabolite Reactive Nitrogen Species Ddn->Active_Metabolite Generation Mycolic_Acid Mycolic Acid Biosynthesis Active_Metabolite->Mycolic_Acid Inhibition Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death

Caption: Proposed mechanism of action for anti-tubercular imidazo[2,1-b]oxazines.

Beyond tuberculosis, some imidazo[2,1-b]oxazine derivatives have shown promise against other pathogens, such as Leishmania donovani, the causative agent of visceral leishmaniasis.[6] The bioisosteric replacement of the oxazine ring with a thiazine ring (imidazo[2,1-b]thiazole) has also yielded compounds with a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects.[7][8][9][10][11]

Comparative Analysis of Imidazo[2,1-b]oxazine Derivatives

To provide a clear comparison of the performance of various imidazo[2,1-b]oxazine derivatives, the following table summarizes key data from published studies. The focus is on anti-tubercular activity, as this is the most well-characterized property of this class of compounds.

Compound ClassRepresentative CompoundTarget OrganismIn Vitro Potency (MIC)Cytotoxicity (IC50)Key FindingsReference
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazinesCarbamate derivativesM. tuberculosis H37Rv0.18–1.63 μMNot significantly cytotoxicPotent against MDR-TB strains.[2][4]
7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][2][3]oxazinesPhenylpyridine derivativesM. tuberculosis & L. donovaniPotent antitubercular and antileishmanial activityFavorable safety profileDual-activity compounds with potential for treating co-infections.[6][12]
6-Nitro-2,3-dihydroimidazo[2,1-b]oxazolesOPC-67683 (Delamanid)M. tuberculosis0.006 μg/mL-Approved drug for MDR-TB, demonstrating clinical efficacy.[13]

Experimental Protocols: A Representative Synthesis

The following is a representative experimental protocol for the synthesis of a 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][2][3]oxazine, adapted from the literature.[6] This protocol illustrates the key chemical transformations involved in constructing the core scaffold and introducing diversity.

Synthesis of a Chiral Epoxide Intermediate
  • Alkylation: To a solution of 2-chloro-4-nitroimidazole in DMF, add potassium carbonate and a chiral halo-alcohol derivative (e.g., (R)-3-bromo-1,2-propanediol acetonide).

  • Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the N-alkylated intermediate.

  • Deprotection and Cyclization: Treat the N-alkylated intermediate with an acid (e.g., HCl in methanol) to remove the acetonide protecting group, followed by treatment with a base (e.g., sodium hydride) to effect intramolecular cyclization to the epoxide.

Start 2-Chloro-4-nitroimidazole Step1 Alkylation with chiral halo-alcohol Start->Step1 Intermediate1 N-Alkylated Intermediate Step1->Intermediate1 Step2 Deprotection & Intramolecular Cyclization Intermediate1->Step2 Product Chiral Epoxide Step2->Product

Caption: Experimental workflow for the synthesis of a chiral epoxide intermediate.

Future Directions and Conclusion

The imidazo[2,1-b]oxazine scaffold remains a highly promising area for drug discovery. While significant progress has been made in developing potent anti-tubercular agents, the full therapeutic potential of this heterocyclic system is yet to be fully explored. The synthesis and evaluation of novel derivatives, such as the proposed 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine , could lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Exploring Diverse Substitutions: Systematic modification of the imidazo[2,1-b]oxazine core to understand the impact of different substituents on biological activity. The introduction of halogens, such as bromine and chlorine, could modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its potency or altering its target spectrum.

  • Expanding the Therapeutic Applications: Investigating the activity of imidazo[2,1-b]oxazine derivatives against a broader range of pathogens and disease targets, including other bacteria, fungi, parasites, and cancer cell lines.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for different classes of imidazo[2,1-b]oxazine derivatives to guide rational drug design.

References

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][3]oxazine Derivatives against Multidrug-Resistant Strains. ResearchGate. (2025, October 17). [Link]

  • Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][2][3]oxazine Derivatives against Multidrug-Resistant Strains. PubMed. (2023, June 15). [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. [Link]

  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][2][3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. ACS Publications. (2017, May 1). [Link]

  • Synthesis and Antitubercular Acitivity of New Imidazo [2,1-B][2][3][6] Thiadiazole-Phenothiazine Derivatives. Lupine Publishers. (2018, August 29). [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. (2026, March 12). [Link]

  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies. (2022, April 15). [Link]

  • Synthesis and antimicrobial activity of new imidazo [2, 1-b] thiazole derivatives. ResearchGate. [Link]

  • Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. Semantic Scholar. [Link]

  • Synthesis and antitubercular activity of mannich bases of imidazo[2,1-b][2][3][6]thiadiazoles. [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. [Link]

  • Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. PubMed. (2007, March 15). [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. (2011, June 28). [Link]

  • 6-NITRO-2,3-DIHYDROIMIDAZO[2,1-b]OXAZOLES AND A PROCESS FOR THE PREPARATION THEREOF.
  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][2][3][6]thiadiazole Analogues. PubMed. (2021, August 5). [Link]

  • Chemical structure of novel imidazo[2,1-b]oxazole derivatives. (A)... ResearchGate. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. (2018, July 16). [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][2][3]Thiazine Derivatives. Biointerface Research in Applied Chemistry. (2021, October 17). [Link]

  • Biological activities of imidazo[2,1-b][2][3][6]thiadiazole derivatives: A review. ResearchGate. (2026, February 17). [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC. [Link]

  • 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][2][3]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. PubMed. (2017, May 25). [Link]

  • Synthesis and antituberculosis activity of a novel series of optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles. PubMed. (2006, December 28). [Link]

  • 5H-imidazo[2,1-b][2][3]oxazine. PubChem. [Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI. (2023, April 4). [Link]

  • Synthesis and Biological Activities of[2][3]-Oxazine Derivatives. Der Pharma Chemica. (2026, March 20). [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][2][3]thiazines as Potential Anti- inflammatory Agents. [Link]

  • Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. ZANCO Journals. (2023, October 25). [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Semantic Scholar. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. (2020, July 18). [Link]

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine

Definitive Guide to the Proper Disposal of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Bromo-7-chloro-5H-imidazo[2,1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to the Proper Disposal of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine. As a novel heterocyclic compound, specific safety and disposal data may not be readily available. Therefore, this guide is built upon established principles for handling halogenated organic compounds and leverages toxicological data from structurally similar imidazo-based molecules to ensure a conservative and safety-first approach.

The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Chemical Profile

6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine is a complex heterocyclic molecule containing both bromine and chlorine atoms. This classification as a halogenated organic compound is the primary determinant for its disposal pathway.[3][4]

  • Anticipated Hazards:

    • Toxicity: Imidazo-based heterocyclic derivatives have been shown to exhibit cytotoxic potential in various studies.[2][5] Some have been observed to cause DNA fragmentation and may impair mitochondrial function.[2][6] While the specific toxicity of this compound is uncharacterized, it should be handled as a potentially toxic substance.

    • Irritation: Safety data for analogous compounds, such as other halogenated imidazo-oxazines and imidazopyridines, indicate risks of serious eye irritation, skin irritation, and respiratory tract irritation.[7][8][9] Therefore, direct contact and inhalation must be strictly avoided.

    • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[10][11] Improper disposal, such as drain disposal, is prohibited and can lead to environmental contamination and regulatory violations.[1][12][13]

  • Reactivity:

    • While specific reactivity data is unavailable, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[14][15]

    • Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl).[8][14]

Safety and Disposal Summary Table
ParameterSpecificationRationale & References
Hazard Class Halogenated Organic WasteContains Carbon-Bromine and Carbon-Chlorine bonds.[4][16]
Primary Hazards Potential Cytotoxicity, Skin/Eye/Respiratory IrritantBased on data for similar imidazo-based and halogenated heterocyclic compounds.[2][7][8]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat, Fume HoodStandard protocol for handling potentially hazardous chemicals to prevent exposure.[17][18]
Spill Kit Absorbent Pads, Dry Sand/Vermiculite, Waste Bags, PPETo safely contain and clean up solid chemical spills without creating dust.[9][17]
Disposal Container Clearly Labeled, Sealable, Compatible (HDPE or Glass)Must be designated for "Halogenated Organic Solid Waste" to ensure proper segregation.[13][19]

Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine.

  • Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[17][18] An eyewash station and safety shower must be readily accessible.[8]

  • Hand Protection: Wear chemical-resistant nitrile gloves. Double-gloving is recommended for extended handling.

  • Eye Protection: ANSI-rated safety goggles are required at all times. Face shields should be used when there is a risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing completely covers all exposed skin.

Spill Management Protocol

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill:

    • For solid spills , gently cover the powder with an absorbent material like vermiculite or dry sand to prevent it from becoming airborne.[9]

    • DO NOT use water, as this may increase the contaminated area.

  • Clean Up: Carefully sweep the contaminated absorbent material into a designated waste bag or container. Use spark-proof tools if a flammable solvent is present.[18]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: Seal the waste container, label it clearly as "Spill Debris containing 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine," and dispose of it through the halogenated waste stream.

Waste Segregation and Disposal Workflow

The cornerstone of proper chemical disposal is rigorous waste segregation. Due to its halogenated nature, 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine requires a specific disposal pathway that typically involves high-temperature incineration at a licensed facility.[1][20] Mixing it with non-halogenated waste can contaminate entire waste streams and incur significant disposal costs and regulatory penalties.

Experimental Workflow and Disposal Decision Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from experiments involving 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation Logic cluster_containers Waste Collection cluster_final Final Disposal start Start: Weighing/Handling 6-Bromo-7-chloro-5H- imidazo[2,1-b][1,3]oxazine ppe Wear Full PPE: Lab Coat, Goggles, Gloves start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_point Waste Generated fume_hood->waste_point is_solid Solid Waste? waste_point->is_solid Evaluate Waste Type is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Container: 'Halogenated Organic Solid Waste' is_solid->solid_waste Yes (e.g., excess reagent, contaminated weigh paper) is_sharp Sharps? is_liquid->is_sharp No liquid_waste Container: 'Halogenated Organic Liquid Waste' is_liquid->liquid_waste Yes (e.g., reaction mixtures, rinsate from triple-rinsing) is_grossly_contaminated Grossly Contaminated (e.g., spill debris)? is_sharp->is_grossly_contaminated No sharps_waste Puncture-Proof 'Sharps' Container is_sharp->sharps_waste Yes (e.g., contaminated needles, scalpels) spill_waste Sealable Bag/Container: 'Halogenated Spill Debris' is_grossly_contaminated->spill_waste Yes label_waste Label Container with Full Chemical Name and Accumulation Date solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste spill_waste->label_waste ehs_pickup Arrange Pickup by Institutional EHS / Hazardous Waste Contractor label_waste->ehs_pickup

Caption: Disposal workflow for 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine.

Step-by-Step Disposal Protocol
  • Identify and Segregate at the Source:

    • Solid Waste: Unused or expired 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine, and any solids lightly contaminated with it (e.g., weigh paper, gloves, paper towels), must be placed in a designated, properly labeled container for "Halogenated Organic Solid Waste".[12][19]

    • Liquid Waste: Solutions containing the compound and solvents used for rinsing contaminated glassware (rinsate) must be collected in a separate container labeled "Halogenated Organic Liquid Waste".[12][13] Never mix halogenated and non-halogenated solvent wastes.[12][19]

    • Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[19] The rinsate must be collected and disposed of as halogenated liquid waste.[19] After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.

    • Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with the compound must be placed in a puncture-resistant sharps container.[12][21]

  • Container Management:

    • Use only compatible containers (e.g., High-Density Polyethylene - HDPE, glass) with secure, tight-fitting lids.[19]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine," and any other components in the waste mixture.

    • Keep waste containers closed at all times except when adding waste.[19]

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your licensed hazardous waste contractor or EHS department.

    • Complete all required waste manifests and documentation accurately.

By adhering to this rigorous, scientifically-grounded disposal plan, you ensure a safe laboratory environment and responsible stewardship of chemical resources. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Kumar, A., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 9(5), e15758. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Safe Disposal of Infectious Laboratory Waste. In Biosafety in the Laboratory: Prudent Practices for Handling and Disposal of Infectious Materials. National Academies Press (US). Retrieved from [Link]

  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Bristol. (n.d.). Laboratory Waste - Module 2. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2023). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][2]oxazine Derivatives against Multidrug-Resistant Strains. ChemMedChem, 18(12), e202300015. Retrieved from [Link]

  • Al-Tohamy, R., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Molecules, 30(1), 249. Retrieved from [Link]

  • Kumar, A., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Retrieved from [Link]

  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Bioorganic & Medicinal Chemistry, 28(16), 115609. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile. Retrieved from [Link]

  • Al-Azzam, K. M., et al. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. Parasitology Research, 123(6), 283. Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • University of North Texas. (n.d.). Halogenated Waste. Retrieved from [Link]

  • NextSDS. (n.d.). 2-bromo-5H,6H,7H-imidazo[2,1-b][1][2]oxazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Grand Valley State University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chlorohex-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • NextSDS. (n.d.). 2-bromo-5H,6H,7H-imidazo[2,1-b][1][2]oxazine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Bromine. (Archived Document). Retrieved from [Link]

  • Albemarle. (2016, December 16). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromothymol blue indicator solution. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Bromo-5H-imidazo[2,1-b][1][2]oxazine-6-carboxylic acid methyl ester. Retrieved from [Link]

  • Patterson, S., et al. (2013). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][2]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 56(17), 6597-6613. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine

Essential Safety and Handling Guide for 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine. This guide is based on a hazard assessment of its chemical structure, incorporating data from analogous halogenated and heterocyclic compounds. It is imperative to treat this substance as potentially hazardous and to perform a thorough risk assessment before commencing any laboratory work.[3]

Hazard Assessment: A Structural Perspective

The chemical structure of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine presents several potential hazards that dictate our safety protocols. The presence of both bromine and chlorine atoms on an aromatic-like heterocyclic core suggests that the compound may be an irritant, potentially toxic, and requires careful handling to avoid exposure.[4][5][6]

  • Halogenated Organic Compound: Molecules containing bromine and chlorine can be reactive and may pose health risks upon inhalation, ingestion, or skin contact.[3][7] They are often classified as irritants to the skin, eyes, and respiratory system.[4]

  • Imidazo-oxazine Core: This fused heterocyclic system is found in various biologically active molecules. Without specific toxicological data, we must assume the compound could have unknown biological effects.[8]

  • Novel Compound: For any novel compound where toxicological properties have not been thoroughly investigated, a cautious approach is mandatory.

Based on these structural features, a multi-layered Personal Protective Equipment (PPE) strategy is essential.

Personal Protective Equipment (PPE): Your Primary Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[1][9][10] For 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine, the following PPE is required to create a robust barrier against potential exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile Gloves (minimum 5 mil thickness)Provides resistance to a broad range of chemicals. Double-gloving is recommended when handling the pure compound or concentrated solutions to protect against saturation and accidental tears.
Eye & Face Protection ANSI Z87.1-rated Safety GogglesRequired for protection against liquid splashes and chemical vapors.[2] A face shield must be worn over goggles when there is a significant splash hazard, such as during transfers of larger volumes.[2]
Body Protection Flame-Resistant Laboratory CoatA lab coat that is fully buttoned provides a barrier against spills and splashes, protecting your skin and personal clothing.[2][11]
Respiratory Protection NIOSH-approved Respirator (if required)A risk assessment is needed to determine if respiratory protection is necessary. If handling the solid material could generate dust, or if working with solutions outside of a certified chemical fume hood, a respirator with organic vapor and particulate cartridges may be required.[10]
Footwear Closed-toe ShoesShoes must fully cover the feet to protect against spills and falling objects.[2][11]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment. All handling of 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine, especially of the solid compound, must be performed within a certified chemical fume hood.[10][12]

Preparation and Weighing
  • Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.[12]

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula for all transfers.[11]

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

Handling and Reactions
  • Contained Operations: All subsequent manipulations, including reactions, extractions, and purifications, should be conducted within the chemical fume hood.[12]

  • Secondary Containment: When transporting the chemical, even within the lab, use a secondary container to prevent spills.

  • Avoid Inhalation: Never place your head inside the fume hood.[12]

Disposal Plan: Managing Halogenated Waste

Proper waste disposal is critical to protect both personnel and the environment. As a halogenated organic compound, 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine requires specific disposal procedures.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and used consumables (gloves, weigh boats, pipette tips), must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste."[13][14][15][16]

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.[13]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams, as this complicates the disposal process and increases costs.[14]

  • No Sink Disposal: Under no circumstances should any amount of this chemical or its solutions be poured down the drain.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[18] Seek medical attention.

  • Spill: For a small spill within a fume hood, use an appropriate absorbent material, collect it in a sealed bag, and place it in the halogenated waste container. For larger spills, evacuate the area and follow your institution's emergency spill response protocol.[19]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Prep 1. Conduct Risk Assessment PPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Prep->PPE Hood 3. Prepare Chemical Fume Hood PPE->Hood Weigh 4. Weigh Compound Hood->Weigh Start Work Dissolve 5. Prepare Solution Weigh->Dissolve React 6. Perform Experiment Dissolve->React Segregate 7. Segregate Halogenated Waste React->Segregate End Experiment Container 8. Use Labeled, Closed Container Segregate->Container Doff 9. Doff PPE & Wash Hands Container->Doff

Caption: Workflow for handling 6-Bromo-7-chloro-5H-imidazo[2,1-b][1][2]oxazine.

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